molecular formula C26H25N3O3S B1204210 Fenoverine CAS No. 37561-27-6

Fenoverine

カタログ番号: B1204210
CAS番号: 37561-27-6
分子量: 459.6 g/mol
InChIキー: UBAJTZKNDCEGKL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fenoverine, with the molecular formula C₂₆H₂₅N₃O₃S and a molecular weight of 459.56 g/mol, is a well-studied antispasmodic agent (also known as spasmolytic) . Its primary research value lies in its unique mechanism of action as a synchronizer of smooth muscle motility, achieved through interference with cellular calcium flow . In vitro and in vivo studies indicate that this compound acts as a potent musculotropic agent that modulates the calcium gradient across the muscular cell membrane, regulating the influx of extracellular calcium and/or the release of the intracellular pool . This calcium-modulating action primarily affects the gastrointestinal tract, bile duct, and female genital organs, making it a compound of interest for studying smooth muscle physiology and related pathologies . A specific and accurate HPLC method for the determination of this compound in formulations and plasma has been documented, showing the compound does not decompose significantly at various temperatures, indicating good stability . Researchers should note that studies have reported cases of this compound-induced rhabdomyolysis, a critical consideration for experimental design . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c30-26(29-20-5-1-3-7-24(20)33-25-8-4-2-6-21(25)29)17-28-13-11-27(12-14-28)16-19-9-10-22-23(15-19)32-18-31-22/h1-10,15H,11-14,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAJTZKNDCEGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046296
Record name Fenoverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37561-27-6
Record name Fenoverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37561-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoverine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037561276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13042
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenoverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenoverine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.666
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENOVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N274ZQ6PZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fenoverine's Mechanism of Action on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoverine is a non-anticholinergic antispasmodic agent that exerts its primary effect on smooth muscle, particularly within the gastrointestinal tract.[1] Its mechanism of action is centered on the modulation of intracellular calcium (Ca2+) concentration, a critical determinant of smooth muscle contractility. This technical guide provides an in-depth analysis of this compound's molecular interactions, detailing its effects on ion channels and downstream signaling pathways. The document summarizes key quantitative data, outlines experimental methodologies from pivotal studies, and presents visual representations of the underlying mechanisms to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism: Modulation of Intracellular Calcium

The fundamental action of this compound is the reduction of cytosolic Ca2+ levels in smooth muscle cells.[2] This is achieved through a dual effect: inhibition of Ca2+ influx from the extracellular space and interference with Ca2+ release from intracellular stores.[2][3] This reduction in available intracellular calcium leads to the relaxation of smooth muscle and the alleviation of spasms.

Inhibition of L-type Voltage-Dependent Calcium Channels

The primary molecular target of this compound is the L-type voltage-dependent calcium channel (L-VDCC) located on the sarcolemma of smooth muscle cells.[4] By blocking these channels, this compound directly curtails the influx of extracellular Ca2+ that is essential for initiating and maintaining the contractile state.

Electrophysiological studies using the whole-cell patch-clamp technique have demonstrated that this compound inhibits both fast and slow Ca2+ channel currents in a concentration-dependent manner. This inhibition is also voltage-dependent, with a higher affinity for inactivated Ca2+ channels. This suggests that this compound is more effective in depolarized cells, a state associated with hyperactivity and spasms.

Putative Effects on Intracellular Calcium Release

In addition to blocking Ca2+ entry, this compound is suggested to modulate the release of Ca2+ from the sarcoplasmic reticulum (SR), the main intracellular Ca2+ reservoir.[2][3] While the precise mechanism is not fully elucidated, it is hypothesized that this compound may interfere with the signaling pathways that trigger Ca2+ release from the SR, such as those involving inositol trisphosphate (IP3) or ryanodine receptors. However, direct evidence of this compound binding to or directly inhibiting these receptors is currently lacking in the reviewed literature.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound from key in vitro studies.

PreparationStimulusParameterValueReference
Rat Myometrium & ColonElectrical StimulationID508.10 x 10⁻⁷ M[3]
Rat Myometrium & ColonHyperpotassic Solution (Depolarization)ID503.1 x 10⁻⁶ M[3]
Rat ColonHyperpotassic Solution (Depolarization)ID505.10 x 10⁻⁵ M[3]
Rat Myometrium & ColonAcetylcholine (in Ca²⁺-free/EGTA medium)ID503.1 x 10⁻⁶ M[3]

Table 1: Inhibitory Potency of this compound on Induced Smooth Muscle Contractions.

Cell TypeChannel CurrentHolding PotentialIC50Reference
Rat Portal Vein Smooth MuscleFast Ca²⁺ Channel-70 mV7.5 µMMironneau et al., 1991
Rat Portal Vein Smooth MuscleSlow Ca²⁺ Channel-40 mV1.9 µMMironneau et al., 1991
Rat Pregnant MyometriumSlow Ca²⁺ Channel-70 mV2.3 µMMironneau et al., 1991

Table 2: Inhibitory Concentration (IC50) of this compound on Calcium Channel Currents.

DrugTissueParameterValue (pIC50)Reference
This compound Rat Portal Vein (Slow Ca²⁺ Current)pIC50~5.72Mironneau et al., 1991
NifedipineRat Tail ArterypIC508.0[5]
VerapamilRat Tail ArterypIC506.0[5]
DiltiazemRat Tail ArterypIC505.7[5]

Table 3: Comparative Potency of Calcium Channel Blockers (pIC50 = -log(IC50)). Note: Data for this compound and other blockers are from different studies and tissues, so direct comparison should be made with caution.

Experimental Protocols

Isometric Contraction Studies (as per Gonella et al., 1987)
  • Tissue Preparation: Isolated strips of rabbit colon, rat colon, and rat myometrium were used.

  • Methodology: The tissues were mounted in organ baths containing a physiological salt solution, and isometric contractions were recorded using force transducers.

  • Stimulation: Contractions were induced by electrical field stimulation, depolarization with a high potassium (hyperpotassic) solution, or by the addition of acetylcholine in a calcium-free medium containing EGTA to assess the release of intracellular calcium.

  • Data Analysis: The concentration of this compound required to produce a 50% inhibition of the induced contraction (ID50) was determined.

Patch-Clamp Electrophysiology (based on Mironneau et al., 1991)
  • Cell Preparation: Single smooth muscle cells were enzymatically isolated from rat portal vein and pregnant rat myometrium.

  • Methodology: The whole-cell configuration of the patch-clamp technique was employed to record inward Ca2+ currents.

  • Solutions: While the exact compositions from the Mironneau et al. (1991) study are not detailed in the available literature, a typical experimental setup would involve:

    • Extracellular (Bath) Solution (in mM): NaCl 130, CsCl 5, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): CsCl 130, MgCl2 2, ATP-Mg 2, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.

  • Voltage Protocol: Cells were held at different holding potentials (e.g., -70 mV and -40 mV) to investigate the state-dependency of the channel blockade. Depolarizing voltage steps were applied to elicit Ca2+ currents.

  • Data Analysis: The concentration-response curves for this compound's inhibition of the peak Ca2+ current were constructed to determine the IC50 values.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

Fenoverine_Action cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_VDCC L-type Voltage-Dependent Ca²⁺ Channel Ca_ext->L_VDCC Influx Ca_int Ca²⁺ L_VDCC->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Binds MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK-CaM Complex MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to This compound This compound This compound->L_VDCC Inhibits SR Sarcoplasmic Reticulum This compound->SR ? SR->Ca_int Release (putative inhibition) Ca_SR Ca²⁺

Caption: this compound's primary mechanism of action on smooth muscle cells.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Tissue_Isolation Isolate Smooth Muscle Tissue (e.g., Rat Portal Vein) Cell_Dissociation Enzymatic Dissociation of Cells Tissue_Isolation->Cell_Dissociation Giga_Seal Form Gigaohm Seal with Cell Membrane Cell_Dissociation->Giga_Seal Patch_Pipette Fabricate and Fill Patch Pipette (Intracellular Solution) Patch_Pipette->Giga_Seal Whole_Cell Rupture Membrane for Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Apply Voltage-Clamp Protocol (Hold and Depolarize) Whole_Cell->Voltage_Clamp Record_Current Record Inward Ca²⁺ Currents Voltage_Clamp->Record_Current Apply_this compound Apply this compound at Various Concentrations Record_Current->Apply_this compound Measure_Inhibition Measure Inhibition of Peak Current Apply_this compound->Measure_Inhibition Dose_Response Construct Dose-Response Curve Measure_Inhibition->Dose_Response Calculate_IC50 Calculate IC50 Value Dose_Response->Calculate_IC50

Caption: Workflow for patch-clamp analysis of this compound's effect.

Calcium_Signaling_Cascade Depolarization Membrane Depolarization L_VDCC_Open Opening of L-type Ca²⁺ Channels Depolarization->L_VDCC_Open Ca_Influx Ca²⁺ Influx L_VDCC_Open->Ca_Influx Increase_Ca_int Increase in Intracellular [Ca²⁺] Ca_Influx->Increase_Ca_int CaM_Activation Activation of Calmodulin Increase_Ca_int->CaM_Activation MLCK_Activation Activation of Myosin Light Chain Kinase (MLCK) CaM_Activation->MLCK_Activation MLC_Phosphorylation Phosphorylation of Myosin Light Chains MLCK_Activation->MLC_Phosphorylation Actin_Myosin Actin-Myosin Cross-Bridge Cycling MLC_Phosphorylation->Actin_Myosin Contraction Smooth Muscle Contraction Actin_Myosin->Contraction This compound This compound This compound->L_VDCC_Open Blocks

Caption: Downstream signaling cascade leading to smooth muscle contraction.

Adverse Effects: Rhabdomyolysis

A notable and serious adverse effect associated with this compound is rhabdomyolysis, the breakdown of skeletal muscle tissue.[6] The exact mechanism by which this compound, a smooth muscle relaxant, induces skeletal muscle damage is not fully understood. However, as a phenothiazine derivative, it is hypothesized that it may be related to direct myotoxicity or idiosyncratic metabolic reactions.[7] Factors such as pre-existing liver dysfunction may increase the risk of this adverse event, potentially due to altered drug metabolism and accumulation.[7] The pathophysiology of drug-induced rhabdomyolysis often involves disruption of myocyte calcium homeostasis, mitochondrial dysfunction, and depletion of ATP, leading to cell death and the release of myoglobin and other intracellular components into the circulation.[8]

Conclusion

This compound's primary mechanism of action on smooth muscle is the inhibition of L-type voltage-dependent calcium channels, leading to a reduction in intracellular calcium concentration and subsequent muscle relaxation. Its voltage-dependent action makes it particularly effective in hyperactive smooth muscle. While an additional effect on intracellular calcium release from the sarcoplasmic reticulum has been proposed, this requires further investigation. The quantitative data available demonstrate its potency in inhibiting smooth muscle contraction and calcium channel currents. Understanding the detailed molecular interactions and signaling pathways of this compound is crucial for the development of more selective and safer smooth muscle relaxants. Further research is warranted to fully elucidate its effects on intracellular calcium stores and the precise mechanism underlying the rare but serious adverse effect of rhabdomyolysis.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Fenoverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoverine is a musculotropic antispasmodic agent recognized for its efficacy in managing gastrointestinal smooth muscle spasms. This technical guide provides a comprehensive overview of the chemical structure and a detailed account of the synthetic methodologies for this compound. The document elucidates the key physicochemical properties of the molecule, supported by quantitative data presented in tabular format for clarity and comparative analysis. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside a visualization of its synthetic pathway and proposed mechanism of action through its interaction with voltage-gated calcium channels. This guide is intended to be a critical resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties of this compound

This compound, systematically named 2-(4-(benzo[d][1][2]dioxol-5-ylmethyl)piperazin-1-yl)-1-(10H-phenothiazin-10-yl)ethan-1-one, is a complex molecule featuring a phenothiazine core linked to a piperazine moiety which, in turn, is substituted with a piperonyl group.[3][4] This unique structural arrangement is pivotal to its pharmacological activity as a calcium channel modulator.[1][5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2-(4-(benzo[d][1][2]dioxol-5-ylmethyl)piperazin-1-yl)-1-(10H-phenothiazin-10-yl)ethan-1-one[3][6]
CAS Number 37561-27-6[3]
Molecular Formula C₂₆H₂₅N₃O₃S[3][4]
Molecular Weight 459.56 g/mol [5]
Appearance Pale Beige to Beige Solid
Melting Point 141-142 °C
Boiling Point 671.8±55.0 °C (Predicted)
Density 1.343±0.06 g/cm³ (Predicted)
pKa 6.47±0.10 (Predicted)
Solubility Practically insoluble in water and DCM; Slightly soluble in ethanol and methanol; Freely soluble in 0.1N HCl and DMSO (80 mg/mL).[2][7][2][7]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 10-(chloroacetyl)phenothiazine and 1-(piperonyl)piperazine. These intermediates are subsequently coupled to yield the final product.

Synthetic Pathway

Fenoverine_Synthesis phenothiazine Phenothiazine intermediate1 10-(Chloroacetyl)phenothiazine phenothiazine->intermediate1 Benzene, Reflux chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate1 piperazine Piperazine intermediate2 1-(Piperonyl)piperazine piperazine->intermediate2 Reductive Amination piperonal Piperonal piperonal->intermediate2 This compound This compound intermediate1->this compound Toluene, Pyridine, Reflux intermediate2->this compound

Caption: Synthetic route of this compound.

Experimental Protocols

Step 1: Synthesis of 10-(Chloroacetyl)phenothiazine

  • Materials: Phenothiazine, Chloroacetyl chloride, Dry benzene.

  • Procedure:

    • Dissolve phenothiazine (199.3 g, 1.0 mol) in 2 L of dry benzene in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Heat the solution to reflux.

    • Add a catalytic amount of bromine to initiate the reaction.

    • Add chloroacetyl chloride (136 g, 1.2 mol) dropwise to the refluxing solution.

    • Continue refluxing for 5 hours after the addition is complete.

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from absolute ethanol to yield pure 10-(chloroacetyl)phenothiazine.

Step 2: Synthesis of 1-(Piperonyl)piperazine

  • Materials: Piperazine, Piperonal (3,4-methylenedioxybenzaldehyde), Reducing agent (e.g., sodium triacetoxyborohydride or catalytic hydrogenation), Solvent (e.g., dichloromethane or methanol).

  • Procedure (Illustrative example using reductive amination):

    • To a solution of piperonal (150 g, 1.0 mol) in a suitable solvent, add piperazine (172 g, 2.0 mol).

    • Stir the mixture at room temperature for 1-2 hours to form the iminium ion intermediate.

    • Add the reducing agent portion-wise while maintaining the temperature.

    • Continue stirring at room temperature overnight.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to obtain 1-(piperonyl)piperazine.

Step 3: Synthesis of this compound

  • Materials: 10-(Chloroacetyl)phenothiazine, 1-(Piperonyl)piperazine, Dry toluene, Pyridine.

  • Procedure:

    • In a round-bottom flask, combine 10-(chloroacetyl)phenothiazine (13.8 g, 0.05 mol), 1-(piperonyl)piperazine (11.8 g, 0.05 mol), and pyridine (3.9 g, 0.05 mol) in 200 ml of dry toluene.

    • Reflux the mixture for 3 hours.

    • Cool the solution to room temperature and filter to remove any solid byproducts.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the resulting solid from isopropyl ether to obtain pure this compound.

    • The final product should be characterized by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Characteristics
¹H NMR Aromatic protons of the phenothiazine and piperonyl groups (approx. 6.8-8.0 ppm), methylene protons of the piperonyl group (approx. 5.9 ppm), methylene protons of the piperazine ring and the acetyl linker (approx. 2.5-4.5 ppm).
¹³C NMR Aromatic carbons (approx. 110-150 ppm), carbonyl carbon of the amide (approx. 165-175 ppm), methylene carbons (approx. 40-65 ppm).
IR (Infrared) C=O stretching (amide) around 1670-1690 cm⁻¹, C-N stretching, C-O-C stretching (dioxole ring), and aromatic C-H stretching.[8][9]
Mass Spectrometry A molecular ion peak (M+) at m/z 459.16, with fragmentation patterns corresponding to the loss of the piperonylpiperazine moiety and cleavage of the phenothiazine ring.[3]

Mechanism of Action: Voltage-Gated Calcium Channel Modulation

This compound exerts its antispasmodic effects by acting as a modulator of voltage-gated calcium channels in smooth muscle cells.[1] By inhibiting the influx of extracellular calcium, it prevents the cascade of events leading to muscle contraction.

Calcium_Channel_Pathway depolarization Membrane Depolarization ca_channel Voltage-Gated Ca²⁺ Channel Open depolarization->ca_channel:f0 Activates ca_influx Ca²⁺ Influx ca_channel:f1->ca_influx calmodulin Ca²⁺ binds to Calmodulin ca_influx->calmodulin mlck_activation Myosin Light Chain Kinase (MLCK) Activation calmodulin->mlck_activation myosin_phosphorylation Myosin Phosphorylation mlck_activation->myosin_phosphorylation contraction Smooth Muscle Contraction myosin_phosphorylation->contraction This compound This compound This compound->ca_channel:f0 Inhibits

Caption: Signaling pathway of smooth muscle contraction and the inhibitory action of this compound.

The depolarization of the smooth muscle cell membrane triggers the opening of voltage-gated calcium channels.[1] This leads to an influx of calcium ions into the cell, which then bind to calmodulin. The calcium-calmodulin complex activates myosin light chain kinase (MLCK). MLCK, in turn, phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. This compound intervenes in this pathway by blocking the voltage-gated calcium channels, thereby preventing the initial influx of calcium and inhibiting the entire contraction cascade.[1]

Conclusion

This technical guide has provided a detailed examination of the chemical structure, synthesis, and mechanism of action of this compound. The presented data and protocols offer a valuable resource for scientists and researchers in the pharmaceutical industry. A thorough understanding of this compound's chemistry and pharmacology is essential for its potential further development and for the exploration of new therapeutic applications. The provided synthetic route and methodologies can serve as a foundation for process optimization and scale-up, while the elucidation of its mechanism of action can guide future drug design and discovery efforts targeting similar pathways.

References

The Pharmacokinetics and Absorption of Fenoverine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoverine is an antispasmodic agent primarily utilized for the management of gastrointestinal smooth muscle spasms.[1][2] Its therapeutic effect is derived from its specific mechanism of action on cellular calcium ion channels. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and absorption, detailing its mechanism of action, metabolic pathways, and the experimental methodologies used for its study. While extensive quantitative human pharmacokinetic data is not widely available in the public domain, this guide synthesizes the existing knowledge to inform researchers and professionals in the field of drug development.

Mechanism of Action

This compound exerts its spasmolytic effects by acting as a calcium channel blocker.[2] Specifically, it targets and inhibits the L-type calcium channels located on the smooth muscle cells of the gastrointestinal tract.[2] This inhibition prevents the influx of extracellular calcium into the muscle cells, a critical step in the initiation of muscle contraction. By reducing intracellular calcium levels, this compound leads to the relaxation of gastrointestinal smooth muscle, thereby alleviating spasms and associated pain.[2]

Some studies have suggested a potential secondary mechanism of action involving serotonin receptors, which may also contribute to its antispasmodic properties. However, this interaction is not as well-established as its primary role as a calcium channel blocker and requires further investigation.[2]

Signaling Pathway of this compound

Fenoverine_Mechanism cluster_cell GI Smooth Muscle Cell This compound This compound LType_Ca_Channel L-Type Calcium Channel This compound->LType_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Muscle_Contraction Smooth Muscle Contraction Intracellular_Ca->Muscle_Contraction Leads to Muscle_Relaxation Smooth Muscle Relaxation

Figure 1: this compound's primary mechanism of action.

Absorption

This compound is administered orally and is reported to be well-absorbed from the gastrointestinal tract.[2] Clinical observations indicate a relatively rapid onset of action, typically within 30 to 60 minutes of administration, suggesting efficient absorption.[2] The usual oral dosage for adults is 100 mg three times a day or 200 mg twice a day.[3]

Factors that can influence the rate and extent of absorption of orally administered drugs include the drug's physicochemical properties, formulation, and various physiological factors such as gastrointestinal pH, motility, and the presence of food. While specific studies on these factors for this compound are not extensively detailed in the literature, its rapid onset of action suggests that it is readily available for absorption in the upper gastrointestinal tract.

Pharmacokinetic Parameters

Detailed quantitative pharmacokinetic data for this compound in humans, such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC), are not extensively reported in publicly available literature. One study mentions a pilot pharmacokinetic study in a single healthy volunteer, but the specific results were not provided.[1] The table below is intended to structure any future findings.

ParameterValueUnitsConditionsReference
Cmax Data not availableng/mLSingle oral dose (e.g., 200 mg)-
Tmax Data not availablehoursSingle oral dose (e.g., 200 mg)-
AUC (0-t) Data not availableng·h/mLSingle oral dose (e.g., 200 mg)-
Bioavailability Data not available%Oral administration-
Protein Binding Data not available%Human plasma-

Metabolism and Excretion

The metabolic fate of this compound has not been extensively elucidated in the available literature. As with many pharmaceuticals, it is anticipated that this compound undergoes metabolism in the liver, likely involving the cytochrome P450 (CYP) enzyme system.[4][5] Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions are the common pathways for drug metabolism, transforming the parent drug into more water-soluble metabolites for excretion.[4] However, specific metabolites of this compound and the particular CYP isoenzymes involved in its biotransformation have not been identified in the reviewed scientific literature. The route and rate of excretion of this compound and its potential metabolites are also not well-documented.

Experimental Protocols

Representative Pharmacokinetic Study Protocol

The following is a representative protocol for a single-dose, open-label pharmacokinetic study of this compound in healthy volunteers, based on standard practices in clinical pharmacology.

Objective: To characterize the pharmacokinetic profile of a single oral dose of this compound in healthy adult subjects.

Study Design:

  • A single-center, open-label, single-dose study.

  • Subjects: A cohort of healthy adult volunteers (e.g., n=12) meeting specific inclusion and exclusion criteria.

  • Drug Administration: A single oral dose of 200 mg this compound administered with a standardized volume of water after an overnight fast.

  • Blood Sampling: Venous blood samples (e.g., 5 mL) collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

  • Sample Processing: Plasma to be separated by centrifugation and stored at -80°C until analysis.

Experimental Workflow

PK_Study_Workflow cluster_recruitment Subject Recruitment cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Inclusion_Exclusion Inclusion/Exclusion Criteria Screening Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Dosing This compound Administration (200 mg) Informed_Consent->Dosing Blood_Sampling Serial Blood Sampling (0-48h) Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage (-80°C) Blood_Sampling->Sample_Processing HPLC_Analysis HPLC-UV Analysis of This compound Concentration Sample_Processing->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC) HPLC_Analysis->PK_Modeling Reporting Final Study Report PK_Modeling->Reporting

Figure 2: A representative workflow for a this compound pharmacokinetic study.
Analytical Method for this compound in Human Plasma

The quantification of this compound in biological matrices is typically achieved using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection.[1]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and UV detector.

  • Column: A reversed-phase column, such as a Nucleosil 5-micron CN column.[1]

  • Mobile Phase: A mixture of acetonitrile and a buffer, for example, acetonitrile:0.1 M ammonium acetate (60:40).[1]

  • Flow Rate: A constant flow rate appropriate for the column dimensions.

  • Detection: UV detection at a wavelength of 254 nm.[1]

  • Quantification: The concentration of this compound in plasma samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of this compound.

Sample Preparation:

  • Plasma samples are typically prepared using protein precipitation followed by centrifugation to remove plasma proteins. The supernatant is then injected into the HPLC system for analysis.

Conclusion

This compound is an effective antispasmodic agent with a well-defined primary mechanism of action involving the inhibition of L-type calcium channels in gastrointestinal smooth muscle. It is orally administered and rapidly absorbed. However, there is a notable lack of publicly available, detailed quantitative pharmacokinetic data in humans, as well as comprehensive information on its metabolic pathways and excretion. Further research is warranted to fully characterize the pharmacokinetic profile of this compound, which would be invaluable for optimizing its therapeutic use and for the development of future drug candidates in this class. The experimental protocols and methodologies outlined in this guide provide a framework for conducting such future investigations.

References

Fenoverine's Impact on Intracellular Calcium Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoverine is a smooth muscle relaxant whose primary mechanism of action involves the modulation of intracellular calcium ([Ca2+]i) levels. This technical guide provides an in-depth analysis of this compound's effects on [Ca2+]i, synthesizing data from various experimental models. We will delve into the quantitative aspects of its inhibitory actions on calcium channels and intracellular calcium release, detail the experimental protocols used to elucidate these effects, and visualize the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of smooth muscle physiology and the development of related pharmacotherapies.

Introduction

This compound exerts its spasmolytic effects by interfering with the cellular calcium signaling that is fundamental to smooth muscle contraction.[1][2][3] Unlike antagonists of muscarinic or opiate receptors, this compound's primary action is the modulation of the calcium gradient across the cell membrane.[1][2] This is achieved through two main mechanisms: the inhibition of extracellular calcium influx and the regulation of calcium release from intracellular stores.[1][3][4] This guide will systematically explore the evidence supporting these mechanisms.

Quantitative Analysis of this compound's Inhibitory Effects

The potency of this compound in modulating intracellular calcium has been quantified through various experimental approaches, primarily focusing on its inhibitory concentration (IC50) and inhibitory dose (ID50) values.

Inhibition of Voltage-Gated Calcium Channels

Patch-clamp studies on isolated smooth muscle cells have been instrumental in determining the direct inhibitory effect of this compound on voltage-gated calcium channels. These studies have revealed that this compound inhibits both fast and slow Ca2+ channel currents in a concentration-dependent manner.[1]

Table 1: IC50 Values of this compound on Voltage-Gated Calcium Channels

Tissue/Cell TypeChannel Type & ConditionsIC50 (µM)Reference
Rat Portal Vein Smooth Muscle CellsFast Ca2+ Channel Current (Holding Potential: -70 mV)7.5[1]
Rat Portal Vein Smooth Muscle CellsSlow Ca2+ Channel Current (Holding Potential: -40 mV)1.9[1]
Rat Pregnant Myometrium CellsSlow Ca2+ Channel Current (Holding Potential: -70 mV)2.3[1]

Note: The data indicates that this compound has a higher affinity for slow Ca2+ channels. Furthermore, its inhibitory effect is enhanced at more depolarized membrane potentials, suggesting a preferential binding to inactivated calcium channels.[1]

Inhibition of Smooth Muscle Contraction

The functional consequence of this compound's action on intracellular calcium is the inhibition of smooth muscle contraction. This has been quantified by measuring the concentration of this compound required to inhibit 50% of the contractile response (ID50) induced by various stimuli.

Table 2: ID50 Values of this compound for Inhibition of Induced Smooth Muscle Contractions

TissueStimulusID50 (M)Reference
Rat MyometriumElectrical Stimulation8 x 10⁻⁷[2]
Rat ColonElectrical Stimulation3.1 x 10⁻⁶[2]
Rat MyometriumHyperpotassic Solution (K+ Depolarization)~1 x 10⁻⁶[2]
Rat ColonHyperpotassic Solution (K+ Depolarization)5 x 10⁻⁵[2]
Rat MyometriumAcetylcholine (in Ca2+-free/EGTA medium)~1 x 10⁻⁶[2]
Rat ColonAcetylcholine (in Ca2+-free/EGTA medium)~3 x 10⁻⁶[2]

Note: The effectiveness of this compound in inhibiting contractions induced by acetylcholine in a calcium-free medium suggests its ability to interfere with the release of calcium from intracellular stores.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the flow of ions, such as Ca2+, across the membrane of a single cell, allowing for the direct assessment of this compound's effect on calcium channel currents.

Protocol:

  • Cell Isolation: Single smooth muscle cells are isolated from tissues like the rat portal vein or myometrium through enzymatic digestion.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution typically containing (in mM): 140 CsCl, 10 EGTA, 3 MgCl2, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.

  • External Solution: The standard external solution contains (in mM): 135 NaCl, 20 TEA-Cl, 2 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.4 with TEAOH.

  • Recording Configuration: A whole-cell patch-clamp configuration is established. The membrane potential is held at a hyperpolarized level (e.g., -100 mV) to keep the channels in a resting state.

  • Current Elicitation: Depolarizing voltage steps (e.g., to -30 mV for 200 ms) are applied to elicit T-type calcium currents.

  • Data Acquisition: Baseline currents are recorded before the application of this compound. The cell is then perfused with increasing concentrations of this compound, and the inhibition of the current is recorded at each concentration until a steady-state effect is achieved.

  • Data Analysis: The peak inward current at each this compound concentration is measured and normalized to the baseline current. A concentration-response curve is then plotted and fitted with the Hill equation to determine the IC50 value.

Intracellular Calcium Imaging with Fluorescence Microscopy

This method allows for the visualization and quantification of changes in intracellular calcium concentration in response to this compound. Fura-2 AM, a ratiometric fluorescent dye, is commonly used for this purpose.

Protocol:

  • Cell Preparation: Smooth muscle cells are isolated and plated on glass coverslips.

  • Dye Loading: Cells are incubated with 2 µM Fura-2 acetoxymethyl ester (Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 20-30 minutes at room temperature. This is followed by a wash and a further 30-minute incubation for de-esterification of the dye.

  • Imaging Setup: The coverslip is mounted on an inverted fluorescence microscope.

  • Fluorescence Measurement: Cells are alternately excited at 340 nm and 380 nm, and the fluorescence emission is recorded at 510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration.

  • Experimental Procedure: A baseline fluorescence ratio is established. This compound is then added to the perfusion solution at various concentrations. Changes in the fluorescence ratio are recorded over time to observe the effect of this compound on both basal and agonist-stimulated intracellular calcium levels.

  • Calibration: At the end of each experiment, the maximum fluorescence ratio (Rmax) is determined by adding a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium. The minimum fluorescence ratio (Rmin) is determined by subsequently adding a calcium chelator (e.g., EGTA). These values are used to convert the fluorescence ratios to absolute intracellular calcium concentrations.

Isometric Contraction Measurement

This technique measures the force of contraction of isolated smooth muscle strips, providing a functional readout of this compound's inhibitory effects.

Protocol:

  • Tissue Preparation: Smooth muscle strips (e.g., from rat colon or myometrium) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with a 95% O2/5% CO2 mixture.

  • Tension Recording: One end of the muscle strip is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Stimulation: Contractions are induced by various stimuli, such as electrical field stimulation, high potassium (hyperpotassic) solution, or agonists like acetylcholine.

  • This compound Application: After obtaining a stable contractile response, this compound is added to the organ bath in a cumulative manner to construct a dose-response curve.

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage decrease in the amplitude of the contraction. The ID50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

fenoverine_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ VGCC Voltage-Gated Ca²⁺ Channel (L-type) Ca_ext->VGCC Influx Ca_int [Ca²⁺]i VGCC->Ca_int This compound This compound This compound->VGCC Inhibits SR Sarcoplasmic Reticulum (SR) This compound->SR Inhibits Release Relaxation Smooth Muscle Relaxation This compound->Relaxation Contraction Smooth Muscle Contraction Ca_int->Contraction SR->Ca_int Release

Caption: this compound's dual mechanism of action on intracellular calcium.

experimental_workflow cluster_electro Electrophysiology cluster_imaging Calcium Imaging cluster_contraction Functional Assay start Start: Isolate Smooth Muscle Cells/Tissue patch_clamp Whole-Cell Patch Clamp start->patch_clamp load_dye Load with Fura-2 AM start->load_dye mount_tissue Mount Tissue Strip start->mount_tissue record_baseline Record Baseline Ca²⁺ Currents patch_clamp->record_baseline apply_feno_electro Apply this compound (Dose-Response) record_baseline->apply_feno_electro analyze_ic50 Analyze IC50 apply_feno_electro->analyze_ic50 end Conclusion: Determine this compound's Effect on [Ca²⁺]i analyze_ic50->end image_baseline Record Baseline [Ca²⁺]i load_dye->image_baseline apply_feno_imaging Apply this compound & Agonist image_baseline->apply_feno_imaging analyze_ratio Analyze 340/380 Ratio apply_feno_imaging->analyze_ratio analyze_ratio->end induce_contraction Induce Contraction mount_tissue->induce_contraction apply_feno_contraction Apply this compound (Dose-Response) induce_contraction->apply_feno_contraction analyze_id50 Analyze ID50 apply_feno_contraction->analyze_id50 analyze_id50->end

Caption: Workflow for evaluating this compound's effect on intracellular calcium.

Conclusion

This compound's efficacy as a smooth muscle relaxant is unequivocally linked to its ability to lower intracellular calcium concentrations. The quantitative data presented demonstrates its potent inhibitory action on voltage-gated calcium channels and on the release of calcium from intracellular stores. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of this compound and other modulators of intracellular calcium. The visualization of the signaling pathways further clarifies the drug's mechanism of action, providing a valuable tool for both research and educational purposes. This comprehensive guide serves as a foundational resource for professionals seeking to understand and build upon the current knowledge of this compound's role in modulating smooth muscle physiology.

References

Unraveling Fenoverine's Enigmatic Dance with Serotonin Receptors: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the potential secondary action of fenoverine on serotonin receptors. While primarily recognized as a calcium channel blocker and antispasmodic agent, preliminary suggestions in the literature point towards a possible, yet uncharacterized, interaction with the serotonergic system.[1] This document outlines the necessary experimental frameworks and theoretical signaling pathways to rigorously explore this hypothesis.

This compound, a piperazine derivative, exerts its principal therapeutic effects by modulating calcium influx in smooth muscle cells, leading to muscle relaxation.[1] However, the complexity of gastrointestinal motility and pain perception, where serotonin plays a crucial role, raises the intriguing possibility of a multi-target mechanism for this compound that could include serotonin receptors. A deeper understanding of this potential interaction could unveil novel therapeutic applications and a more complete pharmacological profile of the drug.

This guide provides a structured overview of the requisite quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate a thorough investigation into this compound's serotonergic activity.

Section 1: Quantitative Data on this compound's Interaction with Serotonin Receptors

A comprehensive literature search has revealed a significant gap in the existing data regarding this compound's affinity for and functional activity at serotonin (5-HT) receptors. To date, no published studies have reported quantitative metrics such as binding affinities (Ki), half-maximal inhibitory concentrations (IC50), maximal efficacy (Emax), or half-maximal effective concentrations (EC50) for this compound at any of the 5-HT receptor subtypes. The following tables are presented as a framework for the systematic collection of these crucial data points in future research endeavors.

Table 1: this compound Binding Affinity for Serotonin Receptor Subtypes

Receptor SubtypeRadioligand UsedKi (nM)IC50 (nM)Source
5-HT1Ae.g., [3H]8-OH-DPATNot AvailableNot Available-
5-HT1Be.g., [3H]GR 125743Not AvailableNot Available-
5-HT1De.g., [3H]GR 125743Not AvailableNot Available-
5-HT2Ae.g., [3H]KetanserinNot AvailableNot Available-
5-HT2Be.g., [3H]LSDNot AvailableNot Available-
5-HT2Ce.g., [3H]MesulergineNot AvailableNot Available-
5-HT3e.g., [3H]GranisetronNot AvailableNot Available-
5-HT4e.g., [3H]GR 113808Not AvailableNot Available-
5-HT5Ae.g., [3H]5-CTNot AvailableNot Available-
5-HT6e.g., [3H]LSDNot AvailableNot Available-
5-HT7e.g., [3H]5-CTNot AvailableNot Available-

Table 2: this compound Functional Activity at Serotonin Receptor Subtypes

Receptor SubtypeFunctional AssayEmax (%)EC50 (nM)Agonist/Antagonist/Inverse AgonistSource
5-HT1AcAMP InhibitionNot AvailableNot AvailableNot Determined-
5-HT2ACalcium Flux / IP1 AccumulationNot AvailableNot AvailableNot Determined-
5-HT2CCalcium Flux / IP1 AccumulationNot AvailableNot AvailableNot Determined-
5-HT4cAMP StimulationNot AvailableNot AvailableNot Determined-
5-HT6cAMP StimulationNot AvailableNot AvailableNot Determined-
5-HT7cAMP StimulationNot AvailableNot AvailableNot Determined-

Section 2: Experimental Protocols

To elucidate the potential interaction between this compound and serotonin receptors, the following established experimental protocols are recommended.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of this compound for various 5-HT receptor subtypes.

Objective: To quantify the affinity of this compound for specific 5-HT receptor subtypes by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293, CHO cells).

  • A suitable radioligand for each receptor subtype with high affinity and specificity (see Table 1 for examples).

  • This compound stock solution of known concentration.

  • Assay buffer (specific composition depends on the receptor subtype).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Methodology:

  • Incubation Setup: In a multi-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (no this compound) and non-specific binding (radioligand plus a saturating concentration of an unlabeled competitor).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are crucial for determining whether this compound acts as an agonist, antagonist, or inverse agonist at a particular 5-HT receptor.

Objective: To measure changes in intracellular calcium concentration in response to this compound, indicating activation or inhibition of Gq-coupled 5-HT receptors.

Materials:

  • Cell line stably expressing the Gq-coupled 5-HT receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • This compound stock solution.

  • Known 5-HT receptor agonist and antagonist for the specific subtype.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with an injection system.

Methodology:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation.

  • Baseline Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.

  • Compound Addition and Measurement:

    • Agonist Mode: Inject varying concentrations of this compound into the wells and immediately measure the change in fluorescence over time. An increase in fluorescence indicates agonist activity.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound for a specific period. Then, inject a known agonist at a concentration that elicits a submaximal response (e.g., EC80) and measure the fluorescence change. A decrease in the agonist-induced signal indicates antagonist activity.

  • Data Analysis: For agonist activity, plot the peak fluorescence change against the this compound concentration to determine the EC50 and Emax. For antagonist activity, plot the inhibition of the agonist response against the this compound concentration to determine the IC50.

Objective: To measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels in response to this compound, indicating activation or inhibition of Gs-coupled (e.g., 5-HT4, 6, 7) or Gi-coupled (e.g., 5-HT1, 5) receptors.

Materials:

  • Cell line stably expressing the Gs- or Gi-coupled 5-HT receptor of interest.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

  • This compound stock solution.

  • Known 5-HT receptor agonist and antagonist for the specific subtype.

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).

  • Cell lysis buffer.

Methodology:

  • Cell Treatment:

    • Gs-coupled (Agonist Mode): Treat cells with varying concentrations of this compound.

    • Gi-coupled (Agonist Mode): Treat cells with varying concentrations of this compound in the presence of forskolin.

    • Antagonist Mode: Pre-incubate cells with varying concentrations of this compound, then stimulate with a known agonist (for Gs) or a known agonist plus forskolin (for Gi).

  • Cell Lysis: After the incubation period, lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's protocol.

  • Data Analysis:

    • Gs Agonist: An increase in cAMP indicates agonist activity.

    • Gi Agonist: A decrease in the forskolin-stimulated cAMP level indicates agonist activity.

    • Calculate EC50/IC50 and Emax from the dose-response curves.

Section 3: Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways for this compound's interaction with serotonin receptors and generalized experimental workflows.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Hypothetical) Receptor 5-HT2 Receptor (e.g., 5-HT2A) This compound->Receptor Binds Gq Gαq Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca_Cytosol ↑ [Ca²⁺]i ER->Ca_Cytosol Releases Ca²⁺ Ca_ER Ca²⁺ Ca_Cytosol->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Targets

Caption: Hypothetical Gq-coupled signaling pathway for this compound at a 5-HT2 receptor.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Hypothetical) Receptor 5-HT1 Receptor (e.g., 5-HT1A) This compound->Receptor Binds Gi Gαi Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP Conversion (Inhibited) PKA PKA cAMP->PKA Activation (Reduced) Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Phosphorylation (Reduced)

Caption: Hypothetical Gi-coupled signaling pathway for this compound at a 5-HT1 receptor.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Cell Membranes, Radioligand, and this compound Dilutions start->prepare_reagents incubation Incubate Membranes, Radioligand, and this compound prepare_reagents->incubation filtration Rapidly Filter through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing measurement Measure Radioactivity with Scintillation Counter washing->measurement analysis Data Analysis: Calculate IC50 and Ki measurement->analysis end End analysis->end

Caption: Generalized experimental workflow for a radioligand binding assay.

Calcium_Flux_Workflow start Start plate_cells Plate Cells Expressing 5-HT Receptor start->plate_cells dye_loading Load Cells with Calcium-Sensitive Dye plate_cells->dye_loading baseline Measure Baseline Fluorescence dye_loading->baseline compound_addition Inject this compound (Agonist Mode) or Agonist (Antagonist Mode) baseline->compound_addition measurement Measure Fluorescence Change Over Time compound_addition->measurement analysis Data Analysis: Calculate EC50/IC50 measurement->analysis end End analysis->end

Caption: Generalized workflow for a functional calcium flux assay.

Conclusion

The exploration of this compound's potential secondary action on serotonin receptors represents a promising avenue for expanding our understanding of its pharmacological profile and potentially uncovering new therapeutic uses. While direct evidence is currently lacking, the established role of serotonin in the gastrointestinal tract provides a strong rationale for this investigation. The experimental protocols and conceptual frameworks presented in this guide offer a clear and structured path forward for researchers to systematically investigate this hypothesis. The resulting data will be invaluable in determining the clinical significance of any such interaction and could ultimately lead to improved therapeutic strategies for functional gastrointestinal disorders.

References

In Vitro Characterization of Fenoverine's Antispasmodic Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoverine is a potent antispasmodic agent demonstrating significant efficacy in the relaxation of smooth muscle.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of this compound's antispasmodic properties, with a focus on its mechanism of action, experimental protocols, and quantitative analysis. The primary mechanism of this compound's action is the modulation of cellular calcium influx, acting as a calcium channel blocker.[1][2] This document synthesizes key findings from in vitro studies on various smooth muscle preparations and offers detailed methodologies for replicating and expanding upon this research.

Introduction

Spasmodic conditions of smooth muscle, particularly in the gastrointestinal tract, are a common clinical concern. This compound has emerged as a valuable therapeutic agent for these conditions.[3] Understanding its precise mechanism of action at the cellular and tissue level is crucial for its optimal use and for the development of novel, more targeted antispasmodic drugs. In vitro studies provide a controlled environment to elucidate the pharmacological properties of compounds like this compound, free from the complexities of systemic physiological responses. This guide will detail the in vitro evidence that establishes this compound as a modulator of smooth muscle motility through its interference with cellular calcium flow.[1][4]

Mechanism of Action: A Calcium Channel Modulator

In vitro studies have consistently demonstrated that this compound's primary antispasmodic effect stems from its ability to modulate calcium ion (Ca2+) dynamics within smooth muscle cells.[1][2] Unlike other spasmolytics, this compound does not act as a muscarinic or opiate-receptor antagonist.[1] Its mechanism is centered on the regulation of calcium influx from the extracellular space and its release from intracellular stores, such as the sarcoplasmic reticulum.[1][2]

This compound has been shown to inhibit both fast and slow Ca2+ channel currents in a concentration-dependent manner.[4][5] Notably, it exhibits a higher affinity for inactivated calcium channels, suggesting a voltage-dependent mode of action.[5] This targeted action on calcium channels disrupts the excitation-contraction coupling in smooth muscle, leading to relaxation and the alleviation of spasms.

Signaling Pathway of this compound's Antispasmodic Action

Fenoverine_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ext->L_type_Ca_Channel Influx Ca_int Ca²⁺ L_type_Ca_Channel->Ca_int This compound This compound This compound->L_type_Ca_Channel SR Sarcoplasmic Reticulum (SR) This compound->SR Inhibits Release Contraction Smooth Muscle Contraction Ca_int->Contraction SR->Ca_int Release Relaxation Smooth Muscle Relaxation

Caption: this compound's mechanism of action on smooth muscle cells.

Quantitative Data: Inhibitory Effects of this compound

The antispasmodic potency of this compound has been quantified in various in vitro models. The following tables summarize the key inhibitory concentration (IC50) and inhibitory dose (ID50) values obtained from published studies.

Table 1: ID50 Values of this compound on Induced Contractions in Isolated Rat Tissues [1]

TissueSpasmogenID50 (M)
Rat MyometriumElectrical Stimulation8.1 x 10⁻⁷ - 3.1 x 10⁻⁶
Rat ColonElectrical Stimulation8.1 x 10⁻⁷ - 3.1 x 10⁻⁶
Rat MyometriumHyperpotassic Solution (K+)8.1 x 10⁻⁷ - 3.1 x 10⁻⁶
Rat ColonHyperpotassic Solution (K+)5.0 x 10⁻⁵
Rat MyometriumAcetylcholine (in Ca²⁺-free medium)8.1 x 10⁻⁷ - 3.1 x 10⁻⁶
Rat ColonAcetylcholine (in Ca²⁺-free medium)8.1 x 10⁻⁷ - 3.1 x 10⁻⁶

Table 2: IC50 Values of this compound on Calcium Channel Currents in Isolated Rat Smooth Muscle Cells [5]

TissueCalcium Channel TypeHolding Potential (mV)IC50 (µM)
Rat Portal VeinFast Ca²⁺ Channel-707.5
Rat Portal VeinSlow Ca²⁺ Channel-401.9
Rat MyometriumSlow Ca²⁺ Channel-702.3

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of this compound's antispasmodic properties using isolated organ bath techniques.

Isolated Tissue Preparation
  • Animal Model: Male Wistar rats are a commonly used model.

  • Tissue Extraction: Tissues such as the colon, ileum, or myometrium are carefully excised and immediately placed in a physiological salt solution (PSS) to maintain viability.

  • Preparation: The tissue is cleaned of adherent connective and fatty tissues and cut into longitudinal or circular strips of appropriate size (e.g., 2-3 cm in length).

  • Mounting: One end of the tissue strip is attached to a fixed hook at the bottom of an organ bath, and the other end is connected to an isometric force transducer.

Isolated Organ Bath Setup and Procedure
  • Organ Bath: The mounted tissue is submerged in a temperature-controlled (typically 37°C) organ bath containing a PSS, such as Tyrode's or Krebs-Henseleit solution. The bath is continuously aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).

  • Equilibration: The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension (e.g., 1 gram). During this time, the PSS is changed every 15-20 minutes.

  • Induction of Contraction: After equilibration, a spasmogen is added to the organ bath to induce a stable contraction. Common spasmogens include:

    • Potassium Chloride (KCl): High concentrations (e.g., 60-80 mM) cause depolarization-induced contractions by opening voltage-gated Ca²⁺ channels.

    • Acetylcholine (ACh) or Carbachol: These muscarinic agonists induce receptor-mediated contractions.

    • Electrical Field Stimulation (EFS): Induces neurally mediated contractions.

  • Application of this compound: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • Data Recording: The isometric contractions are recorded using a data acquisition system. The inhibitory effect of this compound is measured as the percentage reduction in the induced contraction.

  • Data Analysis: Concentration-response curves are plotted, and the IC50 or ID50 values are calculated to determine the potency of this compound.

Physiological Salt Solutions

Table 3: Composition of Commonly Used Physiological Salt Solutions

ComponentTyrode's Solution (g/L)Krebs-Henseleit Solution (g/L)
NaCl8.06.9
KCl0.20.35
CaCl₂0.20.28
MgCl₂·6H₂O0.1-
MgSO₄·7H₂O-0.29
NaHCO₃1.02.1
NaH₂PO₄0.05-
KH₂PO₄-0.16
Glucose1.02.0

Note: The final pH of the solution should be adjusted to 7.4 by bubbling with 95% O₂ and 5% CO₂.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro screening of antispasmodic compounds like this compound.

Antispasmodic_Workflow A Tissue Preparation (e.g., Rat Ileum) B Mounting in Organ Bath A->B C Equilibration (30-60 min, 37°C) B->C D Induce Contraction (e.g., with Acetylcholine) C->D E Add Cumulative Doses of this compound D->E F Record Isometric Contraction E->F G Data Analysis (Concentration-Response Curve) F->G H Calculate IC50/ID50 G->H

Caption: Experimental workflow for in vitro antispasmodic assay.

Conclusion

The in vitro characterization of this compound provides robust evidence for its mechanism of action as a calcium channel modulator with potent antispasmodic properties. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals. Further in vitro studies, potentially exploring the effects of this compound on specific subtypes of calcium channels and its interaction with intracellular calcium release mechanisms, will continue to refine our understanding of this important therapeutic agent.

References

Fenoverine: An In-Depth Technical Examination of Molecular Targets Beyond L-type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoverine is an antispasmodic agent predominantly recognized for its inhibitory action on L-type calcium channels in smooth muscle cells, a mechanism central to its therapeutic effects in gastrointestinal disorders.[1] This technical guide delves into the existing scientific literature to explore the molecular targets of this compound beyond this primary mechanism. While comprehensive screening data remains limited in publicly accessible domains, this document synthesizes available preclinical evidence, providing a nuanced perspective on this compound's pharmacodynamics. The guide presents quantitative data on its effects on various calcium channel currents, details relevant experimental methodologies, and utilizes signaling pathway diagrams to illustrate its established and potential mechanisms of action.

Introduction

This compound is a musculotropic spasmolytic agent that has been used in the management of gastrointestinal spasmodic conditions.[2] Its principal mechanism of action is the modulation of intracellular calcium concentration in smooth muscle cells, leading to muscle relaxation.[3] This is primarily achieved through the blockade of L-type voltage-gated calcium channels.[1] However, a thorough understanding of a drug's complete pharmacological profile is crucial for both optimizing its therapeutic use and anticipating potential off-target effects. This guide addresses the question of this compound's molecular interactions beyond its well-documented effect on L-type calcium channels.

Confirmed Molecular Targets: Voltage-Gated Calcium Channels

The most definitive data on this compound's molecular targets relate to its interaction with voltage-gated calcium channels. Electrophysiological studies have demonstrated that this compound inhibits both fast and slow calcium channel currents in a concentration-dependent manner.[4]

Quantitative Data: Inhibition of Calcium Channel Currents

The following table summarizes the inhibitory potency of this compound on different calcium channel currents in isolated smooth muscle cells from rat portal vein and myometrium.

Cell TypeCurrent TypeHolding PotentialIC50 (µM)Reference
Rat Portal Vein Smooth MuscleFast Ca2+ Channel-70 mV7.5[4]
Rat Portal Vein Smooth MuscleSlow Ca2+ Channel-40 mV1.9[4]
Rat Pregnant Myometrium Smooth MuscleSlow Ca2+ Channel-70 mV2.3[4]

These findings indicate that this compound is a potent inhibitor of both fast and slow calcium channel currents, with a somewhat higher affinity for the slow channels.[4] The different holding potentials used in these experiments help to distinguish between the different states of the channels, suggesting that this compound's inhibitory action is voltage-dependent.[4]

Experimental Protocols: Patch-Clamp Electrophysiology

The data presented above were obtained using the whole-cell patch-clamp technique.[4] A summary of the likely methodology is provided below.

Objective: To measure the effect of this compound on fast and slow voltage-gated calcium channel currents in isolated smooth muscle cells.

Cell Preparation:

  • Smooth muscle cells were enzymatically isolated from rat portal vein or pregnant rat myometrium.

  • The isolated cells were maintained in a physiological salt solution.

Electrophysiological Recording:

  • The whole-cell configuration of the patch-clamp technique was employed.

  • Glass micropipettes with a specific resistance were filled with an internal solution containing a cesium salt (to block potassium currents) and a calcium buffer (e.g., EGTA).

  • The external solution contained a barium or calcium salt as the charge carrier for the calcium channels.

  • Cells were held at different membrane potentials (holding potentials) to allow for the separation of fast and slow inactivating calcium currents.

  • Voltage steps were applied to elicit inward calcium currents, which were recorded before and after the application of varying concentrations of this compound.

Data Analysis:

  • The peak inward current at each this compound concentration was measured.

  • Concentration-response curves were generated by plotting the percentage of current inhibition against the this compound concentration.

  • The IC50 value, the concentration of this compound that produces 50% inhibition of the calcium current, was calculated from these curves.

Signaling Pathway Diagram: Inhibition of Voltage-Gated Calcium Channels

G cluster_intracellular Intracellular Space Fenoverine_ext This compound VGCC Voltage-Gated Calcium Channel (L-type, etc.) Fenoverine_ext->VGCC Ca_ion Ca²⁺ VGCC->Ca_ion Ca²⁺ Influx Contraction Smooth Muscle Contraction Ca_ion->Contraction Initiates

This compound's primary mechanism of action.

Investigated Molecular Targets with No Confirmed Interaction

Several studies have investigated whether this compound interacts with other common drug targets, particularly those involved in smooth muscle contraction and neurotransmission.

Muscarinic and Opioid Receptors

In vivo and in vitro studies have concluded that this compound does not act as a muscarinic or opiate-receptor antagonist.[5] This suggests that its spasmolytic effects are not mediated through direct blockade of these receptor systems, which are known to play a role in gastrointestinal motility.

Target ClassFindingExperimental ContextReference
Muscarinic ReceptorsNo antagonist activityIn vivo (rabbit proximal colon) and in vitro (rabbit and rat colon, rat myometrium) studies showed no alteration of atropine's effects.[5]
Opiate ReceptorsNo antagonist activityBased on in vivo and in vitro test models.[5]
Serotonin Receptors

Some literature suggests a possible secondary action of this compound on serotonin receptors.[1] However, at present, there is a lack of direct, quantitative evidence from binding or functional assays to substantiate this claim. Further research is required to determine if this compound has any clinically relevant affinity for or activity at serotonin receptor subtypes.

Potential Intracellular Mechanisms of Action

The observation that this compound can inhibit acetylcholine-induced contractions in a calcium-free medium suggests a possible intracellular site of action.[5] This could involve the modulation of calcium release from intracellular stores or a direct interaction with components of the contractile machinery.

Intracellular Calcium Stores (Ryanodine and IP3 Receptors)

Smooth muscle contraction is also dependent on the release of calcium from intracellular stores, primarily mediated by ryanodine receptors (RyRs) and inositol 1,4,5-trisphosphate receptors (IP3Rs).[6][7] While it is plausible that this compound could modulate these channels, there is currently no direct experimental evidence to confirm such an interaction.

Calmodulin

Calmodulin is a key calcium-binding protein that, upon activation by calcium, initiates a cascade of events leading to smooth muscle contraction. A drug that antagonizes calmodulin could potentially induce smooth muscle relaxation independently of blocking calcium influx. While this is a theoretical possibility for this compound's action, especially in light of its effects in calcium-free conditions, direct calmodulin binding assays have not been reported in the available literature.

Experimental Workflow for Investigating Intracellular Targets

The following diagram outlines a potential experimental workflow to investigate this compound's effects on intracellular calcium release and calmodulin.

G cluster_workflow Experimental Workflow cluster_binding Binding & Functional Assays start Hypothesis: This compound has intracellular targets ca_imaging Calcium Imaging in Smooth Muscle Cells (Fura-2, etc.) start->ca_imaging agonist_stim Stimulate with Agonist (e.g., Phenylephrine, Carbachol) in Ca²⁺-free medium ca_imaging->agonist_stim fenoverine_app Apply this compound agonist_stim->fenoverine_app measure_ca Measure Intracellular [Ca²⁺] transient fenoverine_app->measure_ca binding_assays Radioligand Binding Assays measure_ca->binding_assays conclusion Conclusion on Intracellular Targets binding_assays->conclusion ryr_ip3r [³H]Ryanodine / [³H]IP₃ binding to microsomes calmodulin_assay Calmodulin Binding Assay (e.g., Fluorescence-based) pde_assay Phosphodiesterase Activity Assay

Workflow for intracellular target validation.

Conclusion and Future Directions

To provide a more complete picture of this compound's pharmacology, future research should prioritize comprehensive receptor and enzyme screening panels (e.g., using commercially available services like Eurofins' SafetyScreen or Cerep's BioPrint). Such studies would definitively identify or rule out any significant off-target interactions and would be invaluable for a more complete risk-benefit assessment and for uncovering potential new therapeutic applications for this compound.

References

Fenoverine: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoverine is a non-anticholinergic antispasmodic agent with a primary mechanism of action centered on the modulation of calcium influx in smooth muscle cells. This document provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, and detailed pharmacological profile. Special emphasis is placed on its mechanism of action as a voltage-dependent calcium channel inhibitor. This guide also outlines detailed experimental protocols for assessing its activity and presents its pharmacokinetic profile, offering a valuable resource for researchers and professionals involved in drug development.

Chemical Identity and Properties

This compound is chemically known as 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone
Synonyms Spasmopriv
CAS Number 37561-27-6
Molecular Formula C₂₆H₂₅N₃O₃S
Molecular Weight 459.56 g/mol
Melting Point 141-142 °C
Boiling Point 671.8 ± 55.0 °C (Predicted)
Solubility Practically insoluble in water; slightly soluble in ethanol and methanol; freely soluble in 0.1N HCl.[1]
pKa 6.47 ± 0.10 (Predicted)
LogP 4.30320

Pharmacology

Mechanism of Action

This compound exerts its spasmolytic effect by acting as a synchronizer of smooth muscle motility.[2] Its primary mechanism involves the inhibition of calcium ion influx through voltage-dependent calcium channels in smooth muscle cells.[3][4][5] This reduction in intracellular calcium concentration prevents the activation of the contractile machinery, leading to muscle relaxation and alleviation of spasms.[5][6] this compound has been shown to inhibit both fast and slow calcium channel currents in a concentration-dependent manner.[3][7] Notably, it displays a higher affinity for inactivated calcium channels, suggesting a voltage-dependent mechanism of action.[3]

Signaling Pathway

The signaling pathway for this compound's action on smooth muscle cells is depicted below. The process begins with the depolarization of the cell membrane, which activates voltage-gated calcium channels. This compound blocks these channels, preventing the influx of extracellular calcium. This, in turn, inhibits the formation of the Ca²⁺-Calmodulin complex, which is necessary for the activation of Myosin Light Chain Kinase (MLCK). Without MLCK activation, myosin light chains are not phosphorylated, and the interaction between actin and myosin, which is required for muscle contraction, is prevented.

Fenoverine_Signaling_Pathway Depolarization Membrane Depolarization VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC activates Ca_influx Ca²⁺ Influx VGCC->Ca_influx This compound This compound This compound->VGCC inhibits Relaxation Smooth Muscle Relaxation This compound->Relaxation Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin forms MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active activates Myosin_LC_P Phosphorylated MLC MLCK_active->Myosin_LC_P phosphorylates Myosin_LC Myosin Light Chain (MLC) Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

This compound's inhibitory effect on the smooth muscle contraction signaling pathway.
Pharmacodynamics

In vitro studies have demonstrated this compound's ability to inhibit contractions in isolated smooth muscle preparations from various tissues, including the rat ileum and myometrium.[2][3] The inhibitory concentrations (IC₅₀) for this compound on calcium channel currents are presented in the following table.

TissueChannel TypeHolding PotentialIC₅₀ (µM)
Rat Portal Vein Smooth MuscleFast Ca²⁺ Channel-70 mV7.5[3]
Rat Portal Vein Smooth MuscleSlow Ca²⁺ Channel-40 mV1.9[3]
Rat MyometriumSlow Ca²⁺ Channel-70 mV2.3[3]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of this compound on voltage-gated calcium channels in isolated smooth muscle cells.

Workflow Diagram:

Patch_Clamp_Workflow A Isolate single smooth muscle cells (e.g., from rat portal vein) B Establish whole-cell patch-clamp configuration A->B C Record baseline Ca²⁺ currents at specific holding potentials (e.g., -70 mV for fast channels, -40 mV for slow channels) B->C D Perfuse cells with varying concentrations of this compound C->D E Record Ca²⁺ currents in the presence of this compound D->E F Analyze data to determine IC₅₀ values E->F

Workflow for assessing this compound's effect on calcium channels via patch-clamp.

Methodology:

  • Cell Preparation: Single smooth muscle cells are enzymatically isolated from the desired tissue (e.g., rat portal vein or myometrium).

  • Recording Solutions:

    • External Solution (in mM): 130 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with TEA-OH).

    • Internal (Pipette) Solution (in mM): 130 CsCl, 2 MgCl₂, 10 EGTA, 5 ATP-Mg, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Electrophysiological Recording:

    • Whole-cell currents are recorded using a patch-clamp amplifier.

    • Glass microelectrodes with a resistance of 2-5 MΩ are used.

    • Cells are held at a specific holding potential (e.g., -70 mV or -40 mV) to isolate different types of calcium channels.

    • Depolarizing pulses are applied to elicit calcium currents.

  • Drug Application: this compound is dissolved in the external solution and perfused over the cell at various concentrations.

  • Data Analysis: The peak inward current is measured before and after drug application. The percentage of inhibition is calculated, and concentration-response curves are plotted to determine the IC₅₀ value.

Isolated Organ Bath Assay

This protocol is used to evaluate the functional effect of this compound on smooth muscle contractility.

Workflow Diagram:

Organ_Bath_Workflow A Isolate smooth muscle tissue (e.g., rat ileum segment) B Mount tissue in an organ bath containing physiological salt solution (e.g., Tyrode's solution) at 37°C A->B C Induce contraction with a spasmogen (e.g., acetylcholine or high K⁺ solution) B->C D Add cumulative concentrations of this compound to the bath C->D E Record changes in isometric tension D->E F Analyze data to generate concentration-response curves E->F

Workflow for assessing this compound's spasmolytic activity in an isolated organ bath.

Methodology:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., rat ileum) is dissected and cleaned.[8]

  • Organ Bath Setup: The tissue is mounted in a temperature-controlled organ bath (37°C) containing a physiological salt solution (e.g., Tyrode's solution) and aerated with 95% O₂ and 5% CO₂.[8]

  • Tension Recording: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

  • Experimental Procedure:

    • The tissue is allowed to equilibrate under a resting tension.

    • A contractile agent (e.g., acetylcholine, histamine, or a high potassium solution) is added to induce a stable contraction.

    • This compound is added to the bath in a cumulative manner, and the relaxation response is recorded.

  • Data Analysis: The relaxation is expressed as a percentage of the initial contraction. Concentration-response curves are constructed to determine the potency of this compound.

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is well-absorbed after oral administration.[9] Information regarding its metabolism suggests the involvement of cytochrome P450 enzymes.[4] The primary routes of elimination are through metabolism followed by renal and biliary excretion.

Human Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound in humans after oral administration.

ParameterValue
Bioavailability Well-absorbed orally[9]
T½ (Distribution) 0.87 h[5]
T½ (Elimination) 49.5 h[5]
Volume of Distribution (Vd/F) 4789 L[5]
Clearance (CL/F) 67 L/h[5]

Clinical Use and Drug Interactions

This compound is primarily indicated for the treatment of gastrointestinal spasms, including those associated with Irritable Bowel Syndrome (IBS).[5]

Potential drug interactions may occur with other calcium channel blockers, potentially leading to hypotension.[4] Co-administration with anticholinergic drugs may increase the risk of side effects such as dry mouth and blurred vision.[4] Caution is also advised when co-administering with drugs that are metabolized by or are inducers/inhibitors of cytochrome P450 enzymes, as this may alter the plasma concentration of this compound.[4]

Conclusion

This compound is a potent antispasmodic agent with a well-defined mechanism of action involving the inhibition of voltage-dependent calcium channels in smooth muscle. Its favorable pharmacokinetic profile and demonstrated efficacy in treating gastrointestinal spasms make it a valuable therapeutic option. This technical guide provides a comprehensive overview of this compound's chemical, pharmacological, and clinical characteristics, serving as a foundational resource for further research and development in this area.

References

Methodological & Application

Application Notes and Protocols for HPLC Quantification of Fenoverine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of fenoverine in plasma samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Method 1: Reversed-Phase HPLC with UV Detection following Liquid-Liquid Extraction

This method, adapted from a validated study, is a reliable and economical approach for determining this compound concentrations in human serum or plasma.[1] It utilizes a common C18 column and a straightforward liquid-liquid extraction for sample cleanup.

Quantitative Data Summary
ParameterValue
Linearity Range5 - 2000 ng/mL
Limit of Quantification (LOQ)5 ng/mL[1]
Retention Time (this compound)6.76 min[1]
Retention Time (IS - Chlorpromazine)8.19 min[1]
Run Time10 min[1]
Intra-day Precision (%CV)2.30 - 2.84[1]
Inter-day Precision (%CV)1.01 - 2.34[1]
Absolute Recovery84.19 - 105.73%[1]
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Chlorpromazine hydrochloride (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (Analytical grade)

  • Triethylamine (Analytical grade)

  • Orthophosphoric acid (GR grade)

  • Sodium hydroxide

  • Double distilled water

  • Human plasma (K2-EDTA)

2. Instrumentation:

  • HPLC system with UV-Visible detector (e.g., Shimadzu LC-10AT with SPD-10A)[1]

  • Analytical Column: Inertsil ODS-3V, C18, 5 µm, 4.6 x 250 mm[1]

  • Data acquisition software

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile, water, and 0.375% v/v triethylamine (pH adjusted to 2.5 with orthophosphoric acid) in the ratio of 41:59 v/v.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: Not specified in the abstract, but 254 nm is a common wavelength for similar compounds.[2]

  • Injection Volume: 100 µL

  • Column Temperature: Ambient

4. Preparation of Solutions:

  • Standard Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and chlorpromazine HCl (IS) in methanol.

  • Working Standard Solutions: Dilute the stock solutions with methanol to prepare working standards. For plasma calibration curve, spike appropriate volumes of the diluted stock solution into 1 mL of plasma to get concentrations of 5, 10, 100, 500, 1000, and 2000 ng/mL.[1]

  • Internal Standard Spiking Solution: Prepare a 100 ng/mL solution of chlorpromazine HCl in methanol.

5. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma sample (or standard/QC), add 100 µL of the 100 ng/mL internal standard solution.

  • Add a specific concentration of sodium hydroxide to make the sample alkaline, which aids in precipitating the drug.[1]

  • Add 3 mL of dichloromethane.

  • Vortex for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue with 150 µL of the mobile phase.

  • Inject 100 µL into the HPLC system.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma 1 mL Plasma Sample add_is Add 100 µL IS (100 ng/mL Chlorpromazine) plasma->add_is add_naoh Add Sodium Hydroxide add_is->add_naoh add_dcm Add 3 mL Dichloromethane add_naoh->add_dcm vortex Vortex for 10 min add_dcm->vortex centrifuge Centrifuge at 3000 rpm for 10 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 150 µL Mobile Phase evaporate->reconstitute inject Inject 100 µL reconstitute->inject hplc HPLC System (C18 Column, UV Detection) inject->hplc data Data Acquisition and Quantification hplc->data

Caption: Liquid-Liquid Extraction and HPLC Analysis Workflow.

Method 2: HPLC with Protein Precipitation (General Protocol)

Protein precipitation is a simpler and faster, though potentially less clean, method for sample preparation.[3][4] This general protocol can be optimized for this compound analysis.

Experimental Protocol

1. Materials and Reagents:

  • This compound and Internal Standard

  • Acetonitrile (ice-cold) or Methanol (ice-cold)[5]

  • Human plasma (K2-EDTA)

2. Sample Preparation (Protein Precipitation):

  • Pipette 200 µL of the plasma sample into a microcentrifuge tube.

  • Add a small volume of a concentrated working solution of the internal standard.

  • Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma is common).[6]

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can either be injected directly or evaporated and reconstituted in the mobile phase for better peak shape and compatibility.

  • Inject an appropriate volume into the HPLC system.

Protein Precipitation Workflow Diagram

G cluster_ppt Protein Precipitation cluster_analysis Analysis plasma 200 µL Plasma Sample + Internal Standard add_acn Add 600 µL Ice-Cold Acetonitrile plasma->add_acn vortex Vortex for 1-2 min add_acn->vortex centrifuge Centrifuge at 10,000 x g for 10 min vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Direct Injection or Evaporate & Reconstitute supernatant->inject hplc HPLC Analysis inject->hplc

Caption: Protein Precipitation Workflow for Plasma Samples.

Method 3: HPLC with Solid-Phase Extraction (General Protocol)

Solid-phase extraction (SPE) offers a more selective sample cleanup than protein precipitation, often resulting in cleaner extracts and reduced matrix effects.[6] A reversed-phase (e.g., C8 or C18) SPE cartridge would be suitable for a non-polar compound like this compound.

Experimental Protocol

1. Materials and Reagents:

  • This compound and Internal Standard

  • SPE Cartridges (e.g., C8 or C18, appropriate bed weight)

  • Methanol (for conditioning and elution)

  • Ultrapure water (for conditioning and washing)

  • Human plasma (K2-EDTA)

  • Optional: Mild acid (e.g., formic or phosphoric acid) for sample pre-treatment.

2. Sample Preparation (Solid-Phase Extraction):

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not let the sorbent bed go dry.

  • Sample Loading: Pre-treat 500 µL of plasma by adding the internal standard and diluting with 500 µL of water or a weak acidic buffer. Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and internal standard from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Final Step: Evaporate the eluate to dryness under nitrogen and reconstitute in a small volume (e.g., 150 µL) of the HPLC mobile phase.

  • Inject into the HPLC system.

Solid-Phase Extraction Workflow Diagram

G cluster_spe Solid-Phase Extraction cluster_post_spe Post-Extraction & Analysis condition 1. Condition (Methanol -> Water) load 2. Load (Pre-treated Plasma) condition->load wash 3. Wash (5% Methanol/Water) load->wash elute 4. Elute (Methanol) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject

Caption: Solid-Phase Extraction (SPE) General Workflow.

References

Application Notes: Protocol for Dissolving Fenoverine in DMSO for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the preparation of Fenoverine solutions in Dimethyl Sulfoxide (DMSO) for use in in vivo research. This compound is an antispasmodic agent that functions by modulating calcium channels in smooth muscle.[1][2] Due to its hydrophobic nature, DMSO is often employed as a solvent. However, the inherent biological activity and potential toxicity of DMSO necessitate careful preparation and administration to ensure experimental validity and animal welfare.[3][4] These application notes outline the necessary materials, safety precautions, and a step-by-step procedure for creating a stock solution and subsequent dilutions to achieve a final, physiologically tolerated concentration of DMSO.

Introduction

This compound is a non-anticholinergic drug that synchronizes smooth muscle motility by modulating the influx of extracellular calcium and the release from intracellular stores.[5][6] It is primarily used in the treatment of gastrointestinal spasms, such as those associated with Irritable Bowel Syndrome (IBS).[2][7] Its mechanism of action involves the inhibition of L-type calcium channels, which leads to a reduction in intracellular calcium levels and subsequent muscle relaxation.[7]

For preclinical in vivo studies, dissolving this compound can be challenging due to its low aqueous solubility. Dimethyl Sulfoxide (DMSO) is a powerful and commonly used solvent capable of dissolving a wide range of non-polar compounds.[8][9] While effective, DMSO is not an inert vehicle. It readily penetrates biological membranes and can exert its own pharmacological effects, including anti-inflammatory and analgesic properties.[10][11] Furthermore, high concentrations of DMSO can be toxic.[12][13] Therefore, it is critical to minimize the final concentration of DMSO administered to animals. This protocol provides a standardized method for preparing this compound solutions that maximize solubility while adhering to recommended safe limits for DMSO in in vivo experiments.

Materials and Equipment

  • This compound powder (CAS: 37561-27-6)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade or equivalent purity

  • Sterile 0.9% Sodium Chloride solution (Physiological Saline)

  • Sterile Polypropylene or Glass Vials

  • Calibrated Analytical Balance

  • Vortex Mixer

  • Pipettors and sterile, disposable tips

  • Laminar Flow Hood or Biological Safety Cabinet

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., butyl rubber or double-layered nitrile).[10]

Data Presentation

Quantitative data regarding the physical properties of the compounds and recommended solvent concentrations are summarized below.

Table 1: Physicochemical Properties of this compound and DMSO

PropertyThis compoundDMSO
Molecular Formula C₂₆H₂₅N₃O₃S[14](CH₃)₂SO[8]
Molecular Weight 459.56 g/mol [14]78.14 g/mol
Appearance Pale Beige to Beige Solid[14]Clear, odorless liquid[9]
Solubility Soluble in DMSO[15], Chloroform (Slightly), Methanol (Slightly)[14]Miscible with water[8]
CAS Number 37561-27-6[16]67-9

Table 2: Recommended Maximum DMSO Concentrations for In Vivo Studies

Study Type / Animal ModelRecommended Max. Final DMSO Concentration (v/v)Notes
General In Vivo Use < 10%[10]Higher concentrations can lead to toxicity and confounding pharmacological effects.[3] A vehicle-only control group is essential.[10]
Ideal Target < 1% - 5%[10][12][17]Minimizes the risk of solvent-induced artifacts. The lowest possible concentration should always be the goal.
Rats Max. 2%[12]Specific recommendation found in literature.
Co-Solvent Formulations VariableUsing co-solvents like PEG, Tween 80, or corn oil can help reduce the required percentage of DMSO.[10][18] A common formulation is 10% DMSO, 40% PEG, 50% water.[10]

Experimental Protocols

Safety Precautions
  • Handle this compound powder and DMSO within a laminar flow hood or a well-ventilated area.

  • Wear appropriate PPE at all times, including a lab coat, safety glasses, and double gloves.[10]

  • DMSO facilitates the absorption of chemicals through the skin; exercise extreme caution to avoid direct contact.[9]

  • Consult the Safety Data Sheets (SDS) for both this compound and DMSO before beginning work.

Preparation of this compound Stock Solution (e.g., 20 mM)

This protocol describes the preparation of a high-concentration stock solution, which will be diluted further for administration. A 10 mM stock solution in DMSO is commercially available, indicating good solubility at this concentration.[15]

  • Calculate Mass: Determine the mass of this compound required.

    • Formula: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L)

    • Example for 1 mL of 20 mM Stock: Mass = 20 mmol/L x 459.56 g/mol x 0.001 L = 9.19 mg

  • Weighing: Accurately weigh the calculated mass of this compound powder using an analytical balance and place it into a sterile glass or polypropylene vial.

  • Dissolution:

    • Add the desired volume of 100% sterile DMSO to the vial (e.g., 1 mL for the example above).

    • Cap the vial securely and vortex thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but check for compound stability. The solution should be clear and free of particulates.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light. Confirm the stability of the compound under these conditions.

Preparation of Working Solution for In Vivo Administration

The stock solution must be diluted to a final working concentration for injection, ensuring the final percentage of DMSO is within safe limits (ideally ≤10%).[10] This working solution should be prepared fresh on the day of the experiment. [15]

  • Determine Final Concentration and Dose: Decide on the final this compound concentration (e.g., mg/kg) and the injection volume for the animal model (e.g., 10 mL/kg for mice).

  • Calculate Dilution: Calculate the volume of the DMSO stock solution needed and the volume of the diluent (e.g., sterile 0.9% saline).

    • Example Calculation:

      • Goal: Dose a 25g mouse with 10 mg/kg of this compound.

      • Total Dose: 10 mg/kg * 0.025 kg = 0.25 mg this compound.

      • Injection Volume (at 10 mL/kg): 10 mL/kg * 0.025 kg = 0.25 mL.

      • Required Working Concentration: 0.25 mg / 0.25 mL = 1 mg/mL.

      • Stock Concentration (20 mM): 20 mmol/L * 459.56 g/mol = 9.19 mg/mL.

      • Volume of Stock Needed (V1): V₁ = (C₂ * V₂) / C₁ = (1 mg/mL * V₂) / 9.19 mg/mL. Let's prepare a total volume (V₂) of 1 mL for multiple animals. V₁ = (1 mg/mL * 1 mL) / 9.19 mg/mL = 0.109 mL (or 109 µL) of stock solution.

      • Volume of Saline Needed: 1 mL (Total Volume) - 0.109 mL (Stock Volume) = 0.891 mL (or 891 µL) of sterile saline.

      • Final DMSO %: (Volume of Stock * 100%) / Total Volume = (0.109 mL * 100%) / 1 mL = 10.9% DMSO . This is at the upper limit; adjusting the stock concentration or injection volume may be necessary to reduce it further.

  • Preparation:

    • Using sterile technique, add the calculated volume of diluent (sterile 0.9% saline) to a new sterile tube.

    • Add the calculated volume of the this compound/DMSO stock solution to the saline.

    • Vortex gently but thoroughly to ensure a homogenous solution. Observe for any precipitation. If precipitation occurs, a co-solvent formulation may be required.

  • Vehicle Control: Prepare a vehicle control solution with the exact same final concentration of DMSO and diluent, but without this compound (e.g., 10.9% DMSO in 0.9% saline for the example above). This is crucial for differentiating the effects of the drug from the effects of the solvent.[10]

Visualizations

This compound Signaling Pathway

Fenoverine_Pathway cluster_cell Smooth Muscle Cell This compound This compound Ca_Channel L-Type Voltage-Gated Ca²⁺ Channel This compound->Ca_Channel inhibits Ca_Influx Ca²⁺ Influx Intra_Ca Intracellular [Ca²⁺] Ca_Influx->Intra_Ca decreases Contraction Smooth Muscle Contraction Intra_Ca->Contraction leads to reduced Relaxation Smooth Muscle Relaxation

Caption: Mechanism of action for this compound in smooth muscle cells.

Experimental Workflow for Solution Preparation

Workflow cluster_prep Preparation Phase cluster_admin Administration Phase (Prepare Fresh) weigh 1. Weigh this compound dissolve 2. Dissolve in 100% DMSO weigh->dissolve stock This compound Stock (e.g., 20 mM) dissolve->stock dilute_drug 3a. Dilute Stock with Sterile Saline stock->dilute_drug work_sol Working Solution (e.g., 1 mg/mL in ≤10% DMSO) dilute_drug->work_sol admin_drug 4a. Administer to Test Group work_sol->admin_drug dilute_vehicle 3b. Prepare Vehicle Control (DMSO + Saline) vehicle_sol Vehicle Control (≤10% DMSO) dilute_vehicle->vehicle_sol admin_vehicle 4b. Administer to Control Group vehicle_sol->admin_vehicle

Caption: Workflow for preparing this compound solutions for in vivo studies.

References

Fenoverine in Preclinical Research: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoverine is a smooth muscle relaxing agent that has been investigated for its potential therapeutic effects in conditions characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS).[1][2] Its mechanism of action primarily involves the modulation of calcium ion influx into smooth muscle cells, leading to a reduction in contractility.[3][4] These application notes provide an overview of this compound's administration in animal models, drawing from available preclinical data. While specific in vivo dosage information is limited in publicly available literature, this document outlines general experimental protocols and this compound's mechanism of action to guide researchers in their study design.

Mechanism of Action

This compound acts as a modulator of intracellular calcium, a key signaling ion in smooth muscle contraction.[3] It reduces the influx of extracellular calcium and its release from intracellular stores within the smooth muscle cells.[3] This leads to a decrease in the overall intracellular calcium concentration, which in turn inhibits the contractile machinery of the muscle, resulting in relaxation.[3][4]

Fenoverine_Mechanism cluster_cell Smooth Muscle Cell Ca_ext Extracellular Ca²⁺ Ca_channel L-type Ca²⁺ Channel Ca_ext->Ca_channel Influx Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int SR Sarcoplasmic Reticulum (SR) SR->Ca_int Release Contraction Muscle Contraction Ca_int->Contraction This compound This compound This compound->Ca_channel Inhibits This compound->SR Inhibits Release

Fig. 1: this compound's Cellular Mechanism of Action.

Quantitative Data

Comprehensive in vivo dosage data for this compound in various animal models is not extensively detailed in the available scientific literature. Preclinical studies have involved a range of animal models including rats, rabbits, guinea pigs, and cats to investigate the pharmacodynamic profile of this compound on different smooth muscle tissues such as the intestine and genito-urinary tract.[3] However, specific dose-response curves and optimal dosages (in mg/kg) for different routes of administration (e.g., oral, intravenous) are not consistently reported.

In vitro studies have provided some quantitative measures of this compound's potency. For instance, in isolated rat myometrium and colon, the ID50 (the dose that causes 50% inhibition) for isometric contractions induced by various stimuli ranged from 8.10⁻⁷ to 3.1⁻⁶ M.[4] In the isolated colon, following K+ depolarization, the ID50 was 5.10⁻⁵ M.[4]

Due to the lack of specific in vivo dosage information, researchers are advised to conduct preliminary dose-ranging studies to determine the optimal and safe dosage for their specific animal model and experimental conditions.

Experimental Protocols

The following are generalized protocols for in vivo and in vitro assessment of smooth muscle motility that can be adapted for studies involving this compound.

In Vivo Assessment of Gastrointestinal Motility (Charcoal Meal Test)

This protocol is a common method to assess the effect of a compound on intestinal transit time in rodents.

Materials:

  • Test animals (e.g., rats or mice)

  • This compound solution/suspension

  • Vehicle control

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)

  • Oral gavage needles

  • Dissection tools

  • Ruler

Procedure:

  • Fast animals overnight with free access to water.

  • Administer this compound or vehicle control at the predetermined dose and route. The timing of administration should be based on the expected pharmacokinetic profile of the drug.

  • After a set period (e.g., 30-60 minutes), administer the charcoal meal orally via gavage.

  • After a specific time (e.g., 20-30 minutes), humanely euthanize the animals.

  • Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.

  • Measure the total length of the small intestine.

  • Measure the distance traveled by the charcoal meal from the pyloric sphincter.

  • Calculate the intestinal transit as a percentage of the total length of the small intestine.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Drug_Prep This compound/Vehicle Preparation Dosing Drug Administration Drug_Prep->Dosing Fasting->Dosing Charcoal Charcoal Meal Administration Dosing->Charcoal Euthanasia Euthanasia & Data Collection Charcoal->Euthanasia Measurement Measure Intestinal Transit Euthanasia->Measurement Stats Statistical Analysis Measurement->Stats Results Results Interpretation Stats->Results

Fig. 2: General Workflow for In Vivo Motility Study.
In Vitro Assessment of Smooth Muscle Contraction (Organ Bath)

This protocol allows for the direct assessment of a compound's effect on isolated smooth muscle tissue.

Materials:

  • Test animals (e.g., guinea pig, rat, rabbit)

  • Organ bath system with temperature control and aeration

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • Isometric force transducer and data acquisition system

  • Surgical tools for tissue dissection

  • This compound stock solution

  • Contractile agonists (e.g., acetylcholine, histamine, potassium chloride)

Procedure:

  • Humanely euthanize the animal and dissect the desired smooth muscle tissue (e.g., a segment of ileum, colon, or uterus).

  • Place the tissue in cold, aerated physiological salt solution.

  • Mount the tissue strip in the organ bath chamber under a slight resting tension.

  • Allow the tissue to equilibrate for a period (e.g., 60 minutes), with regular changes of the physiological salt solution.

  • Induce contractions with a contractile agonist.

  • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath to generate a dose-response curve.

  • Record the relaxation of the muscle tissue at each concentration.

  • Calculate the IC50 value for this compound.

Safety and Toxicology

Conclusion

This compound presents an interesting profile as a smooth muscle relaxant with a clear mechanism of action related to calcium modulation. While clinical data in humans is available, there is a notable lack of specific in vivo dosage information in animal models within the scientific literature. The protocols and information provided here are intended to serve as a guide for researchers to design and conduct their own studies to rigorously evaluate the preclinical pharmacology and toxicology of this compound. It is imperative that initial dose-ranging studies are performed to establish safe and effective dosages for any new animal model or experimental paradigm.

References

Application Notes and Protocols for Studying Smooth Muscle Overexcitation with Fenoverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoverine is a potent smooth muscle motility synchronizer that exhibits significant antispasmodic properties.[1] Its primary mechanism of action involves the modulation of calcium ion flow across the smooth muscle cell membrane, making it an invaluable tool for investigating the pathophysiology of smooth muscle overexcitation.[2][3][4] Conditions characterized by such hyperexcitability, including irritable bowel syndrome (IBS) and other gastrointestinal spasms, can be effectively modeled and studied using this compound.[5] These application notes provide a comprehensive overview of the use of this compound in smooth muscle research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental setups.

Mechanism of Action

This compound's primary effect is the inhibition of calcium influx into smooth muscle cells.[5] It is not a muscarinic or opiate-receptor antagonist.[2][6] Its action is centered on the blockade of voltage-gated calcium channels, thereby reducing the intracellular calcium concentration required for muscle contraction.[3] Specifically, this compound has been shown to inhibit both fast and slow L-type Ca2+ channel currents in a concentration-dependent manner.[1][7] Studies have indicated that this compound exhibits a higher affinity for inactivated calcium channels, suggesting a voltage-dependent mechanism of action.[7] By modulating both the influx of extracellular calcium and the release from intracellular stores, this compound effectively dampens the exaggerated contractility characteristic of smooth muscle overexcitation.[2][3][4]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on smooth muscle preparations from various studies.

Table 1: Inhibitory Concentration (ID50/IC50) of this compound on Smooth Muscle Contraction

Tissue/Cell TypeSpeciesInducing AgentParameterValueReference
MyometriumRatElectrical StimulationID508.1 x 10⁻⁷ M[2]
ColonRatElectrical StimulationID503.1 x 10⁻⁶ M[2]
ColonRatAcetylcholine (in Ca²⁺-free medium)ID50~1 x 10⁻⁶ M[2]
ColonRatK⁺ DepolarizationID505 x 10⁻⁵ M[2]
Portal Vein Smooth Muscle CellsRat-IC50 (Fast Ca²⁺ Current)7.5 µM[7]
Portal Vein Smooth Muscle CellsRat-IC50 (Slow Ca²⁺ Current)1.9 µM[7]
Myometrium Smooth Muscle CellsRat-IC50 (Slow Ca²⁺ Current)2.3 µM[7]

Experimental Protocols

Protocol 1: Isolated Organ Bath for Smooth Muscle Contractility

This protocol details the methodology for assessing the effect of this compound on smooth muscle contractility using an isolated organ bath setup. This is a fundamental technique to study the physiological response of whole tissues to pharmacological agents.

Materials:

  • Isolated tissue (e.g., rat colon, guinea pig ileum)

  • Krebs-Henseleit or Tyrode's physiological salt solution

  • This compound stock solution

  • Contractile agonist (e.g., Acetylcholine, KCl)

  • Isolated organ bath system with force-displacement transducer

  • Carbogen gas (95% O₂, 5% CO₂)

  • Thermostatically controlled water circulator

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to approved institutional guidelines.

    • Dissect the desired smooth muscle tissue (e.g., a 2-3 cm segment of the distal colon).

    • Place the tissue in a petri dish containing cold, oxygenated physiological salt solution.

    • Carefully remove any adhering connective and adipose tissue.

  • Mounting the Tissue:

    • Tie silk ligatures to both ends of the tissue segment.

    • Mount the tissue in the organ bath chamber containing physiological salt solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach the lower ligature to a fixed hook and the upper ligature to an isometric force transducer.

  • Equilibration:

    • Apply a resting tension of 1 gram.

    • Allow the tissue to equilibrate for at least 60 minutes, with washes of fresh physiological salt solution every 15 minutes.

  • Induction of Overexcitation and this compound Application:

    • Induce a stable, submaximal contraction using a suitable agonist (e.g., acetylcholine or a high potassium solution). This simulates a state of overexcitation.

    • Once a stable plateau is reached, add this compound in a cumulative, concentration-dependent manner to the organ bath.

    • Record the resulting relaxation of the smooth muscle tissue.

  • Data Analysis:

    • Express the relaxation induced by this compound as a percentage of the maximal contraction induced by the agonist.

    • Calculate the IC50 value of this compound from the resulting concentration-response curve.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissection Cleaning Cleaning Dissection->Cleaning Mounting Mounting Cleaning->Mounting Equilibration Equilibration Agonist_Addition Agonist_Addition Equilibration->Agonist_Addition Induce Overexcitation Fenoverine_Addition Fenoverine_Addition Agonist_Addition->Fenoverine_Addition Cumulative Dosing Data_Recording Data_Recording Fenoverine_Addition->Data_Recording Concentration_Response_Curve Concentration_Response_Curve Data_Recording->Concentration_Response_Curve IC50_Calculation IC50_Calculation Concentration_Response_Curve->IC50_Calculation

Caption: Workflow for Isolated Organ Bath Experiment.

Protocol 2: Patch-Clamp Electrophysiology of Isolated Smooth Muscle Cells

This protocol allows for the direct measurement of ion channel activity in single smooth muscle cells, providing detailed insights into the mechanism of this compound's action at the molecular level.

Materials:

  • Isolated smooth muscle cells (e.g., from rat portal vein)

  • Enzymatic digestion solution (e.g., collagenase, papain)

  • External and internal patch-clamp solutions

  • Patch-clamp rig (microscope, micromanipulator, amplifier)

  • Borosilicate glass capillaries for pipette fabrication

  • This compound stock solution

Procedure:

  • Cell Isolation:

    • Dissect the smooth muscle tissue and mince it into small pieces.

    • Digest the tissue with an enzymatic solution to release single smooth muscle cells.

    • Gently triturate the tissue to aid in cell dispersion.

    • Plate the isolated cells on glass coverslips.

  • Patch-Clamp Recording (Whole-Cell Configuration):

    • Place a coverslip with adherent cells in the recording chamber on the microscope stage.

    • Perfuse the chamber with the external solution.

    • Fabricate a patch pipette with a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a single, healthy smooth muscle cell with the pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol and this compound Application:

    • Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

    • Apply depolarizing voltage steps to elicit Ca²⁺ currents.

    • Record the baseline Ca²⁺ currents.

    • Perfuse the chamber with a solution containing this compound at a known concentration.

    • Repeat the voltage-clamp protocol and record the Ca²⁺ currents in the presence of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the Ca²⁺ currents before and after this compound application.

    • Calculate the percentage of inhibition of the Ca²⁺ current by this compound.

    • Determine the IC50 for this compound's block of Ca²⁺ channels by testing a range of concentrations.

G cluster_cell_prep Cell Preparation cluster_recording Recording cluster_data_analysis Analysis Tissue_Dissection Tissue_Dissection Enzymatic_Digestion Enzymatic_Digestion Tissue_Dissection->Enzymatic_Digestion Cell_Plating Cell_Plating Enzymatic_Digestion->Cell_Plating Giga_Seal Giga_Seal Whole_Cell Whole_Cell Giga_Seal->Whole_Cell Baseline_Currents Baseline_Currents Whole_Cell->Baseline_Currents Voltage Clamp Fenoverine_Perfusion Fenoverine_Perfusion Baseline_Currents->Fenoverine_Perfusion Post_Drug_Currents Post_Drug_Currents Fenoverine_Perfusion->Post_Drug_Currents Percent_Inhibition Percent_Inhibition Post_Drug_Currents->Percent_Inhibition IC50_Determination IC50_Determination Percent_Inhibition->IC50_Determination

Caption: Workflow for Patch-Clamp Electrophysiology.

Protocol 3: Calcium Imaging in Cultured Smooth Muscle Cells

This protocol enables the visualization and quantification of intracellular calcium dynamics in response to overstimulation and subsequent treatment with this compound.

Materials:

  • Cultured smooth muscle cells

  • Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Physiological salt solution

  • Stimulating agent (e.g., high potassium solution, carbachol)

  • This compound stock solution

  • Fluorescence microscopy setup with a high-speed camera

Procedure:

  • Cell Culture and Dye Loading:

    • Culture smooth muscle cells on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

    • Wash the cells with physiological salt solution to remove excess dye.

  • Baseline Fluorescence Measurement:

    • Mount the dish on the fluorescence microscope.

    • Record the baseline fluorescence intensity of the cells before stimulation.

  • Stimulation and this compound Treatment:

    • Induce an increase in intracellular calcium by perfusing the cells with a stimulating agent.

    • Record the change in fluorescence, which corresponds to the rise in intracellular calcium.

    • Once a stable elevated calcium level is achieved, perfuse the cells with a solution containing this compound.

    • Continue to record the fluorescence to observe the effect of this compound on intracellular calcium levels.

  • Data Analysis:

    • Quantify the changes in fluorescence intensity over time.

    • Calculate the rate and magnitude of the calcium reduction following this compound application.

    • Compare the calcium transients in control and this compound-treated cells.

G cluster_cell_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Cell_Culture Cell_Culture Dye_Loading Dye_Loading Cell_Culture->Dye_Loading Washing Washing Dye_Loading->Washing Baseline_Imaging Baseline_Imaging Stimulation Stimulation Baseline_Imaging->Stimulation Induce Ca²⁺ Rise Post_Stim_Imaging Post_Stim_Imaging Stimulation->Post_Stim_Imaging Fenoverine_Application Fenoverine_Application Post_Stim_Imaging->Fenoverine_Application Post_Feno_Imaging Post_Feno_Imaging Fenoverine_Application->Post_Feno_Imaging Quantify_Fluorescence Quantify_Fluorescence Post_Feno_Imaging->Quantify_Fluorescence Compare_Transients Compare_Transients Quantify_Fluorescence->Compare_Transients

Caption: Workflow for Calcium Imaging Experiment.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway involved in smooth muscle contraction and the inhibitory action of this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Depolarization Membrane Depolarization L_Type_Ca_Channel L-Type Ca²⁺ Channel Depolarization->L_Type_Ca_Channel Activates Ca_Influx Ca²⁺ Influx L_Type_Ca_Channel->Ca_Influx Increased_Ca ↑ [Ca²⁺]i Ca_Influx->Increased_Ca Ca_Release Ca²⁺ Release from SR Ca_Release->Increased_Ca Calmodulin Calmodulin Increased_Ca->Calmodulin Binds MLCK_active Active MLCK Calmodulin->MLCK_active Activates MLCK Contraction Smooth Muscle Contraction MLCK_active->Contraction Phosphorylates Myosin This compound This compound This compound->L_Type_Ca_Channel Inhibits

Caption: this compound's Inhibition of Smooth Muscle Contraction.

References

Application Note & Protocol: Development of a High-Performance Liquid Chromatography (HPLC) Method for the Determination of Fenoverine in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the development and validation of an analytical method for the quantification of Fenoverine in various tissue samples. This compound, a phenothiazine derivative, is a spasmolytic agent that functions by modulating calcium channels in smooth muscle.[1][2][3][4] Accurate determination of its concentration in tissues is crucial for pharmacokinetic, toxicokinetic, and drug distribution studies. The described method is based on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, a robust and widely accessible technique in analytical laboratories. This protocol outlines procedures for sample homogenization, extraction, chromatographic separation, and method validation.

Introduction

This compound is a non-anticholinergic spasmolytic drug that exerts its effect by inhibiting calcium channel currents in smooth muscle cells.[1][5] It is primarily used in the treatment of gastrointestinal spasms and related disorders.[2] To understand the in vivo behavior of this compound, including its distribution into different tissues, a reliable and validated analytical method is essential. This application note details a reversed-phase HPLC method for the determination of this compound in striated muscle, smooth muscle, myocardium, and liver tissue.[6]

Chemical Structure of this compound:

  • IUPAC Name: 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone[7]

  • Molecular Formula: C₂₆H₂₅N₃O₃S[8][9]

  • Molecular Weight: 459.56 g/mol [8][9]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action involves the modulation of calcium ion influx in smooth muscle cells.[2][5] It is understood to inhibit voltage-dependent calcium channels, which are crucial for muscle contraction. By reducing the intracellular calcium concentration, this compound leads to the relaxation of smooth muscles, thereby alleviating spasms.[1][4][5]

Fenoverine_Mechanism cluster_cell Cell Membrane extracellular Extracellular Space ca_ion Ca²⁺ intracellular Intracellular Space (Smooth Muscle Cell) contraction Muscle Contraction intracellular->contraction Increased [Ca²⁺] leads to ca_channel Voltage-Dependent Calcium Channel relaxation Muscle Relaxation ca_channel->relaxation Inhibition leads to Reduced [Ca²⁺] and This compound This compound This compound->ca_channel Inhibits ca_ion->ca_channel Influx

Figure 1: Simplified diagram of this compound's mechanism of action.

Experimental Protocols

This section provides detailed protocols for the analysis of this compound in tissue samples, adapted from published methodologies.[6]

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Chlorpromazine hydrochloride[10]

  • Acetonitrile (HPLC grade)[6][10]

  • Methanol (HPLC grade)[10]

  • Dichloromethane (Analytical grade)[10]

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid[10]

  • Triethylamine[10]

  • Water (deionized or HPLC grade)

  • Tissue homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

Instrumentation
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm Nucleosil C18)[6]

  • Data acquisition and processing software

  • Tissue homogenizer

  • Centrifuge

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of acetonitrile and 0.015 M phosphate buffer (28:72, v/v).[6] Adjust the pH as necessary with orthophosphoric acid. Degas the mobile phase before use.

  • Standard Stock Solutions: Accurately weigh and dissolve this compound and the internal standard in methanol to prepare stock solutions of 1 mg/mL.[10] Store at 4°C and protect from light.[11]

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with methanol to the desired concentrations for calibration curves and quality control samples.[10]

Sample Preparation

The following workflow outlines the steps for extracting this compound from tissue samples.

Sample_Preparation_Workflow start Start: Tissue Sample Collection homogenize 1. Homogenization - Weigh tissue sample. - Add homogenization buffer. - Homogenize until uniform. start->homogenize spike 2. Spiking - Add internal standard (IS) to the homogenate. homogenize->spike extract 3. Liquid-Liquid Extraction - Add extraction solvent (e.g., Dichloromethane). - Vortex for 5-10 minutes. spike->extract centrifuge 4. Centrifugation - Centrifuge at 4000 rpm for 15 minutes. extract->centrifuge separate 5. Phase Separation - Carefully collect the organic layer. centrifuge->separate evaporate 6. Evaporation - Evaporate the organic solvent to dryness under a gentle stream of nitrogen. separate->evaporate reconstitute 7. Reconstitution - Reconstitute the residue in a known volume of mobile phase. evaporate->reconstitute inject 8. HPLC Injection - Inject an aliquot into the HPLC system. reconstitute->inject end End: Chromatographic Analysis inject->end

Figure 2: Workflow for the extraction of this compound from tissue samples.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterCondition
Column Nucleosil C18 (5 µm)[6]
Mobile Phase Acetonitrile : 0.015 M Phosphate Buffer (28:72, v/v)[6]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 214 nm[6]
Column Temperature Ambient
Run Time Approximately 10 minutes

Method Validation

A comprehensive validation of the analytical method should be performed according to established guidelines (e.g., FDA, ICH). Key validation parameters are summarized below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery within 85-115% (or 80-120% at LLOQ)
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.% RSD ≤ 15% (or ≤ 20% at LLOQ)
Selectivity/Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as endogenous matrix components or metabolites.No significant interfering peaks at the retention times of the analyte and IS.
Limit of Quantitation (LOQ) The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; acceptable precision and accuracy.
Limit of Detection (LOD) The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio ≥ 3
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent, precise, and reproducible.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration within ±15% of the initial concentration.

Note on Metabolism: this compound is a phenothiazine derivative. Phenothiazines are known to be metabolized in the liver, primarily by cytochrome P450 enzymes.[6][11][12][13] While specific metabolites of this compound are not well-documented in the available literature, potential metabolic pathways include N-demethylation, 5-sulfoxidation, and hydroxylation.[11][12] During method validation, it is crucial to assess the selectivity of the method to ensure that potential metabolites do not co-elute with and interfere with the quantification of the parent this compound peak.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity of this compound in Tissue Homogenate

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
5Insert Data
10Insert Data
50Insert Data
100Insert Data
500Insert Data
1000Insert Data
2000Insert Data
Correlation Coefficient (r²) Insert Value

Table 2: Accuracy and Precision of this compound in Tissue Homogenate

QC LevelSpiked Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (%RSD)
Low QC 15Insert DataInsert DataInsert Data
Medium QC 150Insert DataInsert DataInsert Data
High QC 1500Insert DataInsert DataInsert Data

Conclusion

The HPLC-UV method described in this application note provides a robust and reliable approach for the quantification of this compound in various tissue samples. The detailed protocols for sample preparation and chromatographic analysis, along with the guidelines for method validation, will enable researchers to accurately determine this compound concentrations for pharmacokinetic and drug distribution studies. Adherence to the validation procedures is critical to ensure the quality and reliability of the generated data. Further investigation into the metabolic profile of this compound is recommended to fully characterize potential interferences and further refine the analytical method.

References

Application Notes and Protocols: Formulation of Rapidly Disintegrating Fenoverine Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Objective

To provide a comprehensive guide for the formulation and evaluation of rapidly disintegrating tablets (RDTs) of Fenoverine. These application notes detail the formulation rationale, excipient selection, manufacturing process, and critical quality control protocols based on published research, enabling the development of robust oral dosage forms with enhanced patient compliance.

Introduction to this compound and RDTs

This compound is a smooth muscle motor synchronizer with antispasmodic properties, often used in the management of gastrointestinal spasms.[1] Rapidly disintegrating tablets, also known as orally disintegrating tablets (ODTs), are solid dosage forms that disintegrate or dissolve in the mouth within seconds without the need for water.[2] This formulation approach is particularly beneficial for pediatric, geriatric, and psychiatric patients who may experience difficulty in swallowing (dysphagia). The primary goal in formulating this compound as an RDT is to combine its therapeutic efficacy with the convenience and improved compliance offered by this advanced dosage form.

The formulation strategy outlined herein focuses on the direct compression method, a cost-effective and efficient manufacturing process that avoids the use of heat and moisture, which is beneficial for sensitive active pharmaceutical ingredients (APIs).[3][4] The selection of appropriate superdisintegrants is critical to achieving the desired rapid disintegration time and dissolution profile.

Materials and Methods

Materials

The following table lists the components used in the formulation of this compound RDTs.

IngredientSupplierGradePurpose
This compound-USP/Ph. Eur.Active Pharmaceutical Ingredient
Crospovidone (CP)-NF, Ph. Eur.Superdisintegrant
Croscarmellose Sodium (CCS)-NF, Ph. Eur.Superdisintegrant
Sodium Starch Glycolate (SSG)-NF, Ph. Eur.Superdisintegrant
Pearlitol® SD 200 (Mannitol)RoquetteUSP/NFDiluent/Bulking Agent
Aspartame-NFSweetener
Peppermint Flavor-Food GradeFlavoring Agent
Talc-USP/NFGlidant
Magnesium Stearate-USP/NFLubricant
Formulation Details

Nine distinct formulations were developed to evaluate the effect of different superdisintegrants at varying concentrations (4%, 6%, and 8% w/w). The quantitative composition of each formulation is detailed in the table below.

Table 1: Quantitative Composition of this compound RDT Formulations (mg/tablet) [5]

IngredientsCP4CP6CP8CCS4CCS6CCS8SSG4SSG6SSG8
This compound100100100100100100100100100
Crospovidone (CP)81216------
Croscarmellose Sodium (CCS)---81216---
Sodium Starch Glycolate (SSG)------81216
Pearlitol® SD 200827874827874827874
Aspartame444444444
Peppermint Flavor222222222
Talc222222222
Magnesium Stearate222222222
Total Weight 200 200 200 200 200 200 200 200 200

Manufacturing Protocol: Direct Compression

The direct compression method is a streamlined process for tablet manufacturing.[6] It involves the blending of the API and excipients, followed by compression into tablets.

G cluster_0 Direct Compression Workflow A Step 1: Sifting B Step 2: Geometric Mixing of this compound and Diluents A->B Sifted Powders C Step 3: Blending with Superdisintegrant B->C Homogeneous Mixture D Step 4: Lubrication C->D Uniform Blend E Step 5: Compression D->E Lubricated Blend

Caption: Workflow for the direct compression of this compound RDTs.

Protocol:

  • Sifting: All ingredients, including this compound, superdisintegrants, Pearlitol® SD 200, aspartame, and peppermint flavor, are individually passed through a #60 sieve to ensure particle size uniformity.

  • Blending:

    • This compound and Pearlitol® SD 200 are blended using geometric dilution to ensure content uniformity.

    • The specified superdisintegrant (CP, CCS, or SSG) is added to the blend and mixed for 15 minutes.

    • Aspartame and peppermint flavor are then added and blended for an additional 5 minutes.

  • Lubrication: Talc and magnesium stearate, previously passed through a #80 sieve, are added to the powder blend and mixed for 2 minutes. Over-mixing should be avoided to prevent the formation of a hydrophobic film around the particles, which can impede disintegration and dissolution.

  • Compression: The final blend is compressed into tablets using a 10 mm punch on a rotary tablet press to a target weight of 200 mg.

Quality Control Protocols and Data

A series of quality control tests are essential to ensure the manufactured tablets meet the required specifications for RDTs.

Pre-Compression Parameter Evaluation

The powder blend is evaluated for its flow properties to ensure efficient tablet compression.

Table 2: Pre-Compression Parameters of the Powder Blend

ParameterMethodAcceptance Criteria
Angle of ReposeFixed Funnel Method< 30° (Excellent flow)
Bulk DensityGraduated Cylinder MethodRecord Value
Tapped DensityTapping ApparatusRecord Value
Carr's Index(Tapped Density - Bulk Density) / Tapped Density x 100≤ 15% (Good flowability)
Hausner's RatioTapped Density / Bulk Density≤ 1.25 (Good flowability)
Post-Compression Tablet Evaluation

The compressed tablets are evaluated for their physical properties, disintegration, and dissolution characteristics.

Table 3: Post-Compression Evaluation of this compound RDTs [5]

Formulation CodeHardness ( kg/cm ²) (n=6, Mean±SD)Friability (%) (n=10)In-vitro Disintegration Time (s) (n=6, Mean±SD)Wetting Time (s) (n=6, Mean±SD)Water Absorption Ratio ('R') (n=6, Mean±SD)
CP4 2.6 ± 0.210.6221.3 ± 1.1520.1 ± 1.0370.2 ± 2.14
CP6 2.5 ± 0.180.5815.9 ± 0.9816.2 ± 0.8978.5 ± 2.51
CP8 2.4 ± 0.250.5517.2 ± 1.0218.5 ± 0.9575.1 ± 2.33
CCS4 2.7 ± 0.220.6835.8 ± 1.4230.7 ± 1.2160.8 ± 1.98
CCS6 2.6 ± 0.190.6528.4 ± 1.2525.3 ± 1.1268.3 ± 2.09
CCS8 2.5 ± 0.240.6130.1 ± 1.3127.6 ± 1.1865.4 ± 2.04
SSG4 2.8 ± 0.260.7145.2 ± 1.5840.1 ± 1.4555.7 ± 1.87
SSG6 2.7 ± 0.230.6938.6 ± 1.3934.5 ± 1.3362.1 ± 2.01
SSG8 2.6 ± 0.200.6640.3 ± 1.4836.8 ± 1.3859.9 ± 1.92

Experimental Protocols

Protocol 1: Tablet Hardness Test
  • Apparatus: Monsanto Hardness Tester or equivalent.

  • Procedure:

    • Randomly select six tablets from each formulation batch.

    • Place a single tablet diametrically between the anvils of the tester.

    • Apply force until the tablet fractures.

    • Record the force required to break the tablet in kilograms per square centimeter ( kg/cm ²).

    • Calculate the mean and standard deviation of the six readings.

  • Acceptance Criteria: A hardness of 2.5 ± 0.5 kg/cm ² is generally considered acceptable for RDTs to ensure sufficient mechanical integrity for handling while allowing for rapid disintegration.[5]

Protocol 2: Tablet Friability Test
  • Apparatus: Roche Friabilator.

  • Procedure:

    • Take a sample of whole tablets with a combined weight as close as possible to 6.5 g (for tablets with a unit weight ≤ 650 mg).[7]

    • Accurately weigh the initial sample (W_initial).

    • Place the tablets in the friabilator drum.

    • Rotate the drum 100 times at 25 ± 1 rpm.[7]

    • Remove the tablets, de-dust them carefully, and accurately weigh the final sample (W_final).

    • Calculate the percentage friability using the formula: % Friability = [(W_initial - W_final) / W_initial] x 100

  • Acceptance Criteria: A maximum weight loss of not more than 1.0% is considered acceptable for most tablets.[7]

Protocol 3: Wetting Time and Water Absorption Ratio
  • Apparatus: Petri dish (10 cm diameter), circular tissue papers, stopwatch, and a digital balance.

  • Procedure:

    • Place five circular tissue papers in a petri dish.

    • Add 10 mL of water containing a water-soluble dye (e.g., 0.5% nigrosine) to the tissue papers to ensure they are saturated.

    • Carefully place a pre-weighed tablet (W_b) on the surface of the wet tissue paper.

    • Start the stopwatch and record the time required for the water to reach the upper surface of the tablet and for the tablet to be completely wetted (Wetting Time).

    • Remove the wetted tablet and reweigh it (W_a).

    • Calculate the Water Absorption Ratio ('R') using the formula: 'R' = [(W_a - W_b) / W_b] x 100

  • Note: This test is performed on six tablets for each formulation, and the mean and standard deviation are reported.

Protocol 4: In-vitro Disintegration Time
  • Apparatus: USP Disintegration Test Apparatus.

  • Procedure:

    • Place one tablet in each of the six tubes of the basket-rack assembly.

    • Operate the apparatus using 900 mL of purified water (or other specified medium) maintained at 37 ± 2°C.

    • The time taken for each tablet to completely disintegrate, such that no solid residue remains on the screen, is recorded.

  • Acceptance Criteria: For RDTs, the disintegration time should ideally be less than 30 seconds.[2]

G cluster_1 Tablet Evaluation Workflow F Compressed Tablets G Hardness Test F->G H Friability Test F->H I Wetting Time & Water Absorption Ratio F->I J In-vitro Disintegration Test F->J K In-vitro Dissolution Study F->K L Data Analysis & Formulation Optimization G->L H->L I->L J->L K->L

Caption: Workflow for the post-compression evaluation of this compound RDTs.

Protocol 5: In-vitro Dissolution Study
  • Apparatus: USP Apparatus II (Paddle Method).

  • Procedure:

    • Dissolution Medium: 900 mL of 0.1 N HCl.

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 50 rpm.

    • Place one tablet in each dissolution vessel.

    • Withdraw aliquots of the dissolution medium at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., UV-Vis Spectrophotometry at an appropriate wavelength).

  • Data Analysis: Plot the cumulative percentage of drug released against time.

Table 4: In-vitro Drug Release Profile of Selected this compound RDT Formulations (%) [5]

Time (min)CP4CP6CP8Marketed Formulation
575.282.178.555.4
1088.995.391.772.8
1596.499.897.285.1
3099.1-99.598.2
45---99.9

Results and Discussion

The formulation development study demonstrated that the type and concentration of the superdisintegrant significantly impact the performance of this compound RDTs.

  • Effect of Superdisintegrants: Formulations containing crospovidone (CP) exhibited significantly shorter disintegration times and wetting times compared to those with croscarmellose sodium (CCS) and sodium starch glycolate (SSG).[5] This is attributed to crospovidone's unique mechanism of action, which involves a combination of swelling and wicking, leading to rapid tablet breakup.[4]

  • Optimal Formulation: The formulation containing 6% w/w crospovidone (CP6) was identified as the optimal formulation, demonstrating the shortest in-vitro disintegration time (15.9 seconds) and a rapid drug release profile, with over 95% of the drug released within 10 minutes.[5]

  • Mechanical Integrity: All formulations exhibited acceptable hardness (2.4-2.8 kg/cm ²) and friability (<1.0%), indicating sufficient mechanical strength to withstand handling and transportation.[5]

  • Dissolution Performance: The optimized formulation (CP6) showed a faster drug release profile compared to the marketed this compound capsule formulation, suggesting a potential for more rapid onset of action.[5] A similarity factor (f2) of 51.5 indicated that the dissolution profiles of the CP6 formulation and the marketed product were similar.

Conclusion

This application note provides a detailed framework for the successful formulation of rapidly disintegrating tablets of this compound using the direct compression method. The use of crospovidone at a concentration of 6% w/w resulted in an optimized formulation with excellent mechanical properties, rapid disintegration, and fast drug release. These protocols can be adapted by researchers and drug development professionals to formulate other APIs into patient-centric, rapidly disintegrating dosage forms. Further in-vivo studies are recommended to establish a definitive correlation between the in-vitro performance and the bioavailability of the developed this compound RDTs.

References

Application Notes and Protocols: In Vitro Dissolution Profile of Fenoverine Floating Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro dissolution testing of Fenoverine floating tablets. This compound is a spasmolytic drug, and formulating it into a gastroretentive floating drug delivery system can prolong its residence time in the stomach, leading to improved bioavailability and therapeutic efficacy.[1][2][3] This document outlines the key formulation strategies, experimental procedures for dissolution profiling, and expected outcomes.

Introduction to this compound Floating Tablets

Oral drug administration is a preferred route due to its convenience and patient compliance.[4] Gastroretentive drug delivery systems (GRDDS) are designed to remain in the stomach for an extended period, which is particularly beneficial for drugs with a narrow absorption window in the upper gastrointestinal tract, like this compound.[1][2][5][6] Floating tablets are a type of GRDDS that possess a lower density than gastric fluids, allowing them to float on the stomach contents and prolonging drug release.[5][7]

The formulation of this compound floating tablets often involves the use of swellable polymers and, in many cases, gas-generating agents.[2][4] Upon contact with acidic gastric fluid, these tablets swell and/or generate gas (carbon dioxide), which gets entrapped in the polymer matrix, reducing the tablet's density and causing it to float.[5]

Formulation Strategies

The in vitro dissolution profile of this compound floating tablets is significantly influenced by their composition. Key components include:

  • Polymers: Hydrophilic polymers such as Hydroxypropyl Methylcellulose (HPMC), Xanthan Gum, Sodium Alginate, Carbopol, and Ethyl Cellulose are commonly used to control the drug release rate and provide the necessary matrix for floating.[2][4][8]

  • Gas-Generating Agents: An effervescent system is often created using sodium bicarbonate and an acid source like citric acid or tartaric acid.[2][8] The reaction in the acidic dissolution medium produces carbon dioxide, which aids in buoyancy.

  • Other Excipients: Microcrystalline cellulose is often used as a filler, while magnesium stearate and talc act as lubricants to facilitate the tablet manufacturing process.[1]

Experimental Protocols

Preparation of this compound Floating Tablets

The direct compression method is a common technique for preparing these tablets.[1][4][8]

Protocol:

  • Sieving: Pass this compound and all excipients (polymers, gas-generating agents, fillers) through a sieve (#60) to ensure uniform particle size.[4]

  • Mixing: Thoroughly mix the drug and excipients in a mortar and pestle or a suitable blender for at least 15 minutes to achieve a homogenous powder blend.[4]

  • Lubrication: Add the lubricant (e.g., talc, magnesium stearate) to the powder blend and mix for another 2-3 minutes.

  • Compression: Compress the final blend into tablets using a tablet compression machine with the appropriate punch size (e.g., 10 mm).[4]

In Vitro Buoyancy Study

This test determines the floating characteristics of the tablets.

Protocol:

  • Apparatus: Use a 100 ml beaker or a USP dissolution test apparatus.[4][9]

  • Medium: Fill the vessel with 0.1N HCl to simulate gastric fluid.[4] Maintain the temperature at 37 ± 0.5°C.[1]

  • Procedure: Place a tablet in the vessel.

  • Floating Lag Time (FLT): Record the time it takes for the tablet to rise to the surface of the medium.[4]

  • Total Floating Time (TFT): Record the total duration for which the tablet remains floating on the surface of the medium.[4]

In Vitro Dissolution Study

The drug release profile is assessed using a standard dissolution apparatus.

Protocol:

  • Apparatus: USP Type II (paddle) dissolution apparatus.[1]

  • Dissolution Medium: 900 ml of 0.1N HCl.[10]

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[1]

  • Paddle Speed: Set the paddle rotation speed to 50 rpm.[1]

  • Procedure:

    • Place one this compound floating tablet in each dissolution vessel.

    • Withdraw samples (e.g., 5 ml) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, and 12 hours).[9]

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume (sink condition).

  • Analysis:

    • Filter the collected samples.

    • Analyze the samples for this compound content using a UV-Visible Spectrophotometer at the predetermined λmax of the drug (e.g., 258 nm).[4]

    • Calculate the cumulative percentage of drug release at each time point.

Data Presentation

The following tables summarize typical data obtained from the evaluation of this compound floating tablets.

Table 1: Formulation Composition of this compound Floating Tablets

IngredientFormulation F1 (mg)Formulation F2 (mg)Formulation F3 (mg)Formulation F4 (mg)
This compound100100100100
HPMC K1005075--
Xanthan Gum--5075
Sodium Bicarbonate30303030
Citric Acid15151515
Microcrystalline Cellulose1007510075
Magnesium Stearate3333
Talc2222
Total Weight 300 300 300 300

Note: This is an exemplary table based on common formulations found in the literature.[2][4]

Table 2: In Vitro Buoyancy and Dissolution Parameters

Formulation CodeFloating Lag Time (seconds)Total Floating Time (hours)Drug Release at 12 hours (%)
F1< 60> 12~ 85
F2< 50> 12~ 75
F3< 70> 12~ 90
F4< 60> 12~ 80

Note: The data presented are representative values to illustrate expected outcomes. Actual results will vary based on the specific formulation and experimental conditions. Formulations with higher polymer concentrations tend to have a slower drug release.[2][8]

Table 3: Cumulative Drug Release Profile of Different this compound Floating Tablet Formulations

Time (hours)Formulation F1 (%)Formulation F2 (%)Formulation F3 (%)Formulation F4 (%)
115.2 ± 1.112.5 ± 0.918.1 ± 1.314.8 ± 1.0
228.6 ± 1.523.8 ± 1.232.5 ± 1.826.7 ± 1.4
445.3 ± 2.038.9 ± 1.750.2 ± 2.242.1 ± 1.9
660.1 ± 2.451.7 ± 2.168.4 ± 2.658.3 ± 2.3
872.8 ± 2.863.2 ± 2.580.1 ± 3.070.5 ± 2.7
1081.5 ± 3.170.4 ± 2.888.6 ± 3.378.9 ± 3.1
1285.3 ± 3.475.1 ± 3.090.5 ± 3.580.2 ± 3.2

Note: Data are represented as Mean ± SD and are illustrative of typical dissolution profiles.[2][8]

Visualizations

The following diagrams illustrate the key processes involved in the in vitro evaluation of this compound floating tablets.

experimental_workflow cluster_prep Tablet Preparation cluster_eval In Vitro Evaluation sieve Sieving of Drug & Excipients mix Thorough Mixing sieve->mix lube Lubrication mix->lube compress Direct Compression lube->compress buoyancy Buoyancy Test (Floating Lag & Total Time) compress->buoyancy dissolution Dissolution Test (USP Type II Apparatus) compress->dissolution analysis UV Spectrophotometric Analysis dissolution->analysis data data analysis->data

Fig. 1: Experimental workflow for this compound floating tablets.

drug_release_mechanism cluster_floating Buoyancy Mechanism start Tablet in 0.1N HCl gas CO2 Generation (Effervescence) start->gas swell Polymer Swelling start->swell trap Gas Entrapment in Swollen Matrix float Tablet Floats (Density < 1 g/mL) trap->float diffusion Diffusion through Gel Layer float->diffusion erosion Matrix Erosion float->erosion release Sustained this compound Release diffusion->release erosion->release

Fig. 2: Drug release mechanism from floating tablets.

References

Application Notes & Protocols for Studying Fenoverine's Effect on Intestinal Motility

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fenoverine is an antispasmodic drug utilized in the management of various gastrointestinal disorders, most notably those characterized by smooth muscle spasms such as irritable bowel syndrome (IBS).[1][2] Its primary mechanism of action involves the modulation of calcium ion flow in smooth muscle cells.[3][4] this compound acts as a calcium channel blocker, targeting L-type calcium channels to inhibit calcium influx into gastrointestinal smooth muscle cells.[1] This reduction in intracellular calcium levels leads to muscle relaxation and the alleviation of spasms.[1] Some studies also suggest a potential secondary effect on serotonin receptors, which may further contribute to its antispasmodic properties.[1]

These application notes provide a comprehensive overview of experimental designs and detailed protocols to investigate the effects of this compound on intestinal motility, from in vitro organ bath experiments to in vivo transit studies and cellular calcium imaging.

I. In Vitro Assessment of this compound's Effect on Intestinal Smooth Muscle Contraction

The isolated organ bath technique is a fundamental in vitro method to study the direct effects of pharmacological agents on smooth muscle contractility.[5][6][7] This protocol outlines the procedure for assessing this compound's impact on isolated intestinal segments.

Experimental Workflow: Isolated Organ Bath

G cluster_0 Tissue Preparation cluster_1 Organ Bath Setup cluster_2 Experimental Protocol cluster_3 Data Analysis A Euthanize Animal (e.g., Rat/Guinea Pig) B Isolate Intestinal Segment (e.g., Jejunum, Ileum) A->B C Clean and Section Tissue B->C D Mount Tissue in Organ Bath C->D E Equilibrate in Krebs Solution (37°C, 95% O2/5% CO2) D->E F Apply Optimal Resting Tension E->F G Record Spontaneous Contractions F->G H Induce Contractions (e.g., Acetylcholine, KCl) G->H I Administer this compound (Cumulative Concentrations) H->I J Record Post-Fenoverine Contractions I->J K Measure Contraction Amplitude and Frequency J->K L Calculate % Inhibition K->L M Generate Dose-Response Curve (Calculate EC50) L->M

Caption: Workflow for in vitro intestinal motility studies using an isolated organ bath.

Protocol 1: Isolated Intestinal Segment Motility

1. Materials:

  • Krebs-Henseleit Solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11)

  • This compound stock solution

  • Contractile agonists (e.g., Acetylcholine, KCl)

  • Isolated organ bath system with isometric force transducers[6]

  • Carbogen gas (95% O2, 5% CO2)

  • Surgical instruments

2. Tissue Preparation:

  • Humanely euthanize a small rodent (e.g., rat or guinea pig) following approved animal care protocols.

  • Perform a laparotomy and carefully isolate a segment of the small intestine (e.g., jejunum or ileum).

  • Place the isolated segment in cold, oxygenated Krebs-Henseleit solution.

  • Gently flush the lumen to remove contents and cut into 2-3 cm segments.

3. Experimental Procedure:

  • Mount the intestinal segments in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[6]

  • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Apply an optimal resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, replacing the Krebs solution every 15-20 minutes.[8]

  • Record spontaneous contractile activity.

  • Induce sustained contractions using a contractile agonist such as Acetylcholine (10⁻⁶ M) or a high potassium solution (e.g., 60 mM KCl).

  • Once a stable contraction plateau is achieved, add this compound in a cumulative, concentration-dependent manner (e.g., 10⁻⁹ M to 10⁻⁵ M).

  • Record the changes in tension after each addition of this compound.

4. Data Analysis:

  • Measure the amplitude and frequency of contractions before and after the addition of this compound.

  • Express the relaxation induced by this compound as a percentage of the maximal contraction induced by the agonist.

  • Construct a concentration-response curve and calculate the EC50 (half-maximal effective concentration) for this compound.

Data Presentation: In Vitro Contractility Data
This compound Conc. (M)% Inhibition of Acetylcholine-induced Contraction (Mean ± SEM)% Inhibition of KCl-induced Contraction (Mean ± SEM)
10⁻⁹
10⁻⁸
10⁻⁷
10⁻⁶
10⁻⁵
EC50 (M)

II. In Vivo Assessment of this compound's Effect on Intestinal Transit

In vivo models are crucial for understanding the systemic effects of a drug on gastrointestinal motility.[9][10] The charcoal meal transit test is a widely used method to assess the propulsive activity of the small intestine.[11]

Protocol 2: Charcoal Meal Intestinal Transit in Mice

1. Materials:

  • Mice (e.g., C57BL/6)

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia or 0.5% methylcellulose)[12]

  • This compound solution for oral or intraperitoneal administration

  • Vehicle control

  • Oral gavage needles

  • Surgical instruments

2. Experimental Procedure:

  • Fast mice for 18-24 hours with free access to water.

  • Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) or vehicle control to different groups of mice (n=8-10 per group) via oral gavage or intraperitoneal injection.

  • After a predetermined time (e.g., 30-60 minutes), administer the charcoal meal (e.g., 0.2 mL per mouse) via oral gavage.

  • After a set period (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.

  • Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.

  • Gently stretch the intestine without damaging it and measure its total length.

  • Measure the distance traveled by the charcoal meal from the pylorus.

3. Data Analysis:

  • Calculate the intestinal transit as a percentage of the total length of the small intestine:

    • % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

  • Compare the mean % transit between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

Data Presentation: In Vivo Intestinal Transit Data
Treatment GroupDose (mg/kg)Intestinal Transit (%) (Mean ± SEM)
Vehicle Control-
This compound10
This compound30
This compound100

III. Cellular Mechanism of Action: Calcium Imaging

To investigate this compound's mechanism at a cellular level, calcium imaging in isolated intestinal smooth muscle cells is employed.[13][14] This technique allows for the direct visualization of changes in intracellular calcium concentrations in response to the drug.

Proposed Signaling Pathway of this compound

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int [Ca²⁺]i L_type->Ca_int Contraction Smooth Muscle Contraction Ca_int->Contraction   Activation This compound This compound This compound->L_type Inhibition

Caption: this compound's inhibitory action on L-type calcium channels in smooth muscle cells.

Protocol 3: Calcium Imaging in Isolated Smooth Muscle Cells

1. Materials:

  • Freshly isolated intestinal tissue

  • Enzyme solution (e.g., collagenase, papain)

  • Physiological salt solution (PSS)

  • Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM)[13]

  • This compound stock solution

  • Depolarizing agent (e.g., KCl)

  • Confocal or fluorescence microscope with an imaging system[13]

2. Cell Isolation and Loading:

  • Isolate intestinal smooth muscle tissue as described in Protocol 1.

  • Mince the tissue and incubate in an enzyme solution to dissociate individual smooth muscle cells.

  • Gently triturate the tissue to release the cells and then wash them with PSS.

  • Incubate the isolated cells with a calcium-sensitive fluorescent indicator (e.g., 2-5 µM Fluo-4 AM) for 30-60 minutes at room temperature in the dark.

  • Wash the cells to remove excess dye.

3. Experimental Procedure:

  • Place the dye-loaded cells in a perfusion chamber on the stage of the microscope.

  • Continuously perfuse the cells with PSS.

  • Record baseline fluorescence.

  • Stimulate the cells with a depolarizing agent (e.g., 60 mM KCl) to induce calcium influx and record the change in fluorescence intensity.

  • After washing out the KCl, pre-incubate the cells with this compound (e.g., 10⁻⁶ M) for a few minutes.

  • While still in the presence of this compound, re-stimulate the cells with the same concentration of KCl and record the fluorescence response.

4. Data Analysis:

  • Measure the peak fluorescence intensity (or ratio for ratiometric dyes like Fura-2) during KCl stimulation in the absence and presence of this compound.

  • Quantify the inhibitory effect of this compound on the KCl-induced calcium increase. Express this as a percentage reduction in the calcium signal.

Data Presentation: Cellular Calcium Imaging Data
ConditionPeak Fluorescence Intensity (Arbitrary Units) (Mean ± SEM)% Inhibition of KCl-induced Ca²⁺ Influx
KCl Stimulation (Control)N/A
KCl Stimulation + this compound

IV. Logical Relationship of Experimental Approaches

The combination of in vitro, in vivo, and cellular experiments provides a comprehensive understanding of this compound's effects on intestinal motility.

G A In Vivo Studies (e.g., Intestinal Transit) D Understanding this compound's Effect on Intestinal Motility A->D Systemic Effect B In Vitro Studies (e.g., Organ Bath) B->A Correlates with B->D Tissue-level Effect C Cellular/Molecular Studies (e.g., Calcium Imaging) C->B Explains C->D Mechanism of Action

Caption: Interrelation of experimental models for studying this compound.

By following these detailed protocols and utilizing the structured data presentation formats, researchers can effectively investigate and document the pharmacological effects of this compound on intestinal motility.

References

Application of Fenoverine in irritable bowel syndrome (IBS) research.

Author: BenchChem Technical Support Team. Date: December 2025

Application of Fenoverine in Irritable Bowel Syndrome (IBS) Research

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

This compound is an antispasmodic agent investigated for its therapeutic potential in managing gastrointestinal disorders characterized by smooth muscle spasms, most notably Irritable Bowel Syndrome (IBS).[1] Classified as a calcium channel blocker, its primary mode of action involves the modulation of calcium influx in gastrointestinal smooth muscle cells, leading to muscle relaxation and alleviation of symptoms such as abdominal pain and bloating.[1][2] Unlike non-selective antispasmodics, this compound is described as a "synchronizer" of smooth muscle motility, suggesting it inhibits asynchronous spasmodic contractions without significantly interfering with normal physiological motility.[2][3] Preclinical and clinical studies have demonstrated its efficacy and tolerability, positioning it as a viable agent for IBS research and potential treatment.[1][4]

Mechanism of Action

This compound's primary mechanism is the inhibition of L-type calcium channels in the smooth muscle cells of the gastrointestinal tract.[1] This blockade reduces the intracellular influx of calcium (Ca2+), a critical step in the excitation-contraction coupling process.[1][5] By lowering intracellular Ca2+ levels, this compound prevents the sustained contraction of these muscles, thereby relieving spasms and associated pain.[1]

Further studies indicate that this compound's action is not limited to blocking extracellular calcium influx. It also appears to modulate the release of calcium from intracellular stores.[3][5] Importantly, research has concluded that this compound does not act as a muscarinic or opiate-receptor antagonist, distinguishing its mechanism from other classes of antispasmodics.[5] Its effect is characterized by a reduction of the excitatory junction potential (EJP) in intestinal smooth muscle without altering the inhibitory junction potential (IJP).[3]

Fenoverine_Mechanism cluster_cell GI Smooth Muscle Cell Ca_Channel L-Type Ca²⁺ Channel Ca_Intra Intracellular Ca²⁺ Concentration Ca_Channel->Ca_Intra Increases Relaxation Muscle Relaxation Ca_Channel->Relaxation Contraction Muscle Contraction (Spasm) Ca_Intra->Contraction Triggers Ca_Intra->Relaxation Symptoms IBS Symptoms (Abdominal Pain, Bloating) Contraction->Symptoms Causes Relaxation->Symptoms Alleviates This compound This compound This compound->Ca_Channel Blocks Ca_Extra Extracellular Ca²⁺ Ca_Extra->Ca_Channel Influx

Caption: this compound's primary signaling pathway in GI smooth muscle cells.

Pharmacological Profile & Preclinical Data

In vitro and in vivo studies have established that this compound is a potent depressant of intestinal smooth muscle activity.[3] It effectively inhibits isometric contractions induced by various stimuli, including electrical stimulation and depolarization with a hyperpotassic solution.[5] The inhibitory concentrations (ID50) from these studies highlight its potency.

Table 1: In Vitro Inhibitory Concentrations (ID50) of this compound

Tissue Preparation Stimulus for Contraction Reported ID50 (M)
Rat Myometrium Electrical Stimulation / Acetylcholine 8.10⁻⁷ to 3.1 x 10⁻⁶
Rat Colon Electrical Stimulation / Acetylcholine 8.10⁻⁷ to 3.1 x 10⁻⁶
Rat Colon K+ Depolarization 5.10⁻⁵

Source: Data compiled from in vitro studies on isolated rat tissues.[5]

In animal models, this compound significantly reduced contractions elicited by electrical stimulation in the rabbit proximal colon without affecting spontaneous motility.[5] This selectivity for stimulated versus spontaneous activity supports its role as a motility synchronizer.

Clinical Efficacy in Irritable Bowel Syndrome

Clinical trials have evaluated this compound's efficacy in IBS patients, often comparing it to other antispasmodics like Trimebutine. A key multicenter, randomized, double-blind, non-inferiority study provided significant quantitative data on its performance.

Table 2: Clinical Efficacy of this compound vs. Trimebutine in IBS (8-Week Study)

Endpoint This compound (100 mg t.i.d.) Trimebutine (150 mg t.i.d.) Treatment Difference (90% CI) p-value
Primary Endpoint
Patients with ≥30% reduction in abdominal pain/discomfort 69.23% (54 of 78) 67.47% (56 of 83) 1.76% (-10.30 to 13.82) 0.81
Secondary Endpoints
Changes in bloating, diarrhea, constipation, and overall satisfaction Comparable to Trimebutine Comparable to this compound Not specified Not specified

Source: A multicenter, randomized, double-blind, non-inferiority clinical study.[4][6]

The results demonstrated that this compound is non-inferior to Trimebutine for treating IBS in terms of both efficacy and tolerability.[4][6] Another double-blind, crossover trial involving 40 patients found that this compound (100 mg t.i.d.) provided significantly greater pain relief after a single dose compared to Trimebutine (150 mg t.i.d.) and was significantly preferred by patients.[7]

Dosage, Administration, and Safety
  • Research Dosage: In clinical trials, the most common dosage was 100 mg administered three times daily (t.i.d.).[4][7] An alternative regimen of 200 mg twice daily (b.i.d.) has also been noted.[2]

  • Administration: this compound is administered orally and is well absorbed.[2] It should be taken with food.[2] The onset of action is typically within 30 to 60 minutes.[1]

  • Safety Profile: this compound is generally well-tolerated.[8] Common side effects are mild and may include gastric upset, nausea, abdominal discomfort, and dizziness.[2][8] Rare but serious adverse events like reversible rhabdomyolysis have been reported.[2]

Experimental Protocols

Protocol 1: In Vitro Evaluation of Antispasmodic Activity on Isolated Intestinal Smooth Muscle

This protocol outlines a method to assess this compound's effect on contractility using isolated segments of rat or rabbit colon, based on established methodologies.[5]

Objective: To determine the inhibitory concentration (ID50) of this compound on intestinal smooth muscle contractions induced by various stimuli.

Materials:

  • Male Wistar rats or rabbits

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • This compound stock solution

  • Stimulants: Acetylcholine (ACh), Potassium Chloride (KCl)

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Carbogen gas (95% O₂, 5% CO₂)

Methodology:

  • Tissue Preparation:

    • Humanely euthanize the animal.

    • Excise a 2-3 cm segment of the distal colon.

    • Cleanse the segment by gently flushing with Krebs solution.

    • Dissect longitudinal or circular muscle strips (approx. 10 mm long, 2 mm wide).

  • Experimental Setup:

    • Suspend the muscle strips in a 10 ml organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with Carbogen.

    • Connect one end of the strip to a fixed holder and the other to an isometric force transducer.

    • Apply an initial tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, with solution changes every 15 minutes.

  • Induction of Contraction:

    • Electrical Field Stimulation (EFS): Elicit contractions using platinum electrodes connected to a stimulator (e.g., 10 Hz, 0.5 ms pulse width, for 10 s).

    • K+ Depolarization: Induce contraction by replacing the Krebs solution with a high-potassium solution (e.g., 80 mM KCl).

    • Receptor-Mediated Contraction: Add a fixed concentration of Acetylcholine (e.g., 10⁻⁵ M) to the bath.

  • This compound Administration:

    • Once stable, reproducible contractions are achieved, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., 10⁻⁹ M to 10⁻⁴ M).

    • Allow each concentration to act for a sufficient period (e.g., 10-15 minutes) until the response stabilizes.

  • Data Analysis:

    • Record the amplitude of isometric contractions.

    • Express the response to each this compound concentration as a percentage of the maximal contraction induced by the stimulant alone.

    • Plot a concentration-response curve and calculate the ID50 (the concentration of this compound that causes 50% inhibition of the maximal contraction) using non-linear regression analysis.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Isolate Colon Segment A2 Prepare Muscle Strips A1->A2 A3 Mount in Organ Bath A2->A3 A4 Equilibrate (60 min) A3->A4 B1 Induce Stable Contractions (EFS / K⁺ / ACh) A4->B1 B2 Administer Cumulative Doses of this compound B1->B2 B3 Record Isometric Force B2->B3 C1 Plot Concentration- Response Curve B3->C1 C2 Calculate ID₅₀ C1->C2

Caption: Experimental workflow for in vitro assessment of this compound.

Protocol 2: Clinical Trial Design for Efficacy Assessment in IBS

This protocol provides a framework for a clinical trial to evaluate this compound in IBS, based on a successful non-inferiority study design.[4][6]

Objective: To assess the efficacy and safety of this compound compared to a standard-of-care comparator or placebo in patients with IBS.

Study Design: A multicenter, randomized, double-blind, non-inferiority (or placebo-controlled) trial.

Patient Population:

  • Adults (18-65 years) meeting the Rome IV diagnostic criteria for IBS (with any subtype, or focused on IBS-D/IBS-M).

  • Patients must report a baseline weekly average worst abdominal pain intensity score of ≥ 3.0 on an 11-point numeric rating scale.

  • Exclusion criteria: History of major gastrointestinal surgery, inflammatory bowel disease, celiac disease, or other organic GI diseases.

Intervention:

  • Treatment Group: this compound 100 mg, orally, three times daily.

  • Control Group: Active comparator (e.g., Trimebutine 150 mg t.i.d.) or Placebo, orally, three times daily.

  • Duration: 8 to 12 weeks.

Endpoints:

  • Primary Endpoint: The proportion of patients who are weekly responders for at least 50% of the treatment weeks. A weekly responder is defined as a patient who experiences a ≥30% improvement from baseline in the weekly average of daily worst abdominal pain intensity scores.

  • Secondary Endpoints:

    • Change from baseline in weekly scores for abdominal bloating and discomfort.

    • Proportion of weekly stool consistency responders (for IBS-D, defined as ≥50% of days in a week with a Bristol Stool Form Scale type of 3 or 4).

    • Overall patient satisfaction with treatment.

    • Incidence and severity of adverse events.

Data Collection:

  • Patients will maintain a daily electronic diary to record abdominal pain, stool consistency (using the Bristol Stool Form Scale), and other symptoms.

  • Clinic visits at screening, baseline, and weeks 4, 8, and 12 (or end of treatment).

Statistical Analysis:

  • The primary efficacy analysis will be conducted on the intention-to-treat (ITT) population.

  • For a non-inferiority design, a one-sided 95% confidence interval will be calculated for the difference in the primary endpoint proportion between the this compound and active comparator groups. Non-inferiority is established if the lower bound of the CI is above a pre-specified margin (e.g., -15%).

Clinical_Trial_Workflow cluster_treatment 8-12 Week Double-Blind Treatment start Screen Patients (Rome IV Criteria) baseline Baseline Assessment (Symptom Diaries) start->baseline randomize Randomization baseline->randomize This compound This compound Group (100 mg t.i.d.) randomize->this compound Arm A control Control Group (Comparator / Placebo) randomize->control Arm B fen_assess Weekly Symptom Data Collection This compound->fen_assess con_assess Weekly Symptom Data Collection control->con_assess end_assess End of Treatment Assessment fen_assess->end_assess con_assess->end_assess analysis Primary & Secondary Endpoint Analysis end_assess->analysis result Determine Efficacy & Safety analysis->result

Caption: Workflow for a randomized controlled trial of this compound in IBS.

References

Application Notes and Protocols: Fenoverine as a Tool to Investigate Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoverine is a spasmolytic agent that modulates smooth muscle motility.[1][2] Its mechanism of action is centered on the regulation of intracellular calcium ([Ca2+]i) concentration, making it a valuable pharmacological tool for investigating calcium signaling pathways.[1][3] this compound has been shown to inhibit calcium influx through voltage-gated calcium channels and also to affect the release of calcium from intracellular stores.[1][4][5] These properties allow researchers to dissect the contribution of different calcium sources to various physiological processes, particularly in smooth muscle.

These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its effects, and detailed protocols for its use in studying calcium signaling.

Mechanism of Action

This compound exerts its effects by primarily targeting two key aspects of calcium homeostasis:

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): this compound blocks both fast and slow L-type voltage-gated calcium channels in a concentration-dependent manner.[4][6] This action reduces the influx of extracellular calcium into the cell, leading to smooth muscle relaxation.[7]

  • Modulation of Intracellular Calcium Release: this compound also decreases the release of calcium from intracellular stores, such as the sarcoplasmic/endoplasmic reticulum.[1][3] This suggests an interaction with intracellular calcium release channels or the machinery that governs their function.

While direct evidence is limited, its dual action on both calcium influx and intracellular release suggests that this compound can be a useful tool to investigate the interplay between these two sources of calcium, including the process of store-operated calcium entry (SOCE).

Signaling Pathway Diagram

Fenoverine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_store Intracellular Store (SR/ER) Ca_ext Ca²⁺ VGCC Voltage-Gated Ca²⁺ Channel (L-type) Ca_ext->VGCC Influx Ca_cyt [Ca²⁺]i VGCC->Ca_cyt Contraction Smooth Muscle Contraction Ca_cyt->Contraction Ca_store Ca²⁺ Release_Channel Ca²⁺ Release Channel Ca_store->Release_Channel Release Release_Channel->Ca_cyt This compound This compound This compound->VGCC Inhibits This compound->Release_Channel Inhibits

Caption: Mechanism of action of this compound.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of this compound from published studies.

ParameterTissue/Cell TypeSpeciesValueReference
IC50
Fast Ca²⁺ Channel CurrentPortal Vein Smooth MuscleRat7.5 µM[6]
Slow Ca²⁺ Channel CurrentPortal Vein Smooth MuscleRat1.9 µM[6]
Slow Ca²⁺ Channel CurrentMyometriumRat2.3 µM[6]
ID50
Isometric Contraction (Electrical Stimulation)MyometriumRat0.8 µM[1]
Isometric Contraction (Hyperpotassic Solution)MyometriumRat3.1 µM[1]
Isometric Contraction (Acetylcholine in Ca²⁺-free/EGTA)MyometriumRat1.2 µM[1]
Isometric Contraction (Electrical Stimulation)ColonRat1.0 µM[1]
Isometric Contraction (Hyperpotassic Solution)ColonRat50 µM[1]
Isometric Contraction (Acetylcholine in Ca²⁺-free/EGTA)ColonRat2.8 µM[1]

Application in Investigating Calcium Signaling

Based on its mechanism of action, this compound can be employed in various experimental settings to:

  • Differentiate between extracellular and intracellular calcium sources: By comparing cellular responses in the presence and absence of this compound, researchers can infer the relative contributions of VGCC-mediated calcium influx and intracellular store release.

  • Investigate smooth muscle physiology: this compound is a tool to study the role of calcium signaling in smooth muscle contraction and relaxation under different stimuli.

  • Probe the components of store-operated calcium entry (SOCE): Although not a specific SOCE inhibitor, its effect on intracellular stores can be used in conjunction with other tools like thapsigargin (a SERCA pump inhibitor that induces store depletion) to explore the dynamics of store refilling and the subsequent activation of calcium entry.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture Smooth Muscle Cells A2 Load cells with Fura-2 AM A1->A2 B1 Establish Basal [Ca²⁺]i A2->B1 B2 Apply Stimulus (e.g., KCl, Agonist) B1->B2 B3 Record [Ca²⁺]i Transient B2->B3 B4 Apply this compound B3->B4 B5 Re-apply Stimulus B4->B5 B6 Record [Ca²⁺]i Transient with this compound B5->B6 C1 Compare [Ca²⁺]i Transients (± this compound) B6->C1 C2 Determine Role of Ca²⁺ Influx vs. Release C1->C2

Caption: Workflow for investigating this compound's effect on [Ca²⁺]i.

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) using Fura-2 AM in Cultured Smooth Muscle Cells

This protocol describes how to measure changes in [Ca²⁺]i in response to a stimulus in the presence and absence of this compound.

Materials:

  • Cultured smooth muscle cells (e.g., A7r5)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • This compound stock solution (in DMSO)

  • Stimulating agent (e.g., KCl, phenylephrine)

  • Fluorescence microscopy setup with dual-wavelength excitation (340/380 nm) and emission at 510 nm.

Procedure:

  • Cell Preparation:

    • Plate smooth muscle cells on glass coverslips and culture until they reach 70-80% confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution: 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺.

    • Wash the cells once with HBSS with Ca²⁺.

    • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS with Ca²⁺ to remove extracellular dye.

    • Incubate the cells for a further 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

  • Calcium Imaging:

    • Mount the coverslip onto the microscope stage.

    • Perfuse the cells with HBSS with Ca²⁺ and record the baseline fluorescence ratio (F340/F380).

    • Apply the stimulating agent and record the change in the fluorescence ratio, which corresponds to the [Ca²⁺]i transient.

    • Wash the cells with HBSS with Ca²⁺ until the baseline is re-established.

    • Incubate the cells with the desired concentration of this compound (e.g., 1-10 µM) for 10-15 minutes.

    • Re-apply the stimulating agent in the presence of this compound and record the [Ca²⁺]i transient.

  • Data Analysis:

    • Calculate the F340/F380 ratio for each time point.

    • Compare the peak amplitude, duration, and rate of rise of the [Ca²⁺]i transients in the absence and presence of this compound.

Protocol 2: Isometric Smooth Muscle Contraction Assay

This protocol outlines the measurement of isometric contraction of isolated smooth muscle strips in response to a contractile agent with and without this compound.

Materials:

  • Isolated smooth muscle tissue (e.g., rat aorta, colon)

  • Krebs-Henseleit solution

  • Contractile agent (e.g., KCl, phenylephrine)

  • This compound stock solution (in DMSO)

  • Organ bath setup with isometric force transducers.

Procedure:

  • Tissue Preparation:

    • Dissect smooth muscle strips (e.g., 2 mm wide, 10 mm long) and mount them in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

  • Contraction Measurement:

    • Induce a reference contraction with a high concentration of KCl (e.g., 80 mM).

    • Wash the tissues and allow them to return to baseline tension.

    • Generate a cumulative concentration-response curve for the contractile agent by adding it in increasing concentrations to the organ bath.

    • Wash the tissues and allow them to return to baseline.

    • Incubate the tissues with the desired concentration of this compound for 20-30 minutes.

    • Generate a second cumulative concentration-response curve for the contractile agent in the presence of this compound.

  • Data Analysis:

    • Express the contraction responses as a percentage of the reference KCl-induced contraction.

    • Compare the concentration-response curves in the absence and presence of this compound to determine its inhibitory effect.

Logical Relationship Diagram for Protocol Selection

Protocol_Selection A Research Question B Investigating intracellular calcium dynamics? A->B C Measuring functional -muscle response? A->C D Use Protocol 1: Intracellular Calcium Imaging B->D Yes E Use Protocol 2: Isometric Contraction Assay C->E Yes F Correlate cellular signaling with tissue-level function D->F E->F

Caption: Selecting the appropriate experimental protocol.

References

Troubleshooting & Optimization

Fenoverine Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of fenoverine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound in aqueous solutions?

A1: The primary stability issues for this compound in aqueous solutions are its high susceptibility to degradation under oxidative and alkaline conditions.[1][2] It exhibits low susceptibility to acidic conditions and is relatively stable under photolytic, humid, and thermal stress.[1][2]

Q2: What are the known degradation pathways for this compound?

A2: this compound is known to degrade via two main pathways:

  • Oxidative degradation: In the presence of oxidizing agents like hydrogen peroxide, this compound can form several oxidative degradation products, including N-oxides, hydroxylated products, and sulfoxides.[1][2]

  • Alkaline hydrolysis: Under basic conditions (e.g., 0.1 N NaOH), this compound undergoes hydrolysis, leading to the formation of specific alkaline degradation products.[1][2]

Q3: How can I minimize the degradation of this compound in my aqueous formulation?

A3: To minimize degradation, consider the following:

  • pH Control: Maintain the pH of the solution in a neutral to slightly acidic range. Avoid alkaline conditions.

  • Avoid Oxidizing Agents: Protect the formulation from oxidizing agents. If possible, use antioxidants.

  • Storage Conditions: While this compound is relatively stable to heat and light, it is still good practice to store solutions in a cool, dark place to minimize any potential degradation.[1][2]

Q4: What analytical techniques are suitable for monitoring this compound stability?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for separating and quantifying this compound and its degradation products.[1][2] These methods can be coupled with mass spectrometry (MS) for the identification and characterization of unknown degradants.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound potency in solution. 1. High pH of the solution: this compound is highly susceptible to alkaline hydrolysis.[1][2] 2. Presence of oxidizing agents: Degradation can be accelerated by oxidative stress.[1][2] 3. Elevated temperature: Although relatively stable, high temperatures can increase degradation rates.1. Adjust and buffer the pH: Maintain the pH of the solution in the neutral to slightly acidic range. Use appropriate buffer systems. 2. Deoxygenate the solvent: Purge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 3. Add antioxidants: Consider the addition of a suitable antioxidant to the formulation. 4. Control storage temperature: Store the solution at recommended temperatures, avoiding excessive heat.
Appearance of unknown peaks in the chromatogram. 1. Formation of degradation products: These could be from oxidative or hydrolytic pathways.[1][2] 2. Interaction with excipients: Some excipients may react with this compound.1. Perform forced degradation studies: Subject the this compound solution to stress conditions (acid, base, oxidation, heat, light) to systematically generate and identify degradation products.[3][4] 2. Use LC-MS/MS: Employ mass spectrometry to identify the mass of the unknown peaks and elucidate their structures. 3. Conduct excipient compatibility studies: Evaluate the stability of this compound in the presence of individual excipients.
Precipitation or change in the physical appearance of the solution. 1. Poor solubility at the working pH. 2. Formation of insoluble degradation products. 1. Determine the solubility profile of this compound: Assess its solubility across a range of pH values to identify the optimal pH for your formulation. 2. Characterize the precipitate: Isolate and analyze the precipitate to determine if it is the parent drug or a degradation product.

Quantitative Data Summary

The following table summarizes the typical conditions used in forced degradation studies for pharmaceuticals, which are applicable to this compound to understand its stability profile. The goal is generally to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[3][4]

Stress Condition Typical Reagents and Parameters Expected Outcome for this compound
Acid Hydrolysis 1 N HCl at elevated temperature (e.g., 60-80 °C)Low susceptibility to degradation.[1][2]
Alkaline Hydrolysis 0.1 N NaOH at room or elevated temperatureHigh susceptibility to degradation, formation of alkaline degradants (FAD1, FAD2).[1][2]
Oxidation 0.1% - 3% H₂O₂ at room temperatureHigh susceptibility to degradation, formation of oxidative degradants (FOD1-FOD5).[1][2]
Thermal Degradation Dry heat (e.g., 80-100 °C) or solution at elevated temperature (e.g., 60-80 °C)Stable.[1][2]
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Stable.[1][2]
Humidity High relative humidity (e.g., 75% RH) at elevated temperatureStable.[1][2]

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Aqueous Solution

1. Objective: To investigate the degradation of this compound under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) and to identify the resulting degradation products.

2. Materials:

  • This compound active pharmaceutical ingredient (API)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium acetate

  • Water, HPLC grade

  • pH meter

  • HPLC or UPLC system with a UV/PDA detector and preferably a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

4. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 1 N HCl.

    • Keep the solution at 80°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for a specified time (e.g., 3, 6, 12, 16 hours), protected from light.[2]

    • At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation:

    • Keep the this compound stock solution in a sealed vial at 80°C for up to 7 days.

    • Withdraw samples at specified time points and dilute with the mobile phase.

  • Photolytic Degradation:

    • Expose the this compound stock solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample in the dark.

    • After the exposure, dilute both the exposed and control samples with the mobile phase.

5. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC or UPLC method. A suitable method could involve a C18 column with a mobile phase of ammonium acetate buffer and an organic modifier like acetonitrile and methanol.[1][2]

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the this compound peak.

  • Calculate the percentage of degradation.

  • If using LC-MS, analyze the mass spectra of the degradation products to aid in their identification.

Visualizations

Fenoverine_Degradation_Pathways cluster_oxidative Oxidative Stress (e.g., H₂O₂) cluster_alkaline Alkaline Stress (e.g., NaOH) This compound This compound FOD1 FOD1 This compound->FOD1 Oxidation FOD2 FOD2 This compound->FOD2 Oxidation FOD3 FOD3 This compound->FOD3 Oxidation FOD4 FOD4 This compound->FOD4 Oxidation FOD5 FOD5 This compound->FOD5 Oxidation FAD1 FAD1 This compound->FAD1 Hydrolysis FAD2 FAD2 This compound->FAD2 Hydrolysis

Caption: this compound degradation pathways under stress conditions.

Stability_Study_Workflow start Start: this compound Solution stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Sample at Time Points stress->sampling analysis HPLC/UPLC-MS Analysis sampling->analysis data Data Evaluation: - % Degradation - Identify Degradants analysis->data report Report Findings data->report

Caption: Workflow for a this compound forced degradation study.

References

Technical Support Center: Overcoming Poor Fenoverine Solubility in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Fenoverine in experimental buffers.

Troubleshooting Guide: Dissolving this compound

Researchers often encounter difficulties in dissolving this compound, a lipophilic compound, in aqueous buffers commonly used for in vitro experiments. This guide provides a step-by-step approach to effectively solubilize this compound for your research needs.

Initial Assessment: this compound's Solubility Profile

This compound is characterized by its poor water solubility. It is practically insoluble in ethanol and only slightly soluble in water. However, it exhibits high solubility in 1 M hydrochloric acid.[1] This inherent low aqueous solubility necessitates the use of solubilizing agents for most experimental applications at physiological pH.

Q1: My this compound is not dissolving in my standard phosphate-buffered saline (PBS) or Tris buffer. What should I do?

Directly dissolving this compound in aqueous buffers like PBS or Tris at neutral pH is often unsuccessful due to its hydrophobic nature. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your experimental buffer.

Recommended Protocol for Stock Solution Preparation:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for preparing this compound stock solutions.

  • Concentration: A stock solution of up to 80 mg/mL (174.08 mM) in DMSO can be prepared.[2]

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the target concentration.

    • To aid dissolution, sonication is recommended.[2] Gentle warming can also be applied if necessary.

  • Storage: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months for optimal stability.

Workflow for Preparing this compound Working Solutions

G start Start: this compound Powder stock_prep Prepare Concentrated Stock in 100% DMSO (e.g., 10-50 mM) start->stock_prep dissolution_check Ensure Complete Dissolution (Vortex, Sonicate) stock_prep->dissolution_check dissolution_check->stock_prep Not Dissolved working_sol Dilute Stock into Final Aqueous Buffer (e.g., PBS, Cell Media) dissolution_check->working_sol Dissolved final_conc_check Final DMSO Concentration Typically <0.5% working_sol->final_conc_check final_conc_check->working_sol Too High precip_check Observe for Precipitation final_conc_check->precip_check Acceptable ready Solution Ready for Experiment precip_check->ready No Precipitation troubleshoot Troubleshoot: Use Solubilizing Agents precip_check->troubleshoot Precipitation Occurs

Caption: Workflow for preparing this compound working solutions.

Q2: I observed precipitation when diluting my DMSO stock solution into my aqueous buffer. How can I prevent this?

Precipitation upon dilution indicates that the aqueous solubility of this compound is exceeded. In such cases, the use of co-solvents, surfactants, or cyclodextrins is necessary.

Advanced Solubilization Techniques

For experiments sensitive to DMSO or when higher concentrations of this compound in aqueous media are required, the following formulations can be employed. It is recommended to add the solvents sequentially and ensure the solution is clear before adding the next component. Sonication and/or gentle heating can aid in dissolution.

Formulation ComponentsAchievable ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline3.3 mg/mL (7.18 mM)[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (5.44 mM)
10% DMSO, 90% Corn Oil2.5 mg/mL (5.44 mM)

Experimental Protocols for Advanced Solubilization:

Protocol 1: Using Co-solvents and Surfactants

  • Start with a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Finally, add 450 µL of saline to reach the final volume of 1 mL.

Protocol 2: Using Cyclodextrins

  • Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

  • Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock to 900 µL of the 20% SBE-β-CD solution.

  • Mix thoroughly, using sonication if necessary, until the solution is clear.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound? A: this compound is a smooth muscle motor synchronizer with antispasmodic activity. It functions by inhibiting both fast and slow Ca2+ channel currents in a concentration-dependent manner.[2] This modulation of calcium influx into smooth muscle cells leads to muscle relaxation.

Q: What is the molecular weight of this compound? A: The molecular weight of this compound is 459.56 g/mol .

Q: Are there any known incompatibilities of this compound with common buffer components? A: While specific incompatibility studies with all buffer components are not extensively documented, the poor aqueous solubility of this compound is the primary challenge. The use of appropriate solubilizing agents as described in the troubleshooting guide is key to achieving a stable solution.

Q: How does pH affect the solubility of this compound? A: this compound's solubility is pH-dependent. It demonstrates high solubility in highly acidic conditions (1 M HCl) but is only slightly soluble in water at neutral pH.[1] Therefore, for experiments at physiological pH, the use of solubilization strategies is crucial.

This compound's Signaling Pathway

This compound exerts its antispasmodic effects by inhibiting L-type calcium channels in smooth muscle cells. The influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction. By blocking these channels, this compound reduces intracellular calcium concentrations, leading to muscle relaxation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Ca2+ L-type Ca2+ Channel->Ca2+ Ca2+ influx This compound This compound This compound->L-type Ca2+ Channel Inhibits Calmodulin Calmodulin Ca2+->Calmodulin Ca2+-Calmodulin Complex Ca2+-Calmodulin Complex Calmodulin->Ca2+-Calmodulin Complex MLCK_active Active MLCK Ca2+-Calmodulin Complex->MLCK_active MLCK_inactive Inactive MLCK MLCK_inactive->MLCK_active Myosin-LC-P Phosphorylated Myosin Light Chain MLCK_active->Myosin-LC-P Myosin-LC Myosin Light Chain Myosin-LC->Myosin-LC-P Contraction Contraction Myosin-LC-P->Contraction

References

Common side effects of Fenoverine in clinical trials.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the common side effects of Fenoverine observed in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported side effects of this compound in clinical trials?

A1: Based on clinical trial data, the most frequently reported side effects are generally mild and transient.[1] These include dry mouth, nausea, and dizziness.[1] In one clinical trial, 18% of patients reported side effects, with dry mouth being the most common complaint.[1]

Q2: Are there any serious side effects associated with this compound?

A2: Yes, while rare, a serious side effect associated with this compound is rhabdomyolysis, which is the breakdown of muscle tissue. A retrospective study in South Korea reported the incidence of this compound-associated rhabdomyolysis to be 0.27%.

Q3: What is the mechanism of action of this compound that leads to these side effects?

A3: this compound is a calcium channel blocker that modulates the influx of calcium into smooth muscle cells.[2] This action relaxes the muscles, which is its therapeutic effect. However, this modulation of calcium channels can also lead to off-target effects, contributing to the observed side effects.

Q4: What should be done if a participant in a clinical trial experiences side effects?

A4: All adverse events should be meticulously documented and reported according to the clinical trial protocol. For mild side effects, observation and symptomatic treatment may be sufficient. However, for severe or unexpected adverse events, the drug should be discontinued, and appropriate medical intervention should be provided immediately. The principal investigator and the institutional review board (IRB) should be notified promptly.

Troubleshooting Guide for Clinical Experiments

Issue 1: A clinical trial participant is reporting persistent dry mouth.

  • Question: What steps should be taken to manage this side effect without compromising the trial's integrity?

  • Answer: First, confirm the severity and frequency of the dry mouth. Provide the participant with supportive care measures such as sugar-free lozenges or artificial saliva substitutes. Ensure adequate hydration. Document the side effect thoroughly in the participant's case report form. If the symptom is severe and affects the participant's quality of life, a dose reduction or temporary discontinuation of the study drug may be considered, as per the protocol's guidelines for adverse event management.

Issue 2: A participant's lab results show elevated creatine kinase (CK) levels.

  • Question: Could this be related to this compound, and what is the appropriate course of action?

  • Answer: Elevated CK levels can be an indicator of muscle damage and may be a precursor to rhabdomyolysis, a known rare side effect of this compound. Immediately discontinue this compound administration. Conduct a thorough clinical evaluation of the participant, including a physical examination for muscle pain or weakness and a complete metabolic panel. Monitor renal function closely. Report the event as a serious adverse event (SAE) to the sponsor and regulatory authorities as per the trial protocol.

Data Presentation: Incidence of this compound Side Effects

Side Effect CategorySpecific Side EffectIncidence Rate (%)Clinical Trial/Study Details
Overall Side Effects Any reported side effect18%A clinical trial involving 95 patients.[1]
Common Side Effects Dry MouthNot specified, but noted as the main complaint.A clinical trial involving 95 patients.[1]
NauseaNot specifiedGenerally reported as a common side effect.
DizzinessNot specifiedGenerally reported as a common side effect.
Abdominal DiscomfortNot specifiedGenerally reported as a common side effect.
Serious Side Effects Rhabdomyolysis0.27%A retrospective study in South Korea (1999-2014).

Experimental Protocols

Methodology for Assessing Side Effects in a this compound Clinical Trial

This protocol outlines a general framework for the systematic monitoring and assessment of adverse events (AEs) in a clinical trial investigating this compound.

  • Participant Screening and Baseline Assessment:

    • Prior to enrollment, conduct a comprehensive medical history and physical examination to document any pre-existing conditions.

    • Perform baseline laboratory tests, including a complete blood count (CBC), comprehensive metabolic panel (CMP) with liver function tests (LFTs) and renal function tests, and creatine kinase (CK) levels.

  • Ongoing Monitoring and Data Collection:

    • At each study visit (e.g., every 10 days), systematically question participants about the occurrence of any new or worsening symptoms using a standardized questionnaire.[3] The questionnaire should include specific prompts for known common side effects of this compound (e.g., dry mouth, nausea, dizziness, muscle pain).

    • In addition to direct questioning, allow for spontaneous reporting of any adverse events by the participant at any time.

    • Repeat laboratory tests (CBC, CMP, CK) at predefined intervals throughout the trial to monitor for any drug-induced changes.[3]

  • Assessment and Grading of Adverse Events:

    • For each reported AE, the investigator should assess the severity (e.g., mild, moderate, severe), duration, and potential relationship to the study drug.

    • Utilize a standardized grading system, such as the Common Terminology Criteria for Adverse Events (CTCAE), to ensure consistency in reporting.

  • Reporting of Adverse Events:

    • All AEs must be recorded in the participant's source documents and on the Case Report Form (CRF).

    • Serious Adverse Events (SAEs), defined as any event that is life-threatening, requires hospitalization, results in persistent or significant disability, or is a medically important event, must be reported to the study sponsor and the Institutional Review Board (IRB) within 24 hours of the site becoming aware of the event.

Mandatory Visualization

Fenoverine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ Ca_channel L-type Calcium Channel Ca_ext->Ca_channel Influx Ca_int Ca²⁺ Ca_channel->Ca_int Contraction Muscle Contraction Ca_int->Contraction Activates This compound This compound This compound->Ca_channel Blocks

This compound's mechanism of action as a calcium channel blocker.

Adverse_Event_Workflow Start Participant Enrollment Baseline Baseline Assessment (Medical History, Labs) Start->Baseline Dosing This compound Administration Baseline->Dosing Monitoring Ongoing Monitoring (Questionnaires, Lab Tests) Dosing->Monitoring AE_Occurs Adverse Event (AE) Occurs Monitoring->AE_Occurs Yes No_AE No AE Monitoring->No_AE No Assess_AE Assess AE (Severity, Causality) AE_Occurs->Assess_AE No_AE->Dosing Record_AE Record in CRF Assess_AE->Record_AE Is_SAE Is it a Serious AE (SAE)? Record_AE->Is_SAE Report_SAE Report SAE to Sponsor & IRB (within 24h) Is_SAE->Report_SAE Yes Manage_AE Manage AE Is_SAE->Manage_AE No Report_SAE->Manage_AE Continue_Trial Continue Trial Protocol Manage_AE->Continue_Trial

Workflow for assessing adverse events in a clinical trial.

References

Technical Support Center: Investigating Potential Drug Interactions with Fenoverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers investigating potential drug interactions with Fenoverine in multi-drug studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how might this lead to pharmacodynamic drug interactions?

A1: this compound is an antispasmodic drug that functions primarily by inhibiting calcium influx into smooth muscle cells.[1] This action is achieved by blocking L-type calcium channels, which leads to reduced intracellular calcium levels and subsequent muscle relaxation.[1] This mechanism is the basis for its therapeutic effect in conditions such as irritable bowel syndrome (IBS).[1]

Potential pharmacodynamic interactions can arise when this compound is co-administered with other drugs that affect calcium channels or smooth muscle contractility. For instance, concurrent use with antihypertensive medications that also block calcium channels could lead to an additive hypotensive effect, potentially causing dangerously low blood pressure.[1]

Q2: Are there known interactions between this compound and anticholinergic drugs?

A2: While direct clinical studies with quantitative data are limited, there is a theoretical basis for interactions with anticholinergic drugs. Co-administration could potentially lead to an exacerbation of common anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.[1] However, one preclinical study using isolated rabbit and rat colon preparations found that this compound's inhibitory effect on electrically stimulated contractions was not altered by the presence of atropine, a muscarinic receptor antagonist.[2] This suggests that this compound's primary mechanism is not dependent on muscarinic receptor blockade.[2]

Q3: What is known about the metabolism of this compound, particularly the involvement of cytochrome P450 (CYP) enzymes?

A3: The precise metabolic pathways of this compound, including the specific cytochrome P450 isoforms involved, are not well-documented in publicly available literature. However, it is generally understood that medications affecting liver enzymes, such as the CYP450 system, can influence the plasma concentrations of this compound.[1] This could either increase the risk of adverse effects or reduce the drug's efficacy.[1] The increased incidence of rhabdomyolysis in patients with liver cirrhosis strongly suggests that hepatic metabolism plays a crucial role in the clearance and safety of this compound.[3]

Q4: What are the primary safety concerns with this compound, and how might they be exacerbated by drug interactions?

A4: A significant safety concern associated with this compound is the risk of rhabdomyolysis, a condition involving the breakdown of muscle tissue.[3] This adverse effect has been observed to be more prevalent in patients with pre-existing liver dysfunction, such as cirrhosis.[3] This suggests that impaired hepatic metabolism can lead to the accumulation of this compound or its metabolites to toxic levels. Therefore, co-administration of this compound with drugs that inhibit its metabolic pathway (even if the specific enzymes are not yet identified) could potentially increase the risk of rhabdomyolysis.

Troubleshooting Guides for Experimental Studies

Problem: Unexpectedly high cytotoxicity or off-target effects in in vitro assays.
  • Possible Cause: The cell line used may have low expression of the primary enzymes responsible for this compound metabolism, leading to parent drug accumulation.

  • Troubleshooting Steps:

    • Characterize Metabolizing Enzyme Expression: If not already known, characterize the expression profile of major CYP and UGT enzymes in your chosen cell line.

    • Use Primary Hepatocytes: Consider using primary human hepatocytes, which provide a more physiologically relevant metabolic environment.

    • Include a Metabolic Activation System: For subcellular assays (e.g., isolated receptors), incorporate a metabolic activation system like human liver microsomes (HLMs) to account for the potential effects of metabolites.

Problem: High variability in animal studies investigating this compound's effects.
  • Possible Cause: Genetic polymorphisms in drug-metabolizing enzymes in the animal strain could be leading to variable rates of this compound metabolism.

  • Troubleshooting Steps:

    • Use a Genetically Defined Animal Strain: Whenever possible, use inbred strains of animals to reduce genetic variability.

    • Measure Plasma Concentrations: Incorporate pharmacokinetic analysis into your study design to correlate plasma concentrations of this compound and any known metabolites with the observed pharmacodynamic effects.

    • Consider Pre-treatment with Enzyme Modulators: In exploratory studies, pre-treating animals with known broad-spectrum CYP inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) can help to elucidate the role of hepatic metabolism in the observed effects.

Data Presentation

As no specific quantitative data from multi-drug interaction studies with this compound are available in the literature, the following table provides a template for how such data could be presented.

Table 1: Template for Summarizing In Vitro CYP450 Inhibition by this compound

CYP IsoformProbe SubstrateIC50 (µM)Inhibition Mechanism
CYP1A2PhenacetinData to be determinede.g., Competitive
CYP2C9DiclofenacData to be determinede.g., Non-competitive
CYP2C19S-mephenytoinData to be determinede.g., Uncompetitive
CYP2D6DextromethorphanData to be determinede.g., Mixed
CYP3A4MidazolamData to be determinede.g., Competitive

Experimental Protocols

The following are generalized protocols that can be adapted for studying the potential drug interactions of this compound.

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major human CYP450 isoforms.

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • This compound

    • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

    • NADPH regenerating system

    • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

    • LC-MS/MS system for metabolite quantification

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Serially dilute the this compound stock solution to obtain a range of concentrations.

    • In a 96-well plate, combine HLMs, the probe substrate (at a concentration close to its Km), and each concentration of this compound.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time within the linear range of metabolite formation.

    • Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

    • Calculate the percent inhibition for each this compound concentration relative to a vehicle control and determine the IC50 value by non-linear regression analysis.

Protocol 2: Isolated Organ Bath Assay to Evaluate Pharmacodynamic Interactions
  • Objective: To assess the interaction between this compound and another vasoactive or spasmolytic agent on smooth muscle contractility.

  • Materials:

    • Isolated tissue preparation (e.g., rat aortic rings, guinea pig ileum)

    • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)

    • Isotonic force transducer and data acquisition system

    • This compound

    • Interacting drug (e.g., a calcium channel blocker like nifedipine, or an anticholinergic like atropine)

    • Contractile agent (e.g., potassium chloride, phenylephrine, acetylcholine)

  • Methodology:

    • Mount the isolated tissue in the organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Allow the tissue to equilibrate under a resting tension for a specified period.

    • Induce a stable contraction using a contractile agent.

    • Once a stable plateau is reached, add cumulative concentrations of this compound to elicit a dose-response curve for relaxation.

    • In a separate set of experiments, pre-incubate the tissue with the interacting drug for a specified period before inducing contraction.

    • Generate a cumulative concentration-response curve for this compound in the presence of the interacting drug.

    • Compare the dose-response curves of this compound in the absence and presence of the interacting drug to determine if there is a potentiation or inhibition of its relaxant effect.

Visualizations

Fenoverine_Signaling_Pathway cluster_cell Smooth Muscle Cell Extracellular Extracellular Space Ca_ion_in Ca²⁺ Extracellular->Ca_ion_in Influx Intracellular Intracellular Space Ca_channel L-type Ca²⁺ Channel Contraction Muscle Contraction Ca_ion_in->Contraction Activates This compound This compound This compound->Ca_channel Blocks

Caption: Signaling pathway of this compound in smooth muscle cells.

Experimental_Workflow start Hypothesize Potential Interaction (e.g., CYP-mediated) in_vitro In Vitro Studies (Human Liver Microsomes) start->in_vitro ex_vivo Ex Vivo Studies (Isolated Organ Bath) start->ex_vivo cyp_inhibition CYP Inhibition Assays (IC₅₀ Determination) in_vitro->cyp_inhibition cyp_induction CYP Induction Assays (Hepatocyte Culture) in_vitro->cyp_induction in_vivo In Vivo Animal Studies (Pharmacokinetic/Pharmacodynamic) cyp_inhibition->in_vivo cyp_induction->in_vivo ex_vivo->in_vivo clinical Clinical Drug-Drug Interaction Studies in_vivo->clinical

Caption: Experimental workflow for investigating drug interactions.

Logical_Relationships This compound This compound Hypotension Increased Risk of Hypotension This compound->Hypotension Pharmacodynamic Interaction Additive_SE Additive Side Effects (Dry Mouth, etc.) This compound->Additive_SE Pharmacodynamic Interaction Rhabdomyolysis Increased Risk of Rhabdomyolysis This compound->Rhabdomyolysis Pharmacokinetic Interaction Ca_Blockers Other Calcium Channel Blockers Ca_Blockers->Hypotension Anticholinergics Anticholinergic Drugs Anticholinergics->Additive_SE CYP_Inhibitors CYP450 Inhibitors CYP_Inhibitors->Rhabdomyolysis Liver_Disease Liver Disease Liver_Disease->Rhabdomyolysis

Caption: Potential drug interaction pathways for this compound.

References

Technical Support Center: Optimizing Fenoverine for In Vitro Smooth Muscle Relaxation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Fenoverine in in vitro smooth muscle relaxation assays. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in smooth muscle relaxation?

A1: this compound is a non-anticholinergic spasmolytic agent that induces smooth muscle relaxation primarily by modulating calcium ion flow.[1][2][3] It inhibits both the influx of extracellular calcium and the release of calcium from intracellular stores, such as the sarcoplasmic reticulum.[1][3][4][5] This reduction in cytosolic free calcium concentration leads to the relaxation of smooth muscle cells.[4][6] this compound has been shown to block both fast and slow L-type calcium channels in a concentration-dependent manner.[6][7]

Q2: What is a typical effective concentration range for this compound in in vitro assays?

A2: The effective concentration of this compound can vary depending on the specific smooth muscle tissue and the contractile agent used. However, published studies report ID50 (the concentration causing 50% inhibition of the contractile response) values typically in the micromolar (µM) range. For instance, in studies on rat myometrium and colon, the ID50 ranged from 0.8 µM to 3.1 µM for contractions induced by electrical stimulation or acetylcholine.[1][3] For depolarization-induced contractions with a hyperpotassic solution in the isolated colon, a higher ID50 of 50 µM was observed.[1][3]

Q3: How should I prepare a stock solution of this compound for my experiments?

A3: this compound is sparingly soluble in water but has good solubility in organic solvents like dimethyl sulfoxide (DMSO).[1][7] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution in DMSO is commonly used.[8] This stock can then be serially diluted in the physiological salt solution (e.g., Krebs-Henseleit buffer) to achieve the desired final concentrations in the organ bath. Ensure the final concentration of DMSO in the organ bath is low (typically less than 0.1%) to avoid solvent effects on the smooth muscle tissue.

Q4: Can this compound be used to study relaxation in different types of smooth muscle?

A4: Yes, this compound has been shown to be effective in relaxing various types of smooth muscle tissue. Experimental research has documented its activity on intestinal smooth muscle, as well as tissues from the genitourinary tract, such as the myometrium.[4][5] Its primary mechanism of calcium modulation is a fundamental process in the contraction of most smooth muscle types.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable relaxation response to this compound. 1. This compound concentration is too low: The applied concentration may be below the effective range for the specific tissue or contractile agent. 2. Tissue desensitization: Prolonged exposure to contractile agents can lead to receptor desensitization. 3. Incorrect preparation of this compound solution: The drug may not be properly dissolved or may have degraded. 4. Tissue viability is compromised: The smooth muscle tissue may have been damaged during dissection or is no longer viable.1. Perform a cumulative concentration-response curve: Start with a low concentration (e.g., 100 nM) and incrementally increase the concentration to determine the effective range. 2. Ensure a stable and sustained contraction: Allow the contractile response to the agonist to stabilize before adding this compound. Avoid excessively long incubation times with the contractile agent. 3. Prepare fresh this compound solutions: Prepare stock solutions fresh on the day of the experiment. Ensure complete dissolution in DMSO before diluting in the physiological buffer. 4. Check tissue viability: At the end of the experiment, wash out all drugs and add a high concentration of a contractile agent (e.g., KCl) to confirm the tissue is still responsive.
High variability in relaxation responses between tissues. 1. Inconsistent tissue preparation: Differences in the size and orientation of the smooth muscle strips can lead to variability. 2. Inconsistent resting tension: Applying different levels of initial stretch to the tissues will affect their contractile response. 3. Biological variability: There is inherent biological variation between animals.1. Standardize tissue dissection: Prepare tissue strips of uniform size and mount them consistently in the organ bath. 2. Apply a consistent resting tension: Use a standardized procedure to apply and maintain the optimal resting tension for the specific tissue type. This often requires an equilibration period where the tension is readjusted. 3. Increase sample size (n-number): Use a sufficient number of animals and tissue preparations to account for biological variability and obtain statistically significant results.
Precipitation of this compound in the organ bath. 1. Poor solubility in aqueous solution: this compound has low water solubility, and high concentrations can precipitate out in the physiological salt solution. 2. Interaction with components of the buffer: Although unlikely with standard buffers, interactions could potentially occur.1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still low enough to not affect the tissue. 2. Visually inspect the solution: When adding this compound to the organ bath, ensure it is added to a region with good mixing to facilitate rapid dissolution. Observe for any signs of precipitation. 3. Prepare intermediate dilutions: Instead of adding a very small volume of a highly concentrated stock, prepare an intermediate dilution of this compound in the physiological buffer immediately before adding it to the organ bath.
Unexpected contractile response to this compound. 1. Biphasic effect: Some drugs can have biphasic effects, causing contraction at low concentrations and relaxation at higher concentrations. While not commonly reported for this compound, it is a possibility. 2. Vehicle (DMSO) effect: At higher concentrations, DMSO can have its own effects on smooth muscle.1. Perform a full concentration-response curve: This will help to identify any biphasic effects. 2. Run a vehicle control: Test the effect of the highest concentration of DMSO used in the experiment on the smooth muscle tissue to rule out any solvent-induced effects.

Data Presentation

Table 1: Reported ID50/IC50 Values for this compound in In Vitro Smooth Muscle Relaxation Assays

TissueContractile StimulusID50 / IC50 (µM)Reference
Rat MyometriumElectrical Stimulation0.8[1][3]
Rat ColonElectrical Stimulation3.1[1][3]
Rat ColonAcetylcholine~1.0[1][3]
Rat ColonK+ Depolarization50[1][3]
Rat Portal Vein (fast Ca2+ channels)-7.5[9]
Rat Portal Vein (slow Ca2+ channels)-1.9[9]
Rat Myometrium (slow Ca2+ channels)-2.3[9]

Experimental Protocols

Detailed Protocol for In Vitro Smooth Muscle Relaxation Assay Using an Isolated Organ Bath

This protocol provides a step-by-step guide for assessing the relaxant effect of this compound on pre-contracted isolated smooth muscle strips.

1. Materials and Reagents:

  • Isolated smooth muscle tissue (e.g., rat ileum, colon, aorta)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C and continuously gassed with 95% O2 / 5% CO2.

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Contractile agent (e.g., Acetylcholine, Phenylephrine, KCl)

  • Isolated organ bath system with force-displacement transducers

  • Data acquisition system

2. Tissue Preparation:

  • Humanely euthanize the animal according to approved institutional guidelines.

  • Carefully dissect the desired smooth muscle tissue and place it immediately in cold, oxygenated PSS.

  • Clean the tissue of any adherent connective and fatty tissues.

  • Prepare smooth muscle strips of appropriate dimensions (e.g., 1-2 cm in length for intestinal segments, or rings for vascular tissues).

  • Tie silk sutures to both ends of the tissue strip.

3. Experimental Setup:

  • Mount the tissue strip in the organ bath chamber containing pre-warmed and oxygenated PSS.

  • Attach one end of the suture to a fixed hook in the chamber and the other end to a force-displacement transducer.

  • Apply an optimal resting tension to the tissue (this needs to be determined empirically for each tissue type, e.g., 1 gram for rat ileum).

  • Allow the tissue to equilibrate for at least 60 minutes, with washes of fresh PSS every 15-20 minutes. Adjust the resting tension as needed during equilibration.

4. Contraction and Relaxation Protocol:

  • Induce a sustained contraction by adding a submaximal concentration of a contractile agent (e.g., acetylcholine for intestinal smooth muscle, phenylephrine or KCl for vascular smooth muscle).

  • Allow the contraction to reach a stable plateau.

  • Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner. Start with a low concentration and increase it stepwise after the response to the previous concentration has stabilized.

  • Record the relaxant response as a percentage decrease from the pre-contracted tone.

  • At the end of the experiment, wash the tissue thoroughly to remove all drugs.

5. Data Analysis:

  • Calculate the percentage of relaxation for each concentration of this compound relative to the maximal contraction induced by the agonist.

  • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

  • From the concentration-response curve, determine the EC50 (or IC50) value, which is the concentration of this compound that produces 50% of the maximal relaxation.

Mandatory Visualizations

Fenoverine_Signaling_Pathway cluster_membrane extracellular Extracellular Space membrane Cell Membrane intracellular Intracellular Space This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits SR Sarcoplasmic Reticulum (SR) This compound->SR Inhibits Ca_influx Ca2+ Influx Ca_release Ca2+ Release Cytosolic_Ca [Ca2+]i (Cytosolic Ca2+) Ca_influx->Cytosolic_Ca Ca_release->Cytosolic_Ca Calmodulin Calmodulin Cytosolic_Ca->Calmodulin Relaxation Smooth Muscle Relaxation Cytosolic_Ca->Relaxation Decreased [Ca2+]i leads to MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain (MLC) MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated MLC Myosin_LC->Myosin_LC_P Phosphorylation Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Experimental_Workflow start Start dissection Tissue Dissection & Preparation start->dissection mounting Mount Tissue in Organ Bath dissection->mounting equilibration Equilibration (60 min, 37°C, 95% O2) mounting->equilibration contraction Induce Contraction with Agonist equilibration->contraction stabilization Allow Contraction to Stabilize contraction->stabilization fenoverine_addition Cumulative Addition of this compound stabilization->fenoverine_addition data_acquisition Record Relaxation Response fenoverine_addition->data_acquisition data_analysis Data Analysis (Concentration-Response Curve) data_acquisition->data_analysis end End data_analysis->end Troubleshooting_Logic start Experiment Start no_relaxation No Relaxation Observed? start->no_relaxation check_concentration Increase this compound Concentration no_relaxation->check_concentration Yes continue_analysis Continue with Data Analysis no_relaxation->continue_analysis No check_viability Check Tissue Viability with KCl check_concentration->check_viability viable Tissue Viable? check_viability->viable prepare_fresh Prepare Fresh This compound Solution viable->prepare_fresh Yes re_evaluate Re-evaluate Protocol (e.g., agonist choice) viable->re_evaluate No end Troubleshooting End prepare_fresh->end re_evaluate->end continue_analysis->end

References

Troubleshooting Fenoverine's off-target effects in cellular assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address off-target effects of Fenoverine in cellular assays.

Frequently Asked questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound is primarily known as an antispasmodic drug that functions by inhibiting L-type calcium channels in smooth muscle cells. This action reduces the intracellular influx of calcium, leading to muscle relaxation.[1][2] This mechanism is central to its therapeutic effects in gastrointestinal disorders.

Q2: What are the known or potential off-target effects of this compound that I should be aware of in my cellular assays?

Beyond its intended effect on L-type calcium channels, this compound has several potential off-target activities that can influence experimental outcomes:

  • Rhabdomyolysis: A significant and clinically documented side effect is the induction of rhabdomyolysis, or skeletal muscle breakdown.[3][4] This can manifest as cytotoxicity in in vitro muscle cell models.

  • Sigma-1 Receptor Modulation: Studies suggest that this compound can act as a positive allosteric modulator of the Sigma-1 receptor (S1R), which could influence a variety of cellular processes, including calcium signaling and cell survival.[5][6]

  • Serotonin Receptor Interaction: The primary metabolite of this compound, norfenfluramine, has shown affinity for serotonin receptors, particularly 5-HT2B and 5-HT2C subtypes.[7] This could lead to unexpected signaling events in cells expressing these receptors.

Q3: I am observing a higher-than-expected level of cell death in my assay. How can I determine if this is an on-target or off-target effect of this compound?

High cytotoxicity can be a significant confounding factor. To dissect the nature of the observed cell death, a systematic approach is recommended:

  • Dose-Response Analysis: Perform a comprehensive dose-response curve for cytotoxicity. Compare the cytotoxic concentration (IC50) with the effective concentration for its on-target activity (e.g., inhibition of calcium influx). A large discrepancy between these values may suggest an off-target cytotoxic effect.

  • Cell-Type Specificity: Test this compound's cytotoxicity in different cell lines. If the toxicity is more pronounced in skeletal muscle cell lines (e.g., C2C12), it may be related to its known rhabdomyolytic effects.

  • Use of Controls: Employ a structurally unrelated L-type calcium channel blocker. If this control compound does not induce similar levels of cell death, it strengthens the possibility of a this compound-specific off-target effect.

  • Biochemical Assays: Measure the release of muscle-specific enzymes like creatine kinase (CK) into the cell culture medium, which is a hallmark of rhabdomyolysis.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Results in Calcium Imaging Assays

Problem: You are using calcium imaging to study a cellular process and observe unexpected fluctuations in intracellular calcium levels after applying this compound, or the results are inconsistent.

Troubleshooting Workflow:

A Unexpected Calcium Signal with this compound B Is the effect a decrease in stimulated calcium influx? A->B C Likely on-target effect (L-type calcium channel blockade) B->C Yes D Is the effect an increase in basal calcium or spontaneous oscillations? B->D No E Potential off-target effect D->E Yes F Validate with unrelated L-type calcium channel blocker E->F G Investigate Sigma-1 receptor involvement E->G H Check for general cytotoxicity E->H

Caption: Troubleshooting unexpected calcium imaging results.

Detailed Steps:

  • Differentiate On-Target vs. Off-Target Effects:

    • On-Target: this compound is expected to block L-type calcium channels, so a decrease in calcium influx upon stimulation (e.g., with a depolarizing agent like potassium chloride) is the expected on-target effect.

    • Off-Target: An increase in basal calcium levels, spontaneous calcium oscillations, or other unexpected patterns may indicate off-target effects, possibly through modulation of the Sigma-1 receptor or other signaling pathways.[5][6]

  • Control Experiments:

    • Positive Control: Use a well-characterized L-type calcium channel blocker (e.g., Verapamil or Nifedipine) to confirm that your assay can detect the expected on-target effect.

    • Negative Control: Ensure that the vehicle (e.g., DMSO) does not affect calcium signaling.

  • Investigate Sigma-1 Receptor Involvement:

    • If you suspect Sigma-1 receptor modulation, co-treat the cells with a known Sigma-1 receptor antagonist (e.g., NE-100). If the antagonist reverses the unexpected calcium phenotype, it suggests the involvement of this off-target.

  • Assess Cell Health:

    • High concentrations of this compound can be cytotoxic. Perform a cell viability assay in parallel to ensure that the observed calcium changes are not a result of dying cells.

Issue 2: High Cytotoxicity, Especially in Muscle Cell Lines

Problem: You observe significant cell death in your cultures, particularly if you are using myotubes or other muscle-derived cells, suggesting a rhabdomyolysis-like effect in vitro.

Troubleshooting Workflow:

A High Cytotoxicity Observed B Is the cell type of muscle origin? A->B C Suspect in vitro rhabdomyolysis B->C Yes G Determine if cytotoxicity is a general off-target effect B->G No D Measure cytotoxicity (MTT, LDH assays) C->D E Quantify muscle damage markers (Creatine Kinase) C->E F Compare with non-muscle cell lines C->F

Caption: Investigating high cytotoxicity in muscle cell lines.

Detailed Steps:

  • Quantify Cytotoxicity:

    • Perform standard cytotoxicity assays such as the MTT or LDH release assay to quantify the extent of cell death across a range of this compound concentrations.

  • Measure Muscle-Specific Damage Markers:

    • To specifically investigate in vitro myotoxicity, measure the activity of creatine kinase (CK) in the cell culture supernatant. An increase in extracellular CK activity is a key indicator of muscle cell damage.

  • Cell Line Comparison:

    • Compare the cytotoxic effects of this compound on a muscle cell line (e.g., C2C12 myotubes) with a non-muscle cell line (e.g., HEK293 or HeLa). Significantly higher toxicity in the muscle cells points towards a specific myotoxic effect.

  • Mitochondrial Toxicity Assessment:

    • Since drug-induced rhabdomyolysis can be linked to mitochondrial dysfunction, consider performing assays to assess mitochondrial health, such as a Seahorse assay to measure cellular respiration.[3]

Issue 3: Unexpected Phenotypes Related to Serotonergic Signaling

Problem: In your cellular assay, you observe a phenotype that is consistent with the activation or modulation of serotonin receptors (e.g., changes in second messenger levels like cAMP or IP3, or alterations in neuronal firing patterns).

Troubleshooting Workflow:

A Unexpected Serotonergic-like Phenotype B Does the cell line express 5-HT2B or 5-HT2C receptors? A->B C Potential off-target effect of this compound metabolite B->C Yes F Phenotype is likely unrelated to serotonergic off-target effects B->F No D Use selective 5-HT2B/2C antagonists C->D E Perform serotonin receptor binding or functional assays C->E cluster_on_target On-Target Pathway Fenoverine_on This compound L_type_Ca_Channel L-type Ca2+ Channel Fenoverine_on->L_type_Ca_Channel inhibits Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_influx->Smooth_Muscle_Contraction decreased cluster_off_target Potential Off-Target Pathways Fenoverine_off This compound S1R Sigma-1 Receptor Fenoverine_off->S1R modulates Serotonin_Receptor 5-HT2B/2C Receptor (metabolite) Fenoverine_off->Serotonin_Receptor activates Mitochondria Mitochondria Fenoverine_off->Mitochondria impairs Cellular_Signaling Altered Cellular Signaling S1R->Cellular_Signaling Second_Messengers Second Messenger Activation Serotonin_Receptor->Second_Messengers Myotoxicity Myotoxicity Mitochondria->Myotoxicity

References

Technical Support Center: Investigating Fenoverine's In Vivo Cardiovascular Profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the in vivo cardiovascular effects of fenoverine. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on the cardiovascular system?

A1: this compound's primary mechanism of action is the modulation of calcium influx in smooth muscle cells. It is known to inhibit calcium channel currents, which can lead to vasodilation and subsequent changes in blood pressure.[1][2] Its effects are more pronounced on smooth muscle, such as that in the gastrointestinal and genito-urinary tracts, but it can also impact vascular smooth muscle.

Q2: What are the expected effects of this compound on blood pressure and heart rate in in vivo models?

A2: Based on its mechanism as a calcium channel modulator, this compound is anticipated to cause a dose-dependent decrease in blood pressure due to vasodilation. The effect on heart rate could be variable; a decrease in blood pressure might trigger a reflexive increase in heart rate (reflex tachycardia). However, direct effects on cardiac calcium channels could potentially counteract this, leading to a stable or even decreased heart rate. Specific in vivo dose-response data on cardiovascular parameters is limited in publicly available literature, necessitating careful dose-range finding studies.

Q3: Are there any known cardiovascular adverse effects of this compound?

A3: Yes, there have been case reports of this compound-induced rhabdomyolysis that were associated with cardiovascular complications, specifically a transient left-bundle-branch block.[1] This suggests that at high doses or in susceptible individuals, this compound may have direct cardiotoxic effects. Researchers should be vigilant for any ECG abnormalities during their in vivo experiments.

Q4: How does this compound differ from fenofibrate in its cardiovascular effects?

A4: This is a critical point of clarification. This compound and fenofibrate are distinct molecules with different primary actions. This compound is a smooth muscle relaxant that acts by modulating calcium channels. Fenofibrate is a lipid-lowering drug (a fibrate) that primarily acts on peroxisome proliferator-activated receptor alpha (PPARα). While fenofibrate has been shown to have secondary cardiovascular benefits, such as reducing blood pressure in certain hypertensive models, its mechanism is different from the direct vasodilatory action expected from this compound. It is crucial not to extrapolate cardiovascular data from fenofibrate to this compound.

Q5: What are the appropriate animal models for studying the in vivo cardiovascular effects of this compound?

A5: Standard rodent models, such as Sprague-Dawley or Wistar rats, are suitable for initial in vivo cardiovascular assessments of this compound. These models are well-characterized for hemodynamic studies. For more detailed cardiovascular safety pharmacology, larger animal models like beagle dogs may be used, as their cardiovascular physiology is more analogous to humans.

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
No significant change in blood pressure observed. - Inappropriate Dose Range: The administered doses may be too low to elicit a cardiovascular response. - Route of Administration: The chosen route (e.g., oral) may result in poor bioavailability. - Animal Model: The specific strain or species may be less sensitive to the effects of this compound.- Conduct a dose-range finding study with a wider range of doses. - Consider a different route of administration with higher bioavailability, such as intravenous (IV) or intraperitoneal (IP). - Review literature for the most responsive animal models for calcium channel modulators.
High variability in blood pressure and heart rate readings. - Animal Stress: Handling, restraint, or the experimental environment can cause stress, leading to fluctuating cardiovascular parameters. - Anesthesia: The type and depth of anesthesia can significantly impact hemodynamics. - Improper Cannulation: Issues with arterial or venous catheter placement can lead to inaccurate readings.- Allow for a sufficient acclimatization period for the animals before the experiment. - If possible, use telemetry for conscious, freely moving animals to minimize stress. - If using anesthesia, ensure a stable and appropriate level throughout the experiment. - Verify the patency and proper placement of all catheters.
Unexpected cardiac arrhythmias or ECG abnormalities observed. - Cardiotoxicity: As suggested by case reports, this compound may have direct cardiotoxic effects at certain concentrations. - Electrolyte Imbalance: The experimental procedure or the drug itself may be causing electrolyte disturbances.- Immediately record and analyze any ECG abnormalities. - Consider reducing the dose or infusion rate. - In terminal experiments, collect blood samples to analyze electrolyte levels. - Correlate any cardiac events with the pharmacokinetic profile of this compound.
Precipitation of the this compound solution during administration. - Poor Solubility: this compound may have limited solubility in certain vehicles.- Test the solubility of this compound in various biocompatible vehicles (e.g., saline, PEG400, DMSO). - Prepare fresh solutions for each experiment and use sonication if necessary to aid dissolution. - Filter the solution before administration to remove any undissolved particles.

Data Presentation

Due to the limited availability of specific in vivo dose-response data for this compound's cardiovascular effects in the public domain, the following tables present hypothetical data to illustrate the expected format for summarizing results. Researchers should generate their own data through carefully designed experiments.

Table 1: Hypothetical Dose-Response Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in Anesthetized Rats

Treatment GroupDose (mg/kg)NBaseline MAP (mmHg)MAP at 15 min post-dose (mmHg)% Change from Baseline
Vehicle (Saline)-6105 ± 5103 ± 6-1.9%
This compound16107 ± 495 ± 5-11.2%
This compound36106 ± 582 ± 6**-22.6%
This compound106108 ± 665 ± 7***-39.8%
Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle group.

Table 2: Hypothetical Dose-Response Effect of Intravenous this compound on Heart Rate (HR) in Anesthetized Rats

Treatment GroupDose (mg/kg)NBaseline HR (bpm)HR at 15 min post-dose (bpm)% Change from Baseline
Vehicle (Saline)-6350 ± 15348 ± 16-0.6%
This compound16355 ± 12365 ± 14+2.8%
This compound36352 ± 14375 ± 15+6.5%
This compound106358 ± 13390 ± 16**+8.9%
Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle group.

Experimental Protocols

Detailed Methodology for In Vivo Assessment of Cardiovascular Parameters in Anesthetized Rats

This protocol describes an acute experiment to evaluate the dose-dependent effects of this compound on cardiovascular parameters in anesthetized rats using direct arterial cannulation.

1. Animal Preparation:

  • Adult male Sprague-Dawley rats (250-300g) are used.

  • Animals are anesthetized with an appropriate anesthetic agent (e.g., urethane, 1.2 g/kg, IP). Anesthesia depth is monitored regularly by checking the pedal withdrawal reflex.

  • The trachea is cannulated to ensure a patent airway.

  • The right carotid artery is isolated and cannulated with a polyethylene catheter filled with heparinized saline (10 IU/mL). This catheter is connected to a pressure transducer for continuous measurement of arterial blood pressure and heart rate.

  • The left jugular vein is cannulated for intravenous administration of this compound or vehicle.

2. Experimental Procedure:

  • After a stabilization period of at least 30 minutes post-surgery, baseline cardiovascular parameters (systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate) are recorded for 15 minutes.

  • A vehicle control (e.g., saline with the same solvent concentration as the this compound solution) is administered intravenously, and cardiovascular parameters are monitored for 30 minutes.

  • This compound is then administered intravenously in increasing doses (e.g., 1, 3, 10 mg/kg).

  • Cardiovascular parameters are continuously recorded, and the peak response after each dose is determined. A sufficient time interval (e.g., 30 minutes) is allowed between doses for the parameters to return to a stable state.

3. Data Analysis:

  • Data is recorded and analyzed using a data acquisition system (e.g., PowerLab with LabChart software).

  • Changes in MAP and HR from baseline are calculated for each dose.

  • Dose-response curves are generated, and statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine significant differences between treatment groups and the vehicle control.

Visualizations

Fenoverine_Mechanism This compound This compound L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle Cell) This compound->L_type_Ca_Channel Inhibits Relaxation Vasodilation This compound->Relaxation Promotes Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Reduces Contraction Vasoconstriction Ca_Influx->Contraction Decreases Blood_Pressure Blood Pressure Contraction->Blood_Pressure Maintains/Increases Relaxation->Blood_Pressure Decreases

This compound's proposed mechanism of action on vascular smooth muscle.

Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthesia Tracheal_Cannulation Tracheal Cannulation Anesthesia->Tracheal_Cannulation Arterial_Cannulation Carotid Artery Cannulation Tracheal_Cannulation->Arterial_Cannulation Venous_Cannulation Jugular Vein Cannulation Arterial_Cannulation->Venous_Cannulation Stabilization Stabilization Venous_Cannulation->Stabilization Baseline_Recording Baseline Recording (15 min) Stabilization->Baseline_Recording Vehicle_Admin Vehicle Administration Baseline_Recording->Vehicle_Admin Fenoverine_Admin This compound Administration (Dose Escalation) Vehicle_Admin->Fenoverine_Admin Data_Recording Continuous Data Recording Fenoverine_Admin->Data_Recording Calculate_Changes Calculate % Change from Baseline Data_Recording->Calculate_Changes Generate_Curves Generate Dose-Response Curves Calculate_Changes->Generate_Curves Stats_Analysis Statistical Analysis Generate_Curves->Stats_Analysis

Workflow for in vivo cardiovascular assessment of this compound in rats.

Troubleshooting_Logic Start Unexpected Result (e.g., No BP Change) Check_Dose Is the dose appropriate? Start->Check_Dose Check_Route Is the route of administration optimal? Check_Dose->Check_Route Yes Increase_Dose Perform dose-range finding study Check_Dose->Increase_Dose No Check_Animal Is the animal model and its condition stable? Check_Route->Check_Animal Yes Change_Route Consider IV or IP administration Check_Route->Change_Route No Check_Setup Is the experimental setup functioning correctly? Check_Animal->Check_Setup Yes Review_Animal_Model Review literature for appropriate model/ Check for stress/anesthesia depth Check_Animal->Review_Animal_Model No Calibrate_Equipment Calibrate transducers/ Check catheter patency Check_Setup->Calibrate_Equipment No End Problem Resolved Check_Setup->End Yes Increase_Dose->End Change_Route->End Review_Animal_Model->End Calibrate_Equipment->End

A logical approach to troubleshooting unexpected experimental outcomes.

References

Managing variability in experimental results with Fenoverine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenoverine. Our aim is to help you manage variability in your experimental results and ensure the reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an antispasmodic drug that functions as a calcium channel blocker.[1] Its principal mechanism involves the modulation of calcium ion flow across the cell membrane in smooth muscle tissue. It achieves this by inhibiting both the influx of extracellular calcium and the release of calcium from intracellular stores.[2][3] This dual action leads to the relaxation of smooth muscle.

Q2: In which experimental systems is this compound typically studied?

This compound's effects on smooth muscle are commonly investigated using in vitro models such as isolated organ baths with tissues like the colon, myometrium, and various blood vessels.[2][3] Electrophysiological studies, particularly patch-clamp techniques on isolated smooth muscle cells, are also employed to examine its impact on calcium channel currents directly.

Q3: What are the known IC50/ID50 values for this compound?

The inhibitory concentrations of this compound can vary depending on the tissue and the specific experimental conditions. It is important to perform dose-response curves under your specific experimental conditions to determine the precise IC50.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides potential solutions.

Issue 1: High Variability in IC50/ID50 Values

Potential Causes:

  • Experimental Protocol Inconsistencies: Minor variations in tissue preparation, buffer composition, temperature, or equilibration times can significantly impact results.[4]

  • Voltage-Dependent Effects: The blocking potency of some calcium channel blockers can be dependent on the stimulation protocol and the conformational state of the channel.[5][6]

  • Tissue Viability: The health of the isolated tissue is critical. Poorly viable tissue will not respond consistently to stimuli.

  • Drug Solution Instability: Improperly prepared or stored this compound stock solutions can lead to inconsistent concentrations.

Troubleshooting Steps:

  • Standardize Protocols: Ensure all experimental parameters are consistent across all experiments. This includes dissection techniques, mounting tension in organ baths, and incubation times.

  • Control for Voltage: If using electrophysiological setups, use standardized voltage protocols to minimize variability arising from the voltage-dependent nature of this compound's action.[5][6]

  • Assess Tissue Viability: Before applying this compound, test the viability of the smooth muscle preparation with a high-potassium solution (e.g., 80 mM KCl) to ensure it can mount a robust contraction.[4]

  • Proper Solution Handling: Prepare fresh this compound solutions for each experiment from a properly stored stock. Refer to the "Experimental Protocols" section for detailed instructions on solution preparation.

Issue 2: No Observable or Weak this compound-Induced Relaxation

Potential Causes:

  • Sub-threshold Concentration: The concentration of this compound may be too low to elicit a response.

  • Tissue Desensitization: Prolonged exposure to contractile agents before the application of this compound can lead to desensitization of the tissue.

  • Incorrect Buffer Composition: The pH and ionic composition of the physiological salt solution (PSS) are crucial for both tissue viability and drug activity.

  • Presence of Antagonists: Contaminants in the buffer or other applied substances may be interfering with this compound's action.

Troubleshooting Steps:

  • Perform a Full Dose-Response Curve: Test a wide range of this compound concentrations to ensure you are in the effective range for your specific tissue.

  • Optimize Pre-contraction: Ensure a stable and submaximal contraction is achieved with your chosen agonist before adding this compound. Avoid prolonged exposure to high concentrations of the agonist.

  • Verify Buffer Composition and pH: Double-check the recipe and pH of your PSS. Ensure it is adequately buffered and oxygenated (typically with 95% O2 / 5% CO2 for bicarbonate-based buffers).[7][8]

  • Use High-Purity Reagents: Ensure all chemicals used in the experimental setup are of high purity to avoid unintended interactions.

Issue 3: Inconsistent Spontaneous Contractions in Control Tissues

Potential Causes:

  • Inadequate Equilibration: The tissue may not have been allowed sufficient time to stabilize in the organ bath before starting the experiment.

  • Temperature Fluctuations: Inconsistent temperature control of the organ bath can affect the rate and force of spontaneous contractions.

  • Mechanical Instability: Improper mounting of the tissue or movement of the force transducer can introduce artifacts in the recordings.

Troubleshooting Steps:

  • Extend Equilibration Period: Allow the tissue to equilibrate in the organ bath for at least 60-90 minutes, with regular washing, until a stable baseline of spontaneous activity is achieved.[4]

  • Ensure Stable Temperature: Verify that the water bath circulator is functioning correctly and maintaining a constant temperature (typically 37°C).

  • Secure Tissue Mounting: Check that the sutures or hooks holding the tissue are secure and that the force transducer is firmly in place.

Quantitative Data Summary

ParameterValueTissueExperimental ConditionReference
ID508.1 x 10⁻⁷ M to 3.1 x 10⁻⁶ MRat Myometrium and ColonInhibition of isometric contractions induced by electrical stimulation, hyperpotassic solution, or acetylcholine in calcium-free/EGTA medium.[2]
ID505 x 10⁻⁵ MIsolated Rat ColonInhibition of isometric contractions following K+ depolarization.[2]

Experimental Protocols

Isolated Organ Bath Assay for Smooth Muscle Contraction

This protocol is adapted from standard procedures for measuring isometric contraction of smooth muscle tissues.[3][9][10]

Materials:

  • Isolated smooth muscle tissue (e.g., rat aorta, guinea pig ileum)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C and bubbled with 95% O2 / 5% CO2.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Contractile agonist (e.g., Phenylephrine, KCl)

  • Isolated organ bath system with force transducers and data acquisition software.

  • Surgical sutures

Procedure:

  • System Preparation: Preheat the organ bath system to 37°C and ensure the PSS is continuously gassed. Calibrate the force transducers according to the manufacturer's instructions.[9]

  • Tissue Dissection and Mounting: Carefully dissect the desired smooth muscle tissue and place it in ice-cold PSS. Securely tie sutures to both ends of the tissue strip. Mount the tissue in the organ bath, attaching one end to a fixed hook and the other to the force transducer.

  • Equilibration: Allow the tissue to equilibrate in the PSS for at least 60 minutes under a slight resting tension (e.g., 1-2 grams). Replace the PSS every 15-20 minutes during this period.

  • Viability Check: Induce a maximal contraction with a high concentration of KCl (e.g., 80 mM) to confirm tissue viability. Wash the tissue thoroughly until the tension returns to baseline.

  • Pre-contraction: Add a submaximal concentration of a contractile agonist (e.g., Phenylephrine at its EC80) to induce a stable, sustained contraction.

  • This compound Application: Once the contraction is stable, add cumulative concentrations of this compound to the bath, allowing the tissue to reach a steady-state response at each concentration.

  • Data Analysis: Measure the amplitude of relaxation at each this compound concentration and calculate the percentage inhibition of the pre-contraction. Plot the concentration-response curve and determine the IC50 value.

Patch-Clamp Electrophysiology for Calcium Channel Currents

This protocol provides a general framework for recording calcium channel currents in isolated smooth muscle cells.[11][12]

Materials:

  • Isolated smooth muscle cells

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass pipettes

  • Extracellular (bath) solution containing Ca²⁺ as the charge carrier

  • Intracellular (pipette) solution with a Cs⁺ or K⁺ base to block K⁺ currents

  • This compound solution

Procedure:

  • Cell Preparation: Isolate single smooth muscle cells from the tissue of interest using enzymatic digestion.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a single, healthy cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Current Recording: Clamp the cell membrane at a holding potential where calcium channels are in a closed state (e.g., -80 mV). Apply depolarizing voltage steps to elicit inward calcium currents.

  • This compound Application: After obtaining stable baseline recordings, perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Data Analysis: Measure the peak amplitude of the calcium current before and after this compound application. Calculate the percentage of current inhibition and plot against the this compound concentration to determine the IC50.

This compound Stock Solution Preparation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in high-quality DMSO.[2][13]

  • Ensure complete dissolution, using sonication if necessary.[13]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Visualizations

Fenoverine_Signaling_Pathway extracellular Extracellular Space membrane intracellular Intracellular Space This compound This compound Ca_channel Voltage-Gated Ca²⁺ Channel This compound->Ca_channel Inhibits SR Sarcoplasmic Reticulum (SR) This compound->SR Inhibits Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_release Ca²⁺ Release SR->Ca_release Ca_concentration [Ca²⁺]i ↑ Ca_influx->Ca_concentration Ca_release->Ca_concentration Contraction Smooth Muscle Contraction Ca_concentration->Contraction

Caption: this compound's inhibitory action on calcium influx and release.

Experimental_Workflow start Start dissection Tissue Dissection & Mounting start->dissection equilibration Equilibration (60-90 min) dissection->equilibration viability Viability Test (High K⁺) equilibration->viability precontraction Induce Submaximal Contraction (Agonist) viability->precontraction This compound Cumulative Addition of this compound precontraction->this compound data Record Relaxation Response This compound->data analysis Data Analysis (IC50 Calculation) data->analysis end End analysis->end

Caption: Workflow for an isolated organ bath experiment.

Troubleshooting_Logic issue High Variability in Results? protocol Standardize Protocol issue->protocol Yes no_effect No/Weak Effect? issue->no_effect No viability Check Tissue Viability protocol->viability solution Verify Drug Solution viability->solution continue_exp Continue Experiment solution->continue_exp dose_response Perform Dose-Response no_effect->dose_response Yes no_effect->continue_exp No buffer Check Buffer/pH dose_response->buffer precontraction Optimize Pre-contraction buffer->precontraction precontraction->continue_exp

Caption: A logical approach to troubleshooting common issues.

References

Fenoverine Technical Support Center for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing fenoverine in experimental settings. The following information is intended to prevent common pitfalls and ensure the accurate interpretation of results by highlighting key contraindications and potential toxicities in specific disease models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an antispasmodic drug that functions as a calcium channel blocker.[1] Its primary mechanism involves modulating the influx of extracellular calcium into smooth muscle cells and its release from intracellular stores.[2] This action leads to the relaxation of smooth muscles, particularly in the gastrointestinal tract.[1]

Q2: What are the established contraindications for this compound in clinical use that researchers should be aware of for their preclinical models?

A2: Key contraindications observed in humans that should be carefully considered in the design of animal studies include:

  • Hepatic Impairment: Severe liver disease or cirrhosis is a major risk factor for adverse effects.[3]

  • Renal Insufficiency: Pre-existing kidney disease is a significant contraindication.

  • Muscular Disorders: A history of myopathy or unexplained muscle pain.

  • Cardiovascular Conditions: Caution is advised in models with cardiovascular issues.

  • History of Hyperthermia: Malignant hyperthermia is a noted contraindication.

  • Concomitant Drug Administration: Co-administration with fibrates or other drugs known to cause muscle damage should be avoided.[4]

Q3: What is the most critical adverse effect to monitor for in animal models treated with this compound?

A3: The most severe, though rare, adverse effect is rhabdomyolysis , the breakdown of skeletal muscle tissue.[5][6] This condition can lead to secondary complications such as acute kidney injury (AKI).[3] Models with liver dysfunction are at a significantly higher risk.[7][8]

Q4: Are there specific disease models where the use of this compound is strongly discouraged?

A4: Yes. Based on clinical data, the use of this compound is strongly discouraged in the following preclinical models:

  • Models of Liver Cirrhosis or Severe Hepatic Injury: (e.g., CCl4, thioacetamide, or bile duct ligation-induced models). These models have a markedly increased risk of developing rhabdomyolysis due to potential drug accumulation.[3][4]

  • Models of Pre-existing Renal Impairment: (e.g., 5/6 nephrectomy or drug-induced nephropathy models). The potential for rhabdomyolysis-induced AKI makes this compound a high-risk compound in these animals.

  • Models of Muscular Dystrophy or other Myopathies: These animals have a compromised muscular system that may be more susceptible to this compound's potential myotoxic effects.

Q5: What are the early signs of toxicity to monitor in rodents receiving this compound?

A5: Researchers should closely monitor for the following signs:

  • General Health: Lethargy, weakness, changes in posture, or reduced mobility.

  • Urine: Changes in color (darkening, reddish-brown) may indicate myoglobinuria, a hallmark of rhabdomyolysis.

  • Blood Parameters: Regular monitoring of serum creatine kinase (CK) is the most sensitive measure of muscle damage.[9] Also, monitor renal function markers (BUN, creatinine) and electrolytes (potassium).

Q6: Can I use this compound in combination with other drugs in my experimental model?

A6: Extreme caution is advised. Co-administration with drugs that are also metabolized by the cytochrome P450 system could alter the plasma concentration of this compound, potentially increasing toxicity.[10][11][12] Avoid concurrent use with other compounds known to have myotoxic potential (e.g., certain statins or fibrates), as this may synergistically increase the risk of rhabdomyolysis.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected mortality in animals with induced liver disease. This compound-induced rhabdomyolysis.Immediately cease this compound administration. Review experimental design and consider if a hepatic disease model is appropriate. Collect blood and tissue samples for CK, myoglobin, and kidney function analysis.
Elevated serum creatinine and BUN levels. Rhabdomyolysis-induced acute kidney injury.Stop this compound treatment. Increase fluid administration if appropriate for the model. Analyze urine for myoglobin.
Animal appears weak, lethargic, or has difficulty moving. Myalgia or muscle weakness, potential early signs of rhabdomyolysis.Measure serum CK levels immediately. Consider reducing the dose or discontinuing the study for that animal.
Variability in drug effect or toxicity between animals. Differences in liver function or metabolism (e.g., inconsistent induction of liver injury).Ensure the disease model is consistently induced. Stratify animals based on baseline liver function tests before starting this compound treatment.

Quantitative Data on this compound-Induced Rhabdomyolysis

The following data is from a retrospective clinical study conducted in South Korea, highlighting the increased risk in patients with liver cirrhosis (LC). This data underscores the importance of avoiding this compound in experimental models of liver disease.

Table 1: Incidence of this compound-Associated Rhabdomyolysis [7][8][13]

Patient Group Number of Patients Prescribed this compound Number of Rhabdomyolysis Cases Incidence Rate (%)
With Liver Cirrhosis938192.03%
Without Liver Cirrhosis731930.04%
Overall 8257 22 0.27%

Experimental Protocols

Protocol: Assessment of this compound Toxicity in a Rat Model of Liver Fibrosis

This protocol provides a framework for evaluating the safety of this compound in a compromised disease model.

1. Induction of Liver Fibrosis (Carbon Tetrachloride Model)

  • Animals: Male Wistar rats (200-250g).

  • Procedure: Administer a 50% solution of carbon tetrachloride (CCl4) in olive oil via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight, twice a week for 8 weeks to induce stable liver fibrosis.[14][15][16][17] A control group receives only the olive oil vehicle.

  • Confirmation: Confirm fibrosis development by measuring liver enzymes (ALT, AST) from blood samples and through histological analysis of liver tissue in a subset of animals before commencing this compound treatment.

2. This compound Administration

  • Groups:

    • Group 1: Control (Olive oil vehicle only)

    • Group 2: Liver Fibrosis + Vehicle for this compound

    • Group 3: Liver Fibrosis + this compound (e.g., 50 mg/kg)

    • Group 4: Liver Fibrosis + this compound (e.g., 100 mg/kg)

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 14 days).

3. Monitoring and Sample Collection

  • Daily: Monitor body weight, food/water intake, and clinical signs of distress (lethargy, weakness, hunched posture).

  • Weekly (or more frequently if signs of toxicity appear): Collect blood samples via tail vein for analysis.

  • Endpoint: At the end of the treatment period, collect terminal blood samples via cardiac puncture and harvest liver, kidney, and skeletal muscle (e.g., gastrocnemius) tissues.

4. Key Parameters for Analysis

  • Serum Analysis:

    • Muscle Damage: Creatine Kinase (CK), Myoglobin.[9][18]

    • Kidney Function: Blood Urea Nitrogen (BUN), Creatinine.

    • Liver Function: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST).

    • Electrolytes: Potassium (risk of hyperkalemia in rhabdomyolysis).

  • Urine Analysis:

    • Color and presence of myoglobin.

  • Histopathology:

    • Skeletal Muscle: Examine for signs of necrosis, inflammation, and fiber degeneration.

    • Kidney: Assess for tubular necrosis and cast formation.

    • Liver: Evaluate the extent of fibrosis and any additional drug-induced injury.

Visualizations

Mechanism of Action and Potential Toxicity Pathway

fenoverine_mechanism cluster_cell Smooth Muscle Cell Ca_ext Extracellular Ca²⁺ Ca_channel L-Type Ca²⁺ Channel Ca_ext->Ca_channel Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Relaxation Muscle Relaxation Ca_channel->Relaxation Contraction Muscle Contraction Ca_int->Contraction This compound This compound This compound->Ca_channel Inhibits

Caption: this compound's primary mechanism of action.

fenoverine_toxicity cluster_risk Pre-existing Conditions cluster_consequences Downstream Consequences start This compound Administration rhabdo Rhabdomyolysis (Skeletal Muscle Injury) start->rhabdo Direct Effect / Oxidative Dysfunction? liver_disease Liver Disease (e.g., Cirrhosis) accumulation Increased Drug Accumulation / Reduced Metabolism liver_disease->accumulation drug_interaction Concomitant Myotoxic Drugs (e.g., Fibrates) drug_interaction->rhabdo Increased Risk accumulation->rhabdo Increased Risk myoglobin Myoglobin Release rhabdo->myoglobin hyperkalemia Hyperkalemia rhabdo->hyperkalemia aki Acute Kidney Injury (AKI) myoglobin->aki

References

Validation & Comparative

A Comparative Guide to Fenoverine and Trimebutine in Gastrointestinal Spasmodic Syndromes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fenoverine and Trimebutine, two prominent agents utilized in the management of gastrointestinal spasmodic syndromes such as Irritable Bowel Syndrome (IBS). The following sections detail their mechanisms of action, comparative clinical efficacy supported by experimental data, and the methodologies of key experiments.

Introduction

Gastrointestinal spasmodic syndromes, including Irritable Bowel Syndrome (IBS), are functional bowel disorders characterized by chronic or recurrent abdominal pain, discomfort, and altered bowel habits. The pathophysiology of these syndromes is complex and multifactorial, involving visceral hypersensitivity and dysregulation of gastrointestinal motility. Antispasmodic agents are a cornerstone of symptomatic treatment, aiming to alleviate abdominal pain by reducing smooth muscle spasms. This compound and Trimebutine are two such agents with distinct pharmacological profiles. This guide offers an objective comparison to inform research and drug development in this therapeutic area.

Mechanisms of Action

This compound: A Selective Calcium Channel Blocker

This compound is a non-anticholinergic antispasmodic that primarily exerts its effect by modulating calcium influx in gastrointestinal smooth muscle cells.[1] Its principal mechanism involves the inhibition of L-type voltage-dependent calcium channels.[2][3] By blocking these channels, this compound reduces the entry of extracellular calcium into the smooth muscle cells, which is a critical step for the initiation and maintenance of muscle contraction. This leads to muscle relaxation and alleviation of spasms.[3][4] Some studies suggest that this compound may also modulate the release of calcium from intracellular stores.[4]

Trimebutine: A Multimodal Neuromodulator

Trimebutine possesses a more complex mechanism of action, acting as a multimodal regulator of gastrointestinal motility. Its effects are mediated through several pathways:

  • Opioid Receptor Agonism: Trimebutine and its active metabolite, N-desmethyltrimebutine, act as weak agonists at peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors in the enteric nervous system.[5][6][7] This interaction is thought to be the basis for its dual effect on gut motility, where it can either stimulate or inhibit contractions depending on the physiological context.[1]

  • Ion Channel Modulation: At higher concentrations, Trimebutine can inhibit L-type calcium channels, contributing to its spasmolytic effect. At lower concentrations, it has been shown to reduce potassium currents, which can lead to membrane depolarization and enhanced muscle contraction.

  • Modulation of Gastrointestinal Peptides: Trimebutine can influence the release of various gastrointestinal peptides, such as motilin, which plays a role in regulating the migrating motor complex.[5]

Comparative Clinical Efficacy in Irritable Bowel Syndrome (IBS)

A multicenter, randomized, double-blind, non-inferiority clinical study provides the most direct comparison of this compound and Trimebutine for the treatment of IBS.[8]

Data Presentation
Parameter This compound Trimebutine Notes
Dosage 100 mg, three times a day150 mg, three times a day8-week treatment duration
Primary Endpoint: ≥30% Reduction in Abdominal Pain/Discomfort at Week 8 69.23% (54 of 78 patients)67.47% (56 of 83 patients)Treatment difference: 1.76% (90% CI, -10.30 to 13.82; p=0.81). This compound was found to be non-inferior to Trimebutine.[8]
Secondary Endpoints Comparable to TrimebutineComparable to this compoundChanges in abdominal bloating, diarrhea, constipation, and overall satisfaction were not significantly different between the two groups.[8]
Patient Preference (Crossover Trial) Significantly preferred over Trimebutine (p < 0.05)-In a separate double-blind, crossover trial, patients showed a significant preference for this compound.[9]
Pain Relief After Single Dose (Crossover Trial) Significantly greater than Trimebutine over 4 hours-The same crossover trial demonstrated superior pain relief with a single dose of this compound.[9]

Experimental Protocols

Protocol 1: Evaluation of this compound's Calcium Channel Blocking Activity via Patch-Clamp Electrophysiology

This protocol is a representative example of how the effect of this compound on L-type calcium channels in gastrointestinal smooth muscle cells can be investigated.

Objective: To characterize the inhibitory effect of this compound on L-type voltage-gated calcium channels in isolated gastrointestinal smooth muscle cells.

Methodology:

  • Cell Isolation:

    • Isolate single smooth muscle cells from the desired gastrointestinal tissue (e.g., guinea pig ileum or colon) using enzymatic digestion (e.g., collagenase and papain).

    • Maintain the isolated cells in a physiological salt solution at 4°C.

  • Electrophysiological Recording:

    • Utilize the whole-cell patch-clamp technique.

    • Use a patch pipette filled with an internal solution containing Cs+ to block K+ channels and buffered with EGTA to control intracellular Ca2+.

    • The external solution should contain Ba2+ as the charge carrier through Ca2+ channels to avoid Ca2+-dependent inactivation.

    • Hold the cell membrane potential at a level that inactivates Na+ channels (e.g., -50 mV).

    • Elicit L-type Ca2+ channel currents by depolarizing voltage steps (e.g., to 0 mV).

  • Application of this compound:

    • After obtaining a stable baseline recording of the Ca2+ channel currents, perfuse the cell with the external solution containing various concentrations of this compound.

    • Record the current at each concentration to determine the dose-dependent inhibitory effect.

  • Data Analysis:

    • Measure the peak inward current at each this compound concentration.

    • Normalize the current to the baseline control.

    • Plot the concentration-response curve and calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the L-type Ca2+ channel current).

Protocol 2: Characterization of Trimebutine's Opioid Receptor Binding via Radioligand Binding Assay

This protocol describes a standard method to determine the binding affinity of Trimebutine for different opioid receptor subtypes.[10]

Objective: To determine the binding affinity (Ki) of Trimebutine for μ, δ, and κ opioid receptors.

Methodology:

  • Membrane Preparation:

    • Prepare cell membrane homogenates from a tissue known to express opioid receptors (e.g., guinea pig brain or ileum) or from cell lines engineered to express specific human opioid receptor subtypes.[7][10]

    • Homogenize the tissue in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Competitive Binding Assay:

    • Set up the assay in a 96-well plate.

    • Each well will contain:

      • The membrane preparation.

      • A specific radioligand for the opioid receptor subtype being tested (e.g., [³H]-DAMGO for μ-receptors, [³H]-DPDPE for δ-receptors, [³H]-U69593 for κ-receptors) at a concentration near its Kd.

      • Varying concentrations of unlabeled Trimebutine.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled universal opioid antagonist like naloxone).

  • Incubation and Filtration:

    • Incubate the plates to allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).[10]

    • Rapidly separate the bound from unbound radioligand by filtering the contents of each well through glass fiber filters using a cell harvester.[10]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of Trimebutine to generate a competition curve.

    • Determine the IC50 value (the concentration of Trimebutine that displaces 50% of the radioligand).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Fenoverine_Signaling_Pathway cluster_0 cluster_1 This compound This compound L_type_Ca_Channel L-type Voltage-Gated Calcium Channel This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Relaxation Smooth Muscle Relaxation L_type_Ca_Channel->Relaxation Promotes Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Leads to Contraction Smooth Muscle Contraction Intracellular_Ca->Contraction Stimulates Trimebutine_Signaling_Pathway Trimebutine Trimebutine Opioid_Receptor μ, δ, κ Opioid Receptor (Gi/o-coupled) Trimebutine->Opioid_Receptor Agonist G_Protein Gi/o Protein Activation Opioid_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits K_Channel K⁺ Channel Activation G_Protein->K_Channel Activates Ca_Channel Ca²⁺ Channel Inhibition G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP Motility_Modulation Modulation of Gastrointestinal Motility cAMP->Motility_Modulation Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Hyperpolarization->Motility_Modulation Neurotransmitter_Release->Motility_Modulation Radioligand_Binding_Workflow start Start prepare_membranes Prepare Receptor Membrane Homogenates start->prepare_membranes setup_assay Set up 96-well Plate: - Membranes - Radioligand - Trimebutine (competitor) prepare_membranes->setup_assay incubate Incubate to Reach Binding Equilibrium setup_assay->incubate filter Rapid Filtration to Separate Bound/Unbound Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki count->analyze end End analyze->end

References

A Comparative Analysis of Fenoverine and Otilonium Bromide in the Management of Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two antispasmodic agents, Fenoverine and Otilonium bromide, frequently utilized in the management of Irritable Bowel Syndrome (IBS). The following analysis is based on peer-reviewed literature and clinical trial data, with a focus on their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and safety.

Mechanism of Action: A Tale of Two Calcium Channel Modulators

Both this compound and Otilonium bromide exert their primary therapeutic effects by modulating calcium influx in gastrointestinal smooth muscle cells, albeit through distinct and, in the case of Otilonium bromide, more complex mechanisms.

This compound is a non-anticholinergic agent that primarily acts as a calcium channel blocker.[1][2] It inhibits the influx of extracellular calcium into smooth muscle cells, thereby preventing the asynchronous spasmodic contractions that contribute to abdominal pain and discomfort in IBS.[1][2] Some evidence also suggests that this compound may modulate the release of calcium from intracellular stores.[3] Its action is relatively selective for gastrointestinal smooth muscle.[1]

Otilonium bromide , a quaternary ammonium derivative, exhibits a multifaceted mechanism of action.[4][5] Its primary mode of action is the blockade of L-type calcium channels, preventing excessive bowel contractions and abdominal cramps.[4][5] Additionally, it has been shown to block T-type calcium channels and interact with muscarinic (M3) and tachykinin (NK2) receptors on both smooth muscle cells and primary afferent neurons.[5][6][7] This complex interaction not only reduces motility but may also modulate visceral sensation, contributing to its efficacy in alleviating abdominal pain.[5] A key feature of Otilonium bromide is its poor systemic absorption, leading to a high concentration in the large bowel wall and localized action.[4][5]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and Otilonium bromide significantly influence their clinical application and safety profiles.

ParameterThis compoundOtilonium bromide
Absorption Well absorbed orally.[2][8]Poorly absorbed orally (Bioavailability: ~3%).[9][10]
Distribution Distributed throughout the body via the bloodstream.[11]Concentrates in the large bowel wall.[4][5]
Metabolism Primarily metabolized in the liver.[11]Information not extensively detailed in the provided results.
Elimination Primarily through the kidneys.[11]Almost entirely eliminated in the feces.[9]
Onset of Action Within 30 to 60 minutes.[12]Information not specified in the provided results.
Peak Plasma Concentration (Tmax) Information not specified in the provided results.~2 hours.[9]

Clinical Efficacy in Irritable Bowel Syndrome

Clinical trials have demonstrated the efficacy of both this compound and Otilonium bromide in managing the symptoms of IBS.

This compound Efficacy

A multicenter, randomized, double-blind, non-inferiority clinical study compared this compound (100 mg three times a day) with trimebutine (150 mg three times a day) for 8 weeks in patients with IBS.[13][14] The primary endpoint was the proportion of patients with a 30% reduction in abdominal pain or discomfort.[13][14]

Treatment GroupPercentage of Responders (30% reduction in abdominal pain/discomfort at week 8)
This compound69.23% (54 of 78 patients)[13][14]
Trimebutine67.47% (56 of 83 patients)[13][14]

The study concluded that this compound is non-inferior to trimebutine in treating IBS in terms of both efficacy and tolerability.[13][14]

Otilonium Bromide Efficacy

The efficacy of Otilonium bromide has been established in several large, randomized, double-blind, placebo-controlled trials. A pooled analysis of three such trials involving 883 IBS patients demonstrated the superiority of Otilonium bromide (40 mg three times daily) over placebo.[15][16]

Efficacy Endpoint (at 15 weeks)Otilonium BromidePlacebop-value
Reduction in Weekly Abdominal Pain Episodes-0.90 ± 0.88[17]-0.65 ± 0.91[17]0.03[17]
Reduction in Abdominal Bloating Score-1.2 ± 1.2[17]-0.9 ± 1.1[17]0.02[17]
Patient-Assessed Global Efficacy (responders)77.2% (at week 15)[15]Not specified<0.05[15]

The therapeutic benefits of Otilonium bromide were significant after 10 weeks and maximal after 15 weeks of treatment.[15][16] Another study showed that Otilonium bromide was able to protect against the appearance of symptom relapse.[17]

A comparative study with pinaverium bromide suggested that Otilonium bromide may be more effective in reducing the number of pain attacks.[18]

Safety and Tolerability

Both drugs are generally well-tolerated, but it is crucial to be aware of their potential side effects.

This compound: Commonly reported side effects include nausea, dizziness, and dry mouth.[1] A rare but serious adverse effect is rhabdomyolysis , which has been documented in several case reports and a retrospective study.[19]

Otilonium bromide: Due to its poor systemic absorption, Otilonium bromide has an excellent safety profile, with an incidence of adverse events often comparable to placebo.[17][20] Reported side effects are generally mild and may include nausea, vomiting, and abdominal pain.[21] An overdose case reported systemic hypotension.[20]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Fenoverine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Extracellular Ca2+ Extracellular Ca2+ L_type_Ca_Channel L-type Calcium Channel Extracellular Ca2+->L_type_Ca_Channel Influx Intracellular Ca2+ Intracellular Ca2+ L_type_Ca_Channel->Intracellular Ca2+ Relaxation Smooth Muscle Relaxation L_type_Ca_Channel->Relaxation Inhibition leads to Contraction Smooth Muscle Contraction Intracellular Ca2+->Contraction Leads to This compound This compound This compound->L_type_Ca_Channel Blocks

Otilonium_Bromide_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Extracellular Ca2+ Extracellular Ca2+ L_type_Ca_Channel L-type Ca2+ Channel Extracellular Ca2+->L_type_Ca_Channel Influx T_type_Ca_Channel T-type Ca2+ Channel Extracellular Ca2+->T_type_Ca_Channel Influx Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds Tachykinin Tachykinin NK2_Receptor Tachykinin NK2 Receptor Tachykinin->NK2_Receptor Binds Intracellular Ca2+ Intracellular Ca2+ L_type_Ca_Channel->Intracellular Ca2+ Relaxation Smooth Muscle Relaxation L_type_Ca_Channel->Relaxation Inhibition leads to T_type_Ca_Channel->Intracellular Ca2+ M3_Receptor->Intracellular Ca2+ Mobilizes NK2_Receptor->Intracellular Ca2+ Mobilizes Contraction Smooth Muscle Contraction Intracellular Ca2+->Contraction Leads to Otilonium Otilonium Bromide Otilonium->L_type_Ca_Channel Blocks Otilonium->T_type_Ca_Channel Blocks Otilonium->M3_Receptor Antagonizes Otilonium->NK2_Receptor Antagonizes

Experimental Workflow: Calcium Influx Assay

Calcium_Influx_Assay start Start: Culture Smooth Muscle Cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) start->load_dye wash Wash cells to remove extracellular dye load_dye->wash baseline Measure baseline fluorescence wash->baseline pre_incubate Pre-incubate separate cell batches with This compound or Otilonium bromide wash->pre_incubate add_agonist Add agonist (e.g., KCl, carbachol) to induce calcium influx baseline->add_agonist measure_agonist Measure fluorescence change add_agonist->measure_agonist compare Compare fluorescence changes with and without the drug to determine inhibitory effect measure_agonist->compare add_agonist_drug Add agonist in the presence of the drug pre_incubate->add_agonist_drug measure_drug Measure fluorescence change add_agonist_drug->measure_drug measure_drug->compare end End: Data Analysis compare->end

Experimental Protocols

Calcium Influx Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of compounds like this compound and Otilonium bromide on calcium influx in smooth muscle cells.

Objective: To measure changes in intracellular calcium concentration in response to an agonist and to determine the inhibitory effect of a test compound.

Materials:

  • Cultured smooth muscle cells (e.g., human colonic smooth muscle cells)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Agonist (e.g., KCl, carbachol, neurokinin A)

  • Test compound (this compound or Otilonium bromide)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Culture: Culture smooth muscle cells to an appropriate confluency in multi-well plates.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (to aid dye solubilization) in HBSS.

    • Remove the culture medium from the cells and wash with HBSS.

    • Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Wash the cells with HBSS to remove any extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader (for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm; for Fluo-4, excitation at ~490 nm, emission at ~520 nm).

  • Compound Incubation: Add the test compound (this compound or Otilonium bromide) at various concentrations to the respective wells and incubate for a predetermined period.

  • Agonist Stimulation: Add the agonist to the wells to stimulate calcium influx.

  • Fluorescence Measurement: Immediately after adding the agonist, measure the change in fluorescence over time.

  • Data Analysis: The change in intracellular calcium concentration is calculated from the ratio of fluorescence intensities (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4). The inhibitory effect of the test compound is determined by comparing the agonist-induced calcium influx in the presence and absence of the compound.

Electrophysiological Recording of T-type Ca2+ Channels (as applied to Otilonium Bromide)

This protocol is adapted from a study investigating the effects of Otilonium bromide on T-type calcium channels expressed in HEK293 cells.

Objective: To measure T-type calcium channel currents and assess the inhibitory effect of Otilonium bromide.

Materials:

  • HEK293 cells transfected with the specific T-type calcium channel subunit of interest (e.g., CaV3.1, CaV3.2, or CaV3.3).

  • Patch-clamp rig including an amplifier, digitizer, and data acquisition software.

  • Micropipettes.

  • Pipette solution (intracellular solution): e.g., containing (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with CsOH.

  • Bath solution (extracellular solution): e.g., containing (in mM): 135 NaCl, 20 BaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Otilonium bromide solutions of varying concentrations.

Procedure:

  • Cell Preparation: Use transfected HEK293 cells expressing the desired T-type calcium channel.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure the channels are in a closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit T-type calcium channel currents.

    • Record the resulting currents.

  • Drug Application:

    • Perfuse the bath with the extracellular solution containing a specific concentration of Otilonium bromide.

    • Repeat the voltage-step protocol to record currents in the presence of the drug.

    • Perform a washout by perfusing with the drug-free extracellular solution to check for reversibility of the effect.

  • Data Analysis:

    • Measure the peak amplitude of the inward currents at each voltage step.

    • Construct current-voltage (I-V) relationship curves for the control, drug, and washout conditions.

    • Determine the concentration-dependent inhibition of the peak current by Otilonium bromide to calculate the IC50 value.

Conclusion: A Comparative Overview

This compound and Otilonium bromide are both effective antispasmodic agents for the symptomatic relief of IBS, primarily through the modulation of calcium channels in gastrointestinal smooth muscle.

Otilonium bromide presents a more complex and multifaceted mechanism of action, targeting multiple receptors in addition to calcium channels. Its key advantage lies in its poor systemic absorption, which localizes its effects to the gastrointestinal tract, thereby enhancing its safety and tolerability profile. Robust clinical evidence from pooled analyses of large, placebo-controlled trials supports its efficacy in reducing abdominal pain and bloating in IBS patients.

This compound acts as a more direct calcium channel blocker. While clinical data demonstrates its non-inferiority to trimebutine, the potential for the rare but serious adverse effect of rhabdomyolysis necessitates careful patient selection and monitoring.

For drug development professionals , the localized action and multi-target mechanism of Otilonium bromide represent a successful strategy for developing gut-selective therapies with improved safety margins. Future research could focus on developing compounds with similar localized properties but potentially broader efficacy across different IBS subtypes. For this compound, further investigation into the mechanisms underlying its association with rhabdomyolysis is warranted to potentially mitigate this risk.

The absence of direct head-to-head clinical trials comparing this compound and Otilonium bromide is a limitation in this analysis. Such studies would be invaluable for providing a definitive comparison of their relative efficacy and safety in the management of Irritable Bowel Syndrome.

References

Validating Fenoverine's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fenoverine's mechanism of action with alternative antispasmodic agents. It emphasizes the use of knockout (KO) models as a definitive method for target validation and presents detailed experimental protocols and data to support these methodologies.

This compound: Unraveling the Core Mechanism

This compound is an antispasmodic drug primarily used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders. Its principal mechanism of action is the modulation of calcium channels in smooth muscle cells, leading to muscle relaxation and alleviation of spasms.[1][2]

Primary Mechanism: Calcium Channel Modulation

This compound is understood to be a calcium channel blocker.[2] It is believed to exert its effects by inhibiting the influx of extracellular calcium (Ca2+) into smooth muscle cells and modulating the release of calcium from intracellular stores.[1] This reduction in intracellular calcium concentration is the key to its spasmolytic effect. While the precise subunits of the calcium channels targeted by this compound are not definitively established in publicly available literature, L-type calcium channels (Cav1.2) are the dominant voltage-gated calcium channels in intestinal smooth muscle and are critical for electromechanical and pharmacomechanical coupling.

Secondary Mechanism: Potential Serotonin Receptor Interaction

Some studies suggest that this compound may also have a secondary effect on serotonin receptors, which could contribute to its therapeutic efficacy in IBS, a disorder with a known serotonergic component.[2] However, this aspect of its mechanism is less well-characterized.

The Gold Standard: Validation with Knockout Models

The most definitive method for validating the molecular target of a drug is through the use of knockout (KO) models, where the gene encoding the putative target is deleted. If a drug's effect is abolished in an animal lacking the target protein, it provides strong evidence for on-target activity.

While no direct studies utilizing knockout models to validate this compound's mechanism of action have been identified in the public domain, we can propose a robust validation strategy based on existing knockout mouse models for its putative targets.

Hypothetical Validation of this compound's Primary Mechanism using Cav1.2 Knockout Mice

Smooth muscle-specific knockout of the Cav1.2 L-type calcium channel (Cav1.2SMACKO) in mice leads to a significant reduction in intestinal motility and an absence of rhythmic contractions in both the small and large intestine.[1] This phenotype underscores the critical role of Cav1.2 channels in gut smooth muscle function.

An experiment to validate this compound's action on Cav1.2 channels would involve comparing its effects on intestinal smooth muscle tissue from wild-type (WT) and Cav1.2SMACKO mice.

Expected Outcomes:

Tissue TypeAgonist-Induced Contraction (e.g., KCl)This compound Effect on ContractionInterpretation
Wild-Type (WT)Strong, sustained contractionSignificant inhibition of contractionThis compound effectively blocks calcium influx through Cav1.2 channels.
Cav1.2SMACKOMarkedly reduced or absent contractionNo significant further inhibition by this compoundConfirms that the primary spasmolytic effect of this compound is mediated through the Cav1.2 channel.

Comparative Analysis with Alternative Antispasmodics

Several alternative drugs are used to treat IBS and other spasmodic conditions of the gastrointestinal tract. Here, we compare this compound with other prominent calcium channel-blocking antispasmodics.

DrugPrimary Mechanism of ActionValidation with Knockout Models
This compound Calcium channel modulation (putative L-type) and potential serotonin receptor interaction.[1][2]Not yet reported. A proposed workflow is detailed in this guide.
Otilonium Bromide Blocks L-type and T-type calcium channels; also exhibits antagonist activity at muscarinic M3 receptors and interacts with tachykinin NK2 receptors.Not explicitly reported in publicly available literature.
Pinaverium Bromide Acts as an L-type calcium channel blocker with high selectivity for intestinal smooth muscle.Not explicitly reported in publicly available literature.
Mebeverine Acts as a musculotropic antispasmodic with a direct effect on the smooth muscle of the colon. It is thought to block sodium channels and thereby reduce calcium influx.Not explicitly reported in publicly available literature.

Experimental Protocols

In Vitro Smooth Muscle Contraction Assay Using Knockout Tissues

This protocol details the methodology for assessing the effect of this compound on intestinal smooth muscle contraction using tissues from wild-type and target-knockout mice.

Materials:

  • Wild-type and knockout mice (e.g., Cav1.2SMACKO)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

  • This compound and other test compounds

  • Agonists (e.g., KCl, Carbachol)

  • Isolated organ bath system with force-displacement transducers

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize wild-type and knockout mice.

    • Isolate segments of the desired intestinal tissue (e.g., colon, ileum) and place them in ice-cold Krebs-Henseleit solution.

    • Carefully remove the mucosa and cut the smooth muscle into longitudinal or circular strips (approximately 2 mm wide and 10 mm long).

  • Mounting:

    • Mount the muscle strips in the isolated organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the strip to a fixed hook and the other to a force-displacement transducer.

    • Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Viability Test:

    • Induce a contraction with a high concentration of KCl (e.g., 80 mM) to confirm tissue viability.

    • Wash the tissue and allow it to return to baseline.

  • Experimental Protocol:

    • Induce a submaximal contraction with an agonist (e.g., 40 mM KCl or an appropriate concentration of Carbachol).

    • Once the contraction has reached a stable plateau, add cumulative concentrations of this compound (or a vehicle control) to the bath.

    • Record the relaxation response at each concentration.

    • Compare the concentration-response curves for this compound in tissues from wild-type and knockout animals.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contracted tension.

    • Calculate the IC50 (concentration causing 50% inhibition) values for this compound in both genotypes.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any differences.

Visualizing the Pathways and Workflows

Signaling Pathway of Smooth Muscle Contraction and this compound's Proposed Action

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca2+ L_type L-type Ca2+ Channel (Cav1.2) Ca2+_ext->L_type Influx Ca2+_int Ca2+ L_type->Ca2+_int Calmodulin Calmodulin Ca2+_int->Calmodulin SR Sarcoplasmic Reticulum (SR) SR->Ca2+_int Release Ca2+_SR Ca2+ MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylation Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction This compound This compound This compound->L_type Inhibits This compound->SR Inhibits Release

Caption: Proposed mechanism of this compound action on smooth muscle contraction.

Experimental Workflow for Validating this compound's Mechanism

G cluster_animals Animal Models cluster_tissue_prep Tissue Preparation cluster_experiment In Vitro Contraction Assay cluster_analysis Data Analysis & Interpretation WT_mouse Wild-Type (WT) Mouse Isolate_WT Isolate Intestinal Smooth Muscle (WT) WT_mouse->Isolate_WT KO_mouse Cav1.2 Knockout (KO) Mouse Isolate_KO Isolate Intestinal Smooth Muscle (KO) KO_mouse->Isolate_KO Mount_WT Mount WT Tissue in Organ Bath Isolate_WT->Mount_WT Mount_KO Mount KO Tissue in Organ Bath Isolate_KO->Mount_KO Contract_WT Induce Contraction (WT) Mount_WT->Contract_WT Contract_KO Induce Contraction (KO) Mount_KO->Contract_KO Add_Fenoverine_WT Add this compound (WT) Contract_WT->Add_Fenoverine_WT Add_Fenoverine_KO Add this compound (KO) Contract_KO->Add_Fenoverine_KO Measure_WT Measure Relaxation Response (WT) Add_Fenoverine_WT->Measure_WT Measure_KO Measure Relaxation Response (KO) Add_Fenoverine_KO->Measure_KO Compare Compare IC50 Values (WT vs. KO) Measure_WT->Compare Measure_KO->Compare Conclusion Validate Mechanism Compare->Conclusion

References

A Comparative Guide to HPLC and Mass Spectrometry for the Detection of Fenoverine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients is paramount. Fenoverine, a non-anticholinergic spasmolytic agent, is widely used for the treatment of gastrointestinal disorders. This guide provides an objective cross-validation of two common analytical techniques for its detection and quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

While HPLC-UV is a robust and widely established method for the routine analysis of this compound in bulk and pharmaceutical dosage forms, LC-MS/MS presents a powerful alternative offering superior sensitivity and selectivity, which is particularly advantageous for bioanalytical applications. This guide presents a detailed comparison of their performance, outlines their respective methodologies, and provides a visual workflow to aid in method selection and implementation.

Data Presentation: A Comparative Analysis

The choice between HPLC and LC-MS/MS for this compound analysis involves a trade-off between the established robustness and accessibility of HPLC and the superior sensitivity and specificity of LC-MS/MS. The following table summarizes the key performance metrics for the analysis of this compound using both techniques, with data for HPLC compiled from published validation studies and projected performance for a proposed LC-MS/MS method based on the technique's general capabilities for similar small molecules.

Performance MetricHPLC-UVLC-MS/MS (Proposed)
Limit of Detection (LOD) 50 ng/mL[1] - 0.1 µg/mL[2][3]Expected to be in the low ng/mL to pg/mL range
Limit of Quantification (LOQ) 0.3 µg/mL[2][3] - 25 ng (injected)[4]Expected to be in the low ng/mL range
Linearity Range 0.5–160 µg/mL[2][3], 5 to 2000 ng/mLTypically wide, e.g., 1-1000 ng/mL
Precision (%RSD) < 2%[1]Typically < 15%
Accuracy (% Recovery) 99.7%[2][3][5] - 101.40%[1]Typically 85-115%
Selectivity Good, but susceptible to interference from co-eluting compounds.Excellent, based on mass-to-charge ratio and fragmentation patterns.
Run Time ~10 minutesTypically shorter, 2-5 minutes

Experimental Protocols

Detailed and validated protocols are crucial for achieving reproducible and accurate quantification of this compound. The following sections provide representative experimental methodologies for both HPLC and a proposed LC-MS/MS technique.

High-Performance Liquid Chromatography (HPLC-UV)

This method is well-suited for the routine quality control of this compound in bulk drug and pharmaceutical formulations.[2][6][7][8]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., Spherisorb C18, 150 x 4.6 mm, 3 µm) is commonly used.[2][3][8]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 20 mM ammonium acetate buffer) is typically used in an isocratic or gradient elution mode.[2][3][8] A common composition is methanol and ammonium acetate buffer (81:19% v/v).[2][3][8]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[2][3][8]

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 33°C.[2][3][8]

  • Detection: UV detection is performed at a wavelength where this compound exhibits maximum absorbance, such as 262 nm.[2][3][8]

  • Injection Volume: A typical injection volume is 20 µL.

  • Quantification: Quantification is achieved by constructing a calibration curve from the peak areas of standard solutions of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Proposed Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A high-efficiency reversed-phase C18 column with a smaller particle size (e.g., <2 µm) would be suitable for faster analysis.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a volatile modifier like formic acid (e.g., 0.1%) to aid in ionization.

  • Flow Rate: A lower flow rate, typically in the range of 0.2-0.5 mL/min, is common for LC-MS/MS applications.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be suitable for this compound, which contains nitrogen atoms that are readily protonated.

  • Detection: Multiple Reaction Monitoring (MRM) would be used for quantification. This involves selecting a specific precursor ion (the protonated molecular ion of this compound) and one or more of its characteristic product ions formed by collision-induced dissociation.

  • Sample Preparation: For biological samples, a sample clean-up step such as protein precipitation or solid-phase extraction would be necessary to remove matrix interferences.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the generalized experimental workflow for the cross-validation of HPLC and LC-MS/MS methods for the analysis of this compound.

G cluster_sample Sample Preparation cluster_hplc HPLC-UV Analysis cluster_ms LC-MS/MS Analysis cluster_validation Cross-Validation Sample This compound Sample (Bulk Drug / Formulation / Biological Matrix) Preparation Standard & Sample Preparation (Weighing, Dissolution, Dilution) Sample->Preparation Cleanup Sample Cleanup (for Bioanalysis) (Protein Precipitation / SPE) Preparation->Cleanup HPLC_inj HPLC Injection Preparation->HPLC_inj MS_inj LC-MS/MS Injection Cleanup->MS_inj HPLC_sep Chromatographic Separation (C18 Column) HPLC_inj->HPLC_sep HPLC_det UV Detection HPLC_sep->HPLC_det HPLC_data Data Acquisition (Chromatogram) HPLC_det->HPLC_data Quant_HPLC Quantification (HPLC) HPLC_data->Quant_HPLC MS_sep Chromatographic Separation (C18 Column) MS_inj->MS_sep MS_ion Ionization (ESI+) MS_sep->MS_ion MS_frag MS/MS Fragmentation (MRM) MS_ion->MS_frag MS_det Mass Detection MS_frag->MS_det MS_data Data Acquisition (Mass Spectrum) MS_det->MS_data Quant_MS Quantification (MS) MS_data->Quant_MS Compare Compare Results (LOD, LOQ, Linearity, etc.) Quant_HPLC->Compare Quant_MS->Compare

References

A Comparative Analysis of Fenoverine, Nifedipine, and Verapamil in Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potency of Fenoverine, Nifedipine, and Verapamil, three calcium channel antagonists utilized in the modulation of smooth muscle contractility. The information presented herein is intended to assist researchers and professionals in drug development in understanding the relative efficacy of these compounds.

Executive Summary

This compound, a more recently developed antispasmodic agent, demonstrates efficacy in reducing smooth muscle contractions by modulating intracellular calcium levels. However, available data suggests that its potency in this regard is less pronounced than that of the well-established calcium channel blockers, Nifedipine and Verapamil. Direct comparative studies providing IC50 values for all three compounds under identical experimental conditions are limited. This guide synthesizes the available quantitative data and experimental methodologies to facilitate a scientific comparison.

Potency Comparison

The following table summarizes the available quantitative data on the potency of this compound, Nifedipine, and Verapamil in inhibiting smooth muscle contraction. It is critical to note that these values are derived from different studies and experimental conditions; therefore, direct comparison should be approached with caution.

CompoundTissueStimulusPotency (ID50/IC50)Reference
This compound Rat Myometrium & ColonElectrical Stimulation, Acetylcholine0.8 - 3.1 µM (ID50)[1]
Rat ColonK+ Depolarization50 µM (ID50)[1]
Nifedipine Vascular Smooth Muscle CellsAngiotensin II-induced growth2.3 ± 0.7 µM (IC50)[2]
Verapamil Vascular Smooth Muscle CellsAngiotensin II-induced growth3.5 ± 0.3 µM (IC50)[2]

A qualitative study indicated that this compound reduces intracellular Ca2+ concentration less intensely than Nifedipine and Verapamil, suggesting a lower relative potency for this compound.[3]

Mechanism of Action: A Shared Pathway

This compound, Nifedipine, and Verapamil all exert their primary effect by blocking L-type voltage-gated calcium channels in smooth muscle cells.[4] This inhibition of calcium influx is the critical step in preventing the activation of calmodulin and myosin light chain kinase, ultimately leading to muscle relaxation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drugs Calcium Channel Blockers Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int Ca²⁺ L_type->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Binds to MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin Myosin-LC MLCK_active->Myosin Phosphorylates Myosin_P Myosin-LC-P Myosin->Myosin_P Contraction Muscle Contraction Myosin_P->Contraction This compound This compound This compound->L_type Nifedipine Nifedipine Nifedipine->L_type Verapamil Verapamil Verapamil->L_type

Mechanism of action for this compound, Nifedipine, and Verapamil.

Experimental Protocols

The following is a generalized protocol for assessing the potency of smooth muscle relaxants using an isolated organ bath, based on methodologies described in the literature.[5][6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on induced smooth muscle contractions.
Materials:
  • Isolated smooth muscle tissue (e.g., uterine or intestinal strips)

  • Organ bath system with isometric force transducers

  • Physiological Salt Solution (PSS), e.g., Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2

  • Contractile agonist (e.g., acetylcholine, potassium chloride)

  • Test compounds (this compound, Nifedipine, Verapamil) dissolved in an appropriate solvent

Procedure:
  • Tissue Preparation:

    • Sacrifice the animal model (e.g., rat) and dissect the desired smooth muscle tissue.

    • Place the tissue in cold PSS.

    • Prepare longitudinal or circular strips of the tissue of appropriate dimensions.

  • Mounting:

    • Mount the tissue strips in the organ baths containing PSS.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Allow the tissue to equilibrate for a specified period (e.g., 60 minutes) under a resting tension, with regular washing with fresh PSS.

  • Induction of Contraction:

    • Induce sustained contractions using a standard concentration of a contractile agonist.

    • Once a stable contractile plateau is reached, proceed to the addition of the test compound.

  • Cumulative Concentration-Response Curve:

    • Add the test compound to the organ bath in a cumulative, stepwise manner, allowing the response to stabilize at each concentration.

    • Record the relaxation of the muscle strip at each concentration.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the maximal contraction induced by the agonist.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Smooth Muscle Tissue Strip_Preparation Prepare Tissue Strips Tissue_Isolation->Strip_Preparation Mounting Mount Strips in Organ Bath Strip_Preparation->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Contraction Induce Contraction with Agonist Equilibration->Contraction Drug_Addition Cumulative Addition of Test Compound Contraction->Drug_Addition Recording Record Muscle Relaxation Drug_Addition->Recording Normalization Normalize Data to Maximal Contraction Recording->Normalization Plotting Plot Concentration- Response Curve Normalization->Plotting IC50_Calc Calculate IC50 Plotting->IC50_Calc

Experimental workflow for determining the IC50 of smooth muscle relaxants.

Conclusion

Based on the currently available data, Nifedipine and Verapamil appear to be more potent inhibitors of smooth muscle contraction than this compound. However, the absence of direct comparative studies necessitates further research to establish a definitive potency ranking. The provided experimental protocol offers a standardized framework for conducting such comparative efficacy studies. Researchers are encouraged to perform head-to-head comparisons of these compounds to generate robust, directly comparable data that will better inform future drug development and therapeutic applications.

References

Fenoverine in Focus: A Comparative Analysis of Efficacy in Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Fenoverine's performance against alternative therapies for Irritable Bowel Syndrome (IBS), supported by available clinical and experimental data. This guide is intended for researchers, scientists, and drug development professionals.

While a direct in vivo correlation between this compound's plasma concentration and its therapeutic efficacy has not been definitively established in publicly available literature, this guide provides a comprehensive comparison of this compound with alternative treatments for Irritable Bowel Syndrome (IBS) based on their mechanisms of action, clinical efficacy, and associated experimental protocols. The absence of such correlation studies for this compound, and indeed for many established gastrointestinal motility modulators, highlights a significant area for future research to refine therapeutic strategies and personalize treatment regimens.

Comparative Efficacy of this compound and Alternatives in IBS

The management of IBS often involves a multifaceted approach, with several pharmacological agents available. This section compares the clinical efficacy of this compound with two common alternatives: Trimebutine and Peppermint Oil.

TreatmentDosagePrimary Efficacy EndpointResultsAdverse Events
This compound 100 mg, three times a day for 8 weeksProportion of patients with ≥30% reduction in abdominal pain or discomfort (measured by Bowel Symptom Scale)[1][2]69.23% of patients responded.[1][2]Not significantly different from Trimebutine.[1][2]
Trimebutine 150 mg, three times a day for 8 weeksProportion of patients with ≥30% reduction in abdominal pain or discomfort (measured by Bowel Symptom Scale)[1][2]67.47% of patients responded.[1][2]Not significantly different from this compound.[1][2]
Peppermint Oil 180 mg, three times a day for 4 weeksDecrease in Total IBS Symptom Score (TISS) and Pain Score (Numeric Rating Scale)[3]Significant reduction in TISS and pain scores compared to placebo.[3]Generally well-tolerated.[4]

Experimental Protocols: Assessing Therapeutic Efficacy in IBS

The evaluation of treatments for IBS relies on standardized and validated scoring systems to quantify subjective patient-reported outcomes.

Bowel Symptom Scale (BSS)

The Bowel Symptom Scale (BSS) is utilized in clinical trials to measure the severity of key IBS symptoms. Patients are typically asked to rate the severity of abdominal pain or discomfort, bloating, constipation, and diarrhea on a defined scale. The primary endpoint in the comparative study of this compound and Trimebutine was the proportion of patients achieving at least a 30% reduction in the abdominal pain or discomfort score from baseline to the end of the treatment period.[1][2]

IBS Severity Scoring System (IBS-SSS)

A widely used and validated tool, the IBS-SSS, assesses the severity of IBS symptoms over a 10-day period.[5] It consists of five 100-point visual analogue scales that evaluate:[6][7][8][9]

  • Severity of abdominal pain

  • Frequency of abdominal pain

  • Severity of abdominal distension (bloating)

  • Dissatisfaction with bowel habits

  • Interference with quality of life

The total score ranges from 0 to 500, with higher scores indicating more severe symptoms. A reduction of 50 points is considered a clinically meaningful improvement.[6][9][10] The severity is categorized as:[6][7][10]

  • Mild: 75 - 175

  • Moderate: 175 - 300

  • Severe: >300

Scores below 75 are indicative of remission.[10]

Mechanism of Action: A Comparative Overview

Understanding the underlying signaling pathways provides insight into how these agents alleviate IBS symptoms.

This compound: The Calcium Modulator

This compound's primary mechanism of action is the modulation of calcium influx into smooth muscle cells of the gastrointestinal tract.[11] By acting as a calcium channel blocker, it prevents the excessive muscle contractions and spasms that contribute to abdominal pain and discomfort in IBS.[11] Some evidence also suggests a potential secondary action on serotonin receptors, which may further contribute to its antispasmodic effects.[11]

Fenoverine_Mechanism cluster_membrane Smooth Muscle Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel Intracellular_Ca Intracellular Ca²⁺ L_type_Ca_Channel->Intracellular_Ca Ca²⁺ Influx Relaxation Muscle Relaxation L_type_Ca_Channel->Relaxation Leads to This compound This compound This compound->L_type_Ca_Channel Inhibits Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->L_type_Ca_Channel Contraction Muscle Contraction (Spasm) Intracellular_Ca->Contraction

This compound's calcium channel blocking action.
Trimebutine: The Multifaceted Modulator

Trimebutine exhibits a more complex mechanism, acting as an agonist on peripheral μ, κ, and δ opioid receptors in the gastrointestinal tract.[12] This interaction helps to normalize both hypermotility (diarrhea) and hypomotility (constipation) disorders. At lower concentrations, it can enhance muscle contractions, while at higher concentrations, it leads to inhibition of motility.[13]

Trimebutine_Mechanism Trimebutine Trimebutine Opioid_Receptors μ, κ, δ Opioid Receptors (Peripheral) Trimebutine->Opioid_Receptors Agonist GI_Motility Gastrointestinal Motility Opioid_Receptors->GI_Motility Modulates Normalization Normalization of Motility (Anti-spasmodic & Prokinetic) GI_Motility->Normalization

Trimebutine's modulation of GI motility.
Peppermint Oil: The Natural Antispasmodic

The active component of peppermint oil, L-menthol, exerts its antispasmodic effect primarily through the blockade of L-type calcium channels in the smooth muscle of the colon.[14] This action is similar to that of this compound, leading to muscle relaxation. Additionally, menthol can modulate visceral sensitivity through interactions with transient receptor potential (TRP) channels.[3][14]

Peppermint_Oil_Mechanism cluster_membrane Smooth Muscle Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel Relaxation Muscle Relaxation L_type_Ca_Channel->Relaxation TRP_Channels TRP Channels Visceral_Sensation Modulation of Visceral Sensation TRP_Channels->Visceral_Sensation Peppermint_Oil Peppermint Oil (L-menthol) Peppermint_Oil->L_type_Ca_Channel Blocks Peppermint_Oil->TRP_Channels Modulates

Peppermint Oil's dual mechanism of action.

Experimental Workflow: A Typical Clinical Trial in IBS

The following diagram illustrates a generalized workflow for a clinical trial evaluating a new treatment for IBS.

IBS_Clinical_Trial_Workflow Screening Patient Screening (Rome Criteria, etc.) Baseline Baseline Assessment (IBS-SSS, BSS) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Placebo/Alternative) Randomization->Treatment_B Follow_Up Follow-up Assessments (e.g., Weekly, Monthly) Treatment_A->Follow_Up Treatment_B->Follow_Up Endpoint End-of-Study Assessment (Primary & Secondary Endpoints) Follow_Up->Endpoint Data_Analysis Data Analysis (Statistical Comparison) Endpoint->Data_Analysis

Generalized workflow of an IBS clinical trial.

Conclusion and Future Directions

This compound demonstrates comparable efficacy to Trimebutine in the management of IBS symptoms, particularly abdominal pain and discomfort. Both agents, along with Peppermint Oil, offer viable therapeutic options with distinct mechanisms of action. The primary limitation in the current understanding of these treatments is the lack of robust data correlating their plasma concentrations with clinical efficacy. Future research, incorporating pharmacokinetic and pharmacodynamic (PK/PD) modeling, is crucial to optimize dosing strategies, predict patient response, and ultimately personalize the management of Irritable Bowel Syndrome. Such studies would represent a significant advancement in the field of gastroenterology and drug development.

References

A Comparative Analysis of Fenoverine's Inhibitory Action on Diverse Smooth Muscle Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoverine is a smooth muscle relaxing agent recognized for its antispasmodic properties. Its primary mechanism of action involves the modulation of calcium ion influx into smooth muscle cells, a critical step in the initiation and maintenance of muscle contraction.[1][2] This guide provides a comparative overview of this compound's effects on various smooth muscle tissues, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the tissue-specific actions of this compound.

Mechanism of Action: A Calcium-Centric Approach

This compound's predominant mechanism of action is the inhibition of calcium influx into smooth muscle cells.[1][2] It achieves this by acting on voltage-dependent calcium channels, thereby reducing the intracellular availability of calcium ions necessary for the contractile machinery.[1] This action is particularly effective in mitigating smooth muscle hypermotility and spasms.

The signaling pathway for this compound's action is visualized in the diagram below:

Fenoverine_Mechanism cluster_cell Smooth Muscle Cell This compound This compound Ca_Channel Voltage-Dependent Calcium Channel This compound->Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Ca_Intracellular [Ca²⁺]i (Intracellular Calcium) Ca_Influx->Ca_Intracellular Decreases Contraction Smooth Muscle Contraction Ca_Intracellular->Contraction Inhibits

Caption: this compound's primary mechanism of action.

Comparative Efficacy Across Smooth Muscle Tissues

The inhibitory effects of this compound have been quantified in different smooth muscle preparations, primarily focusing on gastrointestinal and uterine tissues. The following table summarizes the available quantitative data, specifically the half-maximal inhibitory concentration (ID50) for the reduction of induced contractions.

TissueSpeciesStimulus for ContractionID50 (M)Reference
Myometrium (Uterus)RatElectrical Stimulation8.0 x 10⁻⁷[1]
Myometrium (Uterus)RatHyperpotassic Solution (K⁺)1.0 x 10⁻⁶[1]
Myometrium (Uterus)RatAcetylcholine (in Ca²⁺-free)3.1 x 10⁻⁶[1]
ColonRatElectrical Stimulation9.0 x 10⁻⁷[1]
ColonRatAcetylcholine (in Ca²⁺-free)2.8 x 10⁻⁶[1]
ColonRatHyperpotassic Solution (K⁺)5.0 x 10⁻⁵[1]

Note: Lower ID50 values indicate higher potency.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the effects of compounds like this compound on smooth muscle tissues.

In Vitro Organ Bath Studies

This technique is fundamental for studying the contractility of isolated smooth muscle tissues in a controlled environment.

Objective: To measure the effect of this compound on the contraction of isolated smooth muscle strips.

Materials:

  • Isolated smooth muscle tissue (e.g., rat colon, rat uterus)

  • Organ bath system with temperature control and aeration

  • Isometric force transducer

  • Data acquisition system

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • Contractile agonists (e.g., Acetylcholine, Potassium Chloride)

  • This compound solutions of varying concentrations

Procedure:

  • Tissue Preparation: The animal is euthanized according to ethical guidelines. The desired smooth muscle tissue is carefully dissected and placed in cold, oxygenated physiological salt solution. The tissue is then cut into strips of appropriate size.

  • Mounting: The tissue strip is mounted in the organ bath chamber, with one end attached to a fixed hook and the other to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate in the organ bath, which is filled with physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂). An optimal resting tension is applied to the tissue.

  • Induction of Contraction: A contractile agonist (e.g., acetylcholine or a high concentration of KCl) is added to the bath to induce a stable contraction.

  • Application of this compound: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • Data Recording: The changes in muscle tension are continuously recorded by the force transducer and data acquisition system.

  • Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the initial agonist-induced contraction. The ID50 value is determined from the concentration-response curve.

The general workflow for an in vitro organ bath experiment is depicted below:

Organ_Bath_Workflow Start Start: Isolate Smooth Muscle Tissue Mount Mount Tissue in Organ Bath Start->Mount Equilibrate Equilibrate under Optimal Tension Mount->Equilibrate Contract Induce Contraction with Agonist Equilibrate->Contract Add_this compound Add Cumulative Concentrations of this compound Contract->Add_this compound Record Record Changes in Muscle Tension Add_this compound->Record Analyze Analyze Data and Determine ID50 Record->Analyze End End Analyze->End

Caption: A generalized workflow for in vitro organ bath experiments.

Conclusion

The available data robustly supports this compound's role as a potent inhibitor of smooth muscle contraction, particularly in gastrointestinal and uterine tissues. Its mechanism of action is centered on the modulation of calcium influx. While its effects on other smooth muscle types like vascular and respiratory tissues are noted, a lack of comprehensive quantitative data highlights an area for future research. The experimental protocols provided herein offer a standardized approach for further investigation into the comparative pharmacology of this compound across a broader spectrum of smooth muscle tissues. Such studies will be invaluable for a more complete understanding of its therapeutic potential and tissue selectivity.

References

A Comparative Analysis of the Safety Profile of Fenoverine versus Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the safety profile of fenoverine, a calcium channel blocker primarily used as an antispasmodic, with other calcium channel blockers (CCBs) that have broader applications in cardiovascular medicine. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Introduction

Calcium channel blockers are a heterogeneous class of drugs that inhibit the influx of calcium ions (Ca2+) through voltage-gated calcium channels.[1] this compound is a non-anticholinergic antispasmodic that modulates calcium influx in smooth muscle cells, making it effective for gastrointestinal disorders like irritable bowel syndrome (IBS).[2] Unlike this compound, other CCBs, such as verapamil, diltiazem, and nifedipine, are primarily used for cardiovascular conditions like hypertension and angina.[3] This guide aims to benchmark the safety profile of this compound against these more systemically acting CCBs, providing a comparative overview of their adverse effect profiles supported by data from clinical trials and post-marketing surveillance.

Comparative Safety Profile: Adverse Events

The following tables summarize the incidence of adverse events reported in clinical trials for this compound and other selected calcium channel blockers. It is important to note that the patient populations and indications for these drugs differ significantly, which can influence the observed adverse event rates.

Table 1: Adverse Effects of this compound and Other Antispasmodic Calcium Channel Blockers

Adverse EventThis compoundPinaverium BromideOtilonium BromideTrimebutine
Rhabdomyolysis 0.27% (overall); 2.03% (in patients with liver cirrhosis)[4][5]Not reportedNot reportedNot reported
Gastrointestinal Nausea, abdominal discomfort, diarrhea, constipation, dry mouth[6]Abdominal pain, diarrhea, constipation (rate not significantly different from placebo)[7][8]Nausea, dry mouth (infrequent and mild)Mild thirst and constipation (23.7% in one study)[9]
Neurological Dizziness, lightheadedness[6]DizzinessHeadache/migraine (similar to placebo)Dizziness (4.1% in one study)[10]
Cardiovascular Hypotension, palpitations (rare)[11][6]Not reportedNot reportedNot reported
Allergic Reactions Rash, itching, swelling (rare)[11][6]RareRareRare

Table 2: Adverse Effects of Systemic Calcium Channel Blockers

Adverse EventVerapamilDiltiazemNifedipine
Cardiovascular Bradycardia, AV block, hypotension, peripheral edema[11]Bradycardia, AV block, hypotension, peripheral edema[11]Flushing, peripheral edema, tachycardia, hypotension[12][13]
Gastrointestinal Constipation (most frequent, up to 13.7% in one study), nausea[14]Nausea, dyspepsia[15]Nausea, heartburn
Neurological Dizziness (3.65% in one study), headache (1.54% in one study)[16]Dizziness, headache[15]Headache, dizziness
Hepatic Elevated liver enzymes (rare)[11]Elevated liver enzymes (rare)[11]Hepatitis, jaundice (rare)
Other Fatigue, asthenia[14]RashStevens-Johnson syndrome (rare)

Signaling Pathways and Experimental Workflows

Signaling Pathway of L-Type Calcium Channel Blockers in Smooth Muscle

Calcium channel blockers like this compound exert their effects by inhibiting the influx of extracellular calcium through L-type voltage-gated calcium channels (Cav1.2) in smooth muscle cells.[2][3][17] This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase, leading to muscle relaxation and the alleviation of spasms.

LType_Calcium_Channel_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel (Cav1.2) Ca2+_ext->L_type_channel Influx Ca2+_int Ca²⁺ L_type_channel->Ca2+_int Calmodulin Calmodulin Ca2+_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_active MLCK (active) CaM_complex->MLCK_active MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction This compound This compound & other CCBs This compound->L_type_channel Inhibition Toxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_lines Cell Lines (e.g., HepG2, Skeletal Muscle Cells) Compound_exposure Compound Exposure (Dose-Response) Cell_lines->Compound_exposure Cytotoxicity_assays Cytotoxicity Assays (e.g., MTT, LDH) Compound_exposure->Cytotoxicity_assays Mechanism_assays Mechanism-based Assays (e.g., CK, ALT/AST release) Compound_exposure->Mechanism_assays Animal_models Animal Models (e.g., Rats, Mice) Mechanism_assays->Animal_models Promising candidates Dosing_regimen Dosing Regimen (Acute/Chronic) Animal_models->Dosing_regimen Clinical_pathology Clinical Pathology (Blood/Urine Analysis) Dosing_regimen->Clinical_pathology Histopathology Histopathology (Tissue Examination) Dosing_regimen->Histopathology

References

Fenoverine in the Management of Irritable Bowel Syndrome: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data on Fenoverine for the treatment of Irritable Bowel Syndrome (IBS). It offers an objective comparison with alternative therapeutic options, supported by experimental data, to inform research and drug development in gastroenterology.

Mechanism of Action

This compound is an antispasmodic agent that modulates smooth muscle motility in the gastrointestinal tract.[1] Its primary mechanism involves the regulation of calcium ion influx across the cell membrane of smooth muscle cells.[1][2] By blocking L-type calcium channels, this compound reduces intracellular calcium concentration, leading to the inhibition of asynchronous spasmodic contractions and relief from abdominal pain, a hallmark symptom of IBS.[2][3]

cluster_cell Smooth Muscle Cell Ca_ext Extracellular Ca²⁺ L_channel L-type Ca²⁺ Channel Ca_ext->L_channel Influx Ca_int Intracellular Ca²⁺ Contraction Muscle Contraction Ca_int->Contraction L_channel->Ca_int This compound This compound This compound->L_channel Blocks

This compound's mechanism of action on smooth muscle cells.

Comparative Efficacy of this compound

While a direct meta-analysis of this compound against a wide range of IBS treatments is not available, a key multicenter, randomized, double-blind, non-inferiority clinical study provides a direct comparison with Trimebutine, another commonly used antispasmodic.

This compound vs. Trimebutine

A study involving 197 IBS patients demonstrated that this compound is non-inferior to Trimebutine in terms of both efficacy and tolerability for the treatment of IBS.[4][5][6][7]

Primary Endpoint: The primary outcome was the proportion of patients experiencing at least a 30% reduction in abdominal pain or discomfort at week 8.[4][5][6][7]

Treatment GroupNRespondersResponse RateTreatment Difference (90% CI)p-value
This compound (100 mg t.i.d.)785469.23%1.76% (-10.30 to 13.82)0.81
Trimebutine (150 mg t.i.d.)835667.47%

Secondary Endpoints: The changes in abdominal bloating, diarrhea, constipation, and overall satisfaction were comparable between the two groups.[4][5][6]

An earlier, smaller double-blind, crossover trial also compared this compound (100 mg t.i.d.) with Trimebutine (150 mg t.i.d.) over a 20-day period.[8] This study found that this compound provided significantly greater pain relief after a single dose and more favorable clinical results after 10 and 20 days of treatment.[8] Patients also showed a significant preference for this compound over Trimebutine.[8]

A separate clinical assessment involving 69 patients with chronic gastrointestinal spasmodic conditions compared this compound (100 mg t.i.d.), Trimebutine (150 mg t.i.d.), and placebo for an average of 8 days.[9] In this trial, 66% of patients treated with this compound experienced remission, a significantly higher proportion than the 40% who responded to placebo.[9] The response rate for Trimebutine was 71%, which was not statistically different from this compound or placebo.[9]

Comparison with Other IBS Therapies

To provide a broader context, the following table summarizes the efficacy of other common IBS treatments based on available meta-analyses. It is important to note that these are not direct head-to-head comparisons with this compound.

Drug ClassDrugEfficacy Highlights from Meta-Analyses
Antispasmodics Otilonium BromideShowed significant improvement in global IBS symptoms in a meta-analysis of high-quality trials.[10]
Pinaverium BromideA meta-analysis of four studies showed a statistically significant improvement in IBS symptoms with a number needed to treat (NNT) of 4.[11]
MebeverineA systematic review of 22 studies concluded that mebeverine is an effective treatment option for IBS with a good safety profile.[12]
Opioid Receptor Modulator EluxadolineA network meta-analysis showed eluxadoline 100 mg was at least as effective as antispasmodics in relieving abdominal pain in IBS.[13]
Antibiotic RifaximinThe American College of Gastroenterology (ACG) recommends the use of rifaximin to treat global IBS with diarrhea (IBS-D) symptoms.[14][15]
Antidepressants Tricyclic Antidepressants (TCAs)The ACG strongly recommends TCAs for the treatment of global symptoms of IBS.[14]

Experimental Protocols

The methodologies employed in the key clinical trial comparing this compound and Trimebutine are detailed below.

Multicenter, Randomized, Double-Blind, Non-Inferiority Clinical Study[4][5][6][7]
  • Objective: To compare the efficacy and tolerability of this compound with Trimebutine for the treatment of IBS.

  • Study Design: A multicenter, randomized, double-blind, non-inferiority clinical study.

  • Participants: 197 patients diagnosed with IBS.

  • Intervention:

    • This compound group: 100 mg three times a day for 8 weeks.

    • Trimebutine group: 150 mg three times a day for 8 weeks.

  • Primary Endpoint: The proportion of patients with at least a 30% reduction in abdominal pain or discomfort, as measured by the bowel symptom scale (BSS) score at week 8 compared to baseline.

  • Secondary Endpoints: Changes in abdominal bloating, diarrhea, constipation, overall and total BSS scores, and overall patient satisfaction.

  • Analysis: Intention-to-treat (ITT) analysis.

Start Patient Screening (N=197) Randomization Randomization Start->Randomization This compound This compound (100mg t.i.d.) Randomization->this compound Trimebutine Trimebutine (150mg t.i.d.) Randomization->Trimebutine FollowUp 8-Week Treatment Period This compound->FollowUp Trimebutine->FollowUp Endpoint Primary & Secondary Endpoint Assessment FollowUp->Endpoint

References

Safety Operating Guide

Proper Disposal of Fenoverine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Fenoverine, a spasmolytic agent. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance. The information herein is intended to provide clear, step-by-step guidance for professionals engaged in research and development involving this compound.

Regulatory and Safety Overview

Currently, this compound is not explicitly listed as a P-listed or U-listed hazardous waste by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). However, the absence of a specific listing does not exempt generators from the responsibility of determining if the waste exhibits hazardous characteristics. It is crucial to consult the Safety Data Sheet (SDS) for this compound and conduct a hazardous waste determination based on its specific formulation and any contaminants.

Key Safety Precautions:

  • Always handle this compound waste with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.

  • Avoid generating dust or aerosols when handling solid forms of this compound waste.

  • Prevent this compound waste from entering drains or waterways.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste in a laboratory setting.

  • Segregation:

    • Isolate all this compound waste from other laboratory waste streams. This includes unused or expired pure this compound, contaminated labware (e.g., vials, pipettes, gloves), and solutions containing this compound.

  • Containerization:

    • Place all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be kept closed except when adding waste.

    • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound Waste."

  • Waste Characterization:

    • As the generator, your institution is responsible for determining if the this compound waste exhibits any of the four characteristics of hazardous waste:

      • Ignitability: The potential to catch fire.

      • Corrosivity: The ability to corrode metal.

      • Reactivity: The tendency to explode or react violently.

      • Toxicity: The potential to be harmful if ingested or absorbed.

    • Consult the this compound SDS and, if necessary, perform analytical testing to make this determination.

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of the this compound waste through your institution's licensed hazardous waste contractor.

    • Do not mix this compound waste with other chemical waste unless explicitly approved by your hazardous waste contractor.

    • Incineration is the generally preferred method for the disposal of pharmaceutical waste.

Disposal Workflow Diagram

FenoverineDisposalWorkflow start Start: this compound Waste Generated segregate Step 1: Segregate this compound Waste start->segregate containerize Step 2: Place in Labeled, Leak-Proof Container segregate->containerize characterize Step 3: Conduct Hazardous Waste Characterization containerize->characterize is_hazardous Is Waste Hazardous? characterize->is_hazardous store_hazardous Step 4: Store in Designated Hazardous Waste Area is_hazardous->store_hazardous Yes consult_ehs Consult Institutional EHS for Non-Hazardous Disposal Guidance is_hazardous->consult_ehs No dispose_hazardous Step 5: Dispose via Licensed Hazardous Waste Contractor store_hazardous->dispose_hazardous end_hazardous End of Hazardous Waste Disposal dispose_hazardous->end_hazardous end_non_hazardous End of Non-Hazardous Waste Disposal consult_ehs->end_non_hazardous

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

Quantitative Data Summary

There is no specific quantitative data available regarding this compound disposal. However, the following table summarizes the general characteristics of hazardous waste as defined by the EPA.

Hazardous Waste CharacteristicEPA Waste CodeDescription
IgnitabilityD001Liquids with a flash point less than 60°C (140°F), non-liquids that can cause fire through specific conditions, ignitable compressed gases, and oxidizers.
CorrosivityD002Aqueous wastes with a pH less than or equal to 2, or greater than or equal to 12.5.
ReactivityD003Wastes that are unstable, react violently with water, or can generate toxic gases.
ToxicityD004 - D043Wastes that are harmful when ingested or absorbed, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).

Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations for the disposal of chemical waste.

References

Navigating the Safe Handling of Fenoverine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Fenoverine, a novel smooth muscle motor synchronizer. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

While a comprehensive Safety Data Sheet (SDS) with specific quantitative exposure limits for this compound was not publicly available at the time of this writing, this document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans based on general best practices for chemical safety in a laboratory setting. It is imperative to consult the specific SDS provided by your supplier for detailed and quantitative safety information.

Summary of Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in a research laboratory setting.

Operation Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- Laboratory coat- N95 or higher rated respirator (if weighing outside of a ventilated enclosure)
Solution Preparation and Handling - Nitrile gloves- Chemical splash goggles- Laboratory coat- Use of a chemical fume hood is strongly recommended
General Laboratory Use - Nitrile gloves- Safety glasses with side shields- Laboratory coat

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

1. Engineering Controls:

  • Always handle solid this compound in a well-ventilated area. A chemical fume hood or a powder containment hood is highly recommended, especially when working with larger quantities or for prolonged periods.

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.

2. Procedural Guidelines:

  • Before beginning any work, carefully review the available safety information and establish a clear experimental plan.

  • Avoid the creation of dust when handling solid this compound.

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Keep containers of this compound tightly closed when not in use.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Isolate: Cordon off the spill area to prevent further contamination.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Assess: From a safe distance, assess the extent of the spill and refer to the substance's SDS. Do not attempt to clean up a large or unknown spill without proper training and equipment.

  • Cleanup (for minor spills):

    • Don the appropriate PPE as outlined in the table above.

    • For solid spills, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into a labeled hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing papers, pipette tips), in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.

  • Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."

Visual Guidance: Experimental Workflow and Emergency Response

To further aid in operational clarity, the following diagrams illustrate key workflows.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Review SDS and Protocol b Don Appropriate PPE a->b c Weigh/Measure this compound (in ventilated enclosure) b->c d Prepare Solution c->d e Conduct Experiment d->e f Decontaminate Work Area e->f g Dispose of Waste Properly f->g h Remove PPE and Wash Hands g->h

General Experimental Workflow for Handling this compound.

spill_response_workflow start Spill Occurs alert Alert Others & Evacuate Area start->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill (Use absorbent for liquids) ppe->contain cleanup Clean up Spill Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste in Labeled Hazardous Container decontaminate->dispose report Report Incident to Supervisor dispose->report

Logical Workflow for Responding to a this compound Spill.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenoverine
Reactant of Route 2
Reactant of Route 2
Fenoverine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。